GW791343 trihydrochloride
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-(3,4-difluoroanilino)-N-[2-methyl-5-(piperazin-1-ylmethyl)phenyl]acetamide;trihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24F2N4O.3ClH/c1-14-2-3-15(13-26-8-6-23-7-9-26)10-19(14)25-20(27)12-24-16-4-5-17(21)18(22)11-16;;;/h2-5,10-11,23-24H,6-9,12-13H2,1H3,(H,25,27);3*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSBRAHWNJBXXJM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)CN2CCNCC2)NC(=O)CNC3=CC(=C(C=C3)F)F.Cl.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27Cl3F2N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to the Mechanism of Action of GW791343 Trihydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
GW791343 trihydrochloride is a potent and selective small molecule modulator of the P2X7 receptor, an ATP-gated ion channel implicated in a variety of physiological and pathological processes, including inflammation, neuropathic pain, and neurodegenerative diseases. This document provides a comprehensive overview of the mechanism of action of GW791343, detailing its molecular interactions, downstream signaling consequences, and the experimental methodologies used to elucidate its function. Quantitative data are presented for clarity, and key pathways and workflows are visualized through detailed diagrams.
Core Mechanism of Action: Negative Allosteric Modulation of the Human P2X7 Receptor
GW791343 acts as a negative allosteric modulator (NAM) and a non-competitive antagonist of the human P2X7 receptor.[1][2] This means that GW791343 does not directly compete with the endogenous agonist, adenosine (B11128) triphosphate (ATP), for its binding site. Instead, it binds to a distinct, allosteric site on the receptor protein. This binding event induces a conformational change in the receptor that reduces its affinity for ATP and/or its ability to undergo the conformational changes necessary for channel gating and subsequent ion flux.
A key characteristic of GW791343 is its species-specific activity . While it potently inhibits the human P2X7 receptor, it acts as a positive allosteric modulator (PAM) of the rat P2X7 receptor, enhancing agonist-induced responses.[3][4] This differential activity makes GW791343 a valuable tool for studying the structural and functional differences between P2X7 receptor orthologs.
Quantitative Potency
The inhibitory potency of GW791343 on the human P2X7 receptor has been quantified using in vitro assays.
| Parameter | Value | Assay Condition | Reference |
| pIC50 | 6.9 - 7.2 | Inhibition of agonist-stimulated ethidium (B1194527) accumulation in HEK293 cells expressing human P2X7 receptor. | [1][2][5] |
Interaction with the P2X7 Receptor Binding Site
Radioligand binding studies have provided insights into the binding site of GW791343 on the P2X7 receptor. These studies have shown that GW791343 does not interact with the ATP binding site. Instead, it is suggested to bind to a site that is similar to or interacts with the binding site of another P2X7 receptor antagonist known as "compound-17". This further supports its classification as an allosteric modulator.
Downstream Signaling Consequences of GW791343 Action
Activation of the P2X7 receptor by high concentrations of extracellular ATP leads to the opening of a non-selective cation channel, resulting in the influx of Na⁺ and Ca²⁺ and the efflux of K⁺. This ion flux triggers a cascade of downstream signaling events. By acting as a negative allosteric modulator, GW791343 effectively dampens these downstream signals in human cells.
The primary downstream pathways affected by P2X7 receptor activation and consequently inhibited by GW791343 include:
-
Inhibition of Ion Flux and Pore Formation: GW791343 inhibits the agonist-stimulated influx of cations, including the uptake of large organic cations like ethidium bromide, which is a hallmark of P2X7 receptor activation and pore formation.[1]
-
Suppression of NLRP3 Inflammasome Activation: The influx of Ca²⁺ and efflux of K⁺ following P2X7 activation are critical for the assembly and activation of the NLRP3 inflammasome. This multi-protein complex is responsible for the activation of caspase-1. By blocking these initial ion fluxes, GW791343 prevents the activation of the NLRP3 inflammasome.
-
Reduction of Pro-inflammatory Cytokine Release: Activated caspase-1 cleaves pro-interleukin-1β (pro-IL-1β) and pro-interleukin-18 (pro-IL-18) into their mature, active forms, which are then released from the cell. GW791343, by inhibiting the upstream activation of the NLRP3 inflammasome, leads to a reduction in the release of these potent pro-inflammatory cytokines.
Signaling Pathway Diagram
Caption: P2X7 Receptor Signaling Pathway and Inhibition by GW791343.
Experimental Protocols
The mechanism of action of GW791343 has been determined through a series of in vitro pharmacological assays. Below are detailed protocols for the key experiments.
Ethidium Bromide Uptake Assay
This assay measures the formation of the large-conductance pore associated with P2X7 receptor activation.
Objective: To determine the inhibitory effect of GW791343 on agonist-induced pore formation in cells expressing the human P2X7 receptor.
Materials:
-
HEK293 cells stably expressing the human P2X7 receptor
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Assay buffer (e.g., NaCl-based or sucrose-based buffer)
-
P2X7 receptor agonist (e.g., ATP or BzATP)
-
This compound
-
Ethidium bromide (EtBr)
-
96-well black, clear-bottom microplates
-
Fluorescence plate reader
Procedure:
-
Cell Seeding: Seed HEK293-hP2X7 cells into 96-well black, clear-bottom microplates at a suitable density and allow them to adhere overnight.
-
Compound Preparation: Prepare serial dilutions of GW791343 in the assay buffer. Also, prepare a stock solution of the P2X7 agonist.
-
Pre-incubation with GW791343: Wash the cells with assay buffer. Pre-incubate the cells with various concentrations of GW791343 or vehicle control for 10-40 minutes at 37°C.[2]
-
Agonist and Dye Addition: Add the P2X7 agonist (e.g., ATP at a final concentration of 1-5 mM) and ethidium bromide (final concentration of 10-20 µM) to the wells.
-
Fluorescence Measurement: Immediately begin measuring the fluorescence intensity using a fluorescence plate reader (excitation ~525 nm, emission ~605 nm). Record measurements every 1-2 minutes for a period of 30-60 minutes.
-
Data Analysis: The rate of increase in fluorescence is proportional to the rate of ethidium bromide uptake. Calculate the percentage of inhibition of agonist-induced dye uptake for each concentration of GW791343. Plot the percentage of inhibition against the logarithm of the GW791343 concentration to determine the IC50 value.
Experimental Workflow: Ethidium Bromide Uptake Assay
Caption: Workflow for the Ethidium Bromide Uptake Assay.
Radioligand Binding Assay
This assay is used to determine if GW791343 competes with the agonist binding site or binds to an allosteric site.
Objective: To characterize the binding of GW791343 to the P2X7 receptor and its effect on the binding of other ligands.
Materials:
-
Membrane preparations from cells expressing the human P2X7 receptor
-
Radiolabeled P2X7 receptor antagonist (e.g., [³H]-compound-17)
-
This compound
-
Unlabeled "compound-17" (for determining non-specific binding)
-
Binding buffer
-
Glass fiber filters
-
Scintillation fluid
-
Scintillation counter
-
Filtration apparatus
Procedure:
-
Membrane Preparation: Prepare cell membranes from HEK293-hP2X7 cells using standard homogenization and centrifugation techniques.
-
Assay Setup: In a 96-well plate, combine the cell membrane preparation, the radiolabeled antagonist (e.g., [³H]-compound-17 at a concentration near its Kd), and various concentrations of unlabeled GW791343.
-
Incubation: Incubate the mixture at room temperature for a sufficient time to reach binding equilibrium (e.g., 60-90 minutes).
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters with ice-cold binding buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the amount of specific binding at each concentration of GW791343 by subtracting the non-specific binding (measured in the presence of a saturating concentration of unlabeled "compound-17") from the total binding. Plot the specific binding against the logarithm of the GW791343 concentration to determine if and how GW791343 displaces the radiolabeled antagonist.
Species-Specific Modulation: A Key Feature of GW791343
A defining characteristic of GW791343 is its opposing effects on human and rat P2X7 receptors.
-
Human P2X7 Receptor: Negative Allosteric Modulator (Inhibition of ATP-induced responses).
-
Rat P2X7 Receptor: Positive Allosteric Modulator (Potentiation of ATP-induced responses).
This species-selectivity is attributed to differences in the amino acid sequences of the allosteric binding site between the two species. This makes GW791343 an invaluable pharmacological tool for probing the structural determinants of P2X7 receptor modulation.
Logical Relationship of Species-Specific Effects
Caption: Species-Specific Allosteric Modulation by GW791343.
Conclusion
This compound is a well-characterized, potent, and species-selective allosteric modulator of the P2X7 receptor. Its mechanism of action as a negative allosteric modulator of the human P2X7 receptor involves binding to a site distinct from the ATP binding site, leading to the inhibition of ion channel gating, pore formation, and downstream pro-inflammatory signaling cascades. The detailed experimental protocols and understanding of its molecular interactions make GW791343 an essential tool for researchers in the fields of purinergic signaling, inflammation, and drug discovery. The species-specific nature of its activity further enhances its utility in comparative pharmacology and the study of P2X7 receptor structure-function relationships.
References
- 1. benchchem.com [benchchem.com]
- 2. Circadian ATP Release in Organotypic Cultures of the Rat Suprachiasmatic Nucleus Is Dependent on P2X7 and P2Y Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. research-portal.uea.ac.uk [research-portal.uea.ac.uk]
- 5. Structural basis for the functional properties of the P2X7 receptor for extracellular ATP - PMC [pmc.ncbi.nlm.nih.gov]
GW791343 Trihydrochloride: A Technical Guide to its P2X7 Receptor Antagonist Activity
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the P2X7 receptor antagonist activity of GW791343 trihydrochloride. It is designed to furnish researchers, scientists, and drug development professionals with the core knowledge required to investigate and utilize this compound in preclinical research. This document details the quantitative pharmacology, experimental protocols for assessing its activity, and the underlying signaling pathways.
Core Compound and Target Information
This compound is a potent and selective antagonist of the human P2X7 receptor. It functions as a non-competitive, negative allosteric modulator, exhibiting species-specific activity.[1][2][3][4][5][6][7] While it inhibits the human P2X7 receptor, it has been observed to act as a positive allosteric modulator of the rat P2X7 receptor.[3][4][8] This characteristic makes it a valuable tool for dissecting the pharmacological differences between species in P2X7 receptor research.
The P2X7 receptor is an ATP-gated ion channel that plays a crucial role in inflammation, immune responses, and neurobiology.[8][9] Its activation by high concentrations of extracellular ATP leads to the opening of a non-selective cation channel, allowing the influx of Na+ and Ca2+ and the efflux of K+.[3] Prolonged activation can lead to the formation of a larger, non-selective pore, contributing to downstream signaling events and cellular responses.[3]
Quantitative Data
The inhibitory potency of this compound at the human P2X7 receptor has been determined through various in vitro assays. The key quantitative data are summarized in the table below.
| Parameter | Value | Species/Cell Line | Assay Type | Reference |
| pIC50 | 6.9 - 7.2 | Human (HEK293 cells) | Ethidium (B1194527) Accumulation | [1][2][3][4][6][7] |
| Molecular Weight | 483.81 g/mol | N/A | N/A | [3][8] |
| Solubility | Soluble in water to 100 mM | N/A | N/A | [8] |
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the P2X7 receptor antagonist activity of GW791343.
Ethidium Bromide Accumulation Assay
This assay is a functional measure of P2X7 receptor activation, specifically the formation of the large, non-selective pore that is permeable to larger molecules like ethidium bromide.
Objective: To determine the inhibitory effect of GW791343 on agonist-induced ethidium bromide uptake in cells expressing the human P2X7 receptor.
Materials:
-
HEK293 cells stably expressing the human recombinant P2X7 receptor
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Assay buffer (e.g., NaCl-based or sucrose-based buffer)
-
P2X7 receptor agonist (e.g., ATP or BzATP)
-
This compound
-
Ethidium bromide
-
96-well black, clear-bottom plates
-
Fluorescence plate reader
Procedure:
-
Cell Seeding: Seed the HEK293-hP2X7 cells into a 96-well plate and culture overnight to allow for adherence.
-
Compound Pre-incubation:
-
Agonist Stimulation and Dye Uptake:
-
Add the P2X7 receptor agonist (e.g., ATP or BzATP) along with ethidium bromide to each well.
-
Incubate the plate at 37°C for a defined period (e.g., 15-30 minutes).[1]
-
-
Fluorescence Measurement:
-
Measure the fluorescence of the incorporated ethidium bromide using a fluorescence plate reader with excitation at approximately 525 nm and emission at approximately 605 nm.[1]
-
-
Data Analysis:
-
Subtract the background fluorescence from all readings.
-
Normalize the data to the control wells (agonist alone).
-
Plot the inhibition of ethidium bromide uptake against the concentration of GW791343 to determine the IC50 value.
-
Calcium Influx Assay
This assay measures the initial ion channel function of the P2X7 receptor, which is the influx of extracellular calcium upon agonist binding.
Objective: To quantify the inhibitory effect of GW791343 on agonist-induced calcium influx in cells expressing the human P2X7 receptor.
Materials:
-
HEK293 cells stably expressing the human recombinant P2X7 receptor
-
Cell culture medium
-
Assay buffer (e.g., HBSS with Ca2+)
-
Fluorescent calcium indicator dye (e.g., Fluo-4 AM, Fura-2 AM)
-
P2X7 receptor agonist (e.g., ATP or BzATP)
-
This compound
-
96-well black, clear-bottom plates
-
Fluorescence plate reader or flow cytometer
Procedure:
-
Cell Seeding: Seed the HEK293-hP2X7 cells into a 96-well plate and culture overnight.
-
Dye Loading:
-
Load the cells with a fluorescent calcium indicator dye according to the manufacturer's protocol (e.g., incubate with Fluo-4 AM for 30-60 minutes at 37°C).
-
Wash the cells with assay buffer to remove extracellular dye.
-
-
Compound Incubation: Pre-incubate the cells with various concentrations of this compound or vehicle for 15-30 minutes.[1]
-
Fluorescence Measurement:
-
Place the plate in a fluorescence plate reader.
-
Record a baseline fluorescence reading.
-
Add the P2X7 agonist to stimulate calcium influx and immediately begin recording the fluorescence intensity over time.
-
-
Data Analysis:
-
Calculate the change in fluorescence in response to the agonist.
-
Determine the IC50 value for GW791343 by plotting the inhibition of the calcium response against the concentration of the inhibitor.
-
Radioligand Binding Assay
This assay directly measures the binding of a radiolabeled ligand to the P2X7 receptor and can be used to determine the binding affinity of unlabeled compounds like GW791343.
Objective: To determine the binding affinity (Ki) of GW791343 for the human P2X7 receptor.
Materials:
-
Membranes prepared from HEK293 cells expressing the human P2X7 receptor
-
Radiolabeled P2X7 receptor antagonist (e.g., [3H]-A-804598 or a similar specific radioligand)[10]
-
This compound
-
Binding buffer
-
Glass fiber filters
-
Scintillation counter and scintillation fluid
Procedure:
-
Membrane Preparation: Prepare cell membranes from HEK293-hP2X7 cells using standard cell fractionation techniques.
-
Binding Reaction:
-
In a microplate or microcentrifuge tubes, combine the cell membranes, the radiolabeled antagonist at a fixed concentration, and varying concentrations of unlabeled GW791343.
-
Incubate the mixture at a specific temperature for a time sufficient to reach equilibrium.
-
-
Filtration:
-
Rapidly filter the binding reaction mixture through glass fiber filters using a cell harvester to separate the bound from the free radioligand.
-
Wash the filters quickly with ice-cold binding buffer to remove non-specifically bound radioligand.
-
-
Radioactivity Measurement:
-
Place the filters in scintillation vials with scintillation fluid.
-
Measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Determine the specific binding by subtracting non-specific binding (measured in the presence of a high concentration of a non-radiolabeled antagonist) from the total binding.
-
Plot the percentage of specific binding against the concentration of GW791343 to determine the IC50, which can then be converted to a Ki value using the Cheng-Prusoff equation.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the P2X7 receptor signaling pathway and a typical experimental workflow for characterizing an antagonist.
Caption: P2X7 Receptor Signaling Cascade and GW791343 Inhibition.
Caption: Workflow for P2X7 Receptor Antagonist Characterization.
References
- 1. benchchem.com [benchchem.com]
- 2. The P2X7 Receptor: Central Hub of Brain Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. iris.unife.it [iris.unife.it]
- 4. This compound | C20H27Cl3F2N4O | CID 9848159 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Protocol for Evaluating In Vivo the Activation of the P2RX7 Immunomodulator - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. GW791343, P2X7 allosteric modulator (CAS 1019779-04-4) | Abcam [abcam.com]
- 9. Negative and positive allosteric modulators of the P2X7 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A novel radioligand for the ATP-gated ion channel P2X7: [3H] JNJ-54232334 - PubMed [pubmed.ncbi.nlm.nih.gov]
Species-Specific Allosteric Modulation of the P2X7 Receptor by GW791343 Trihydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
GW791343 trihydrochloride is a potent, non-competitive allosteric modulator of the P2X7 receptor, an ATP-gated ion channel implicated in a spectrum of physiological and pathological processes, notably inflammation and neurodegeneration. A defining characteristic of this compound is its pronounced species-specific activity. It functions as a negative allosteric modulator (antagonist) of the human P2X7 receptor, while paradoxically acting as a positive allosteric modulator (potentiator) at the rat ortholog. This technical guide provides an in-depth analysis of these species-dependent effects, detailing the quantitative data, experimental methodologies for characterization, and the underlying structural determinants of this differential pharmacology.
Quantitative Data Summary
The divergent effects of GW791343 across species are summarized below. The primary measure of inhibitory activity is the pIC50, which is the negative logarithm of the half-maximal inhibitory concentration (IC50).
| Species | Receptor | Effect of GW791343 | Potency (pIC50) | Assay Type |
| Human | P2X7 | Negative Allosteric Modulator | 6.9 - 7.2[1][2][3] | Ethidium (B1194527) Accumulation |
| Rat | P2X7 | Positive Allosteric Modulator | Not Applicable | Ethidium Accumulation |
| Dog | P2X7 | Negative Allosteric Modulator | Not Quantified | Not Specified[4] |
Mechanism of Action and Structural Basis for Species Specificity
GW791343 exerts its effects by binding to an allosteric site on the P2X7 receptor, a location distinct from the orthosteric site where the endogenous agonist ATP binds.[5] This non-competitive interaction modulates the receptor's conformational changes upon ATP binding, leading to either inhibition or potentiation of the ion channel function.[5]
The structural basis for the opposing effects of GW791343 in humans and rats has been pinpointed to a single amino acid residue at position 95 within the allosteric binding pocket.[6][7] The human P2X7 receptor possesses a phenylalanine (F95) at this position, whereas the rat receptor has a leucine (B10760876) (L95).[7] Site-directed mutagenesis studies have confirmed that this single amino acid substitution is the primary determinant for the differential allosteric effects of GW791343.[6]
Key Experimental Protocols
The functional consequences of P2X7 receptor modulation by GW791343 are most commonly assessed using an ethidium accumulation assay. Activation of the P2X7 receptor leads to the formation of a large-conductance pore, permeable to molecules up to 900 Da, including the fluorescent dye ethidium bromide.
Ethidium Accumulation Assay
Objective: To measure the inhibition or potentiation of agonist-induced P2X7 receptor-mediated pore formation.
Materials:
-
HEK293 cells stably expressing the species-specific P2X7 receptor (human or rat).
-
Cell culture medium (e.g., DMEM with 10% FBS, antibiotics).
-
Assay buffer (e.g., NaCl-based or sucrose-based buffer).
-
This compound stock solution.
-
P2X7 receptor agonist (e.g., ATP or BzATP).
-
Ethidium bromide solution.
-
96-well black, clear-bottom cell culture plates.
-
Fluorescence plate reader.
Protocol:
-
Cell Seeding: Seed the transfected HEK293 cells into 96-well plates at an appropriate density and culture until they form a confluent monolayer.
-
Compound Preparation: Prepare serial dilutions of this compound in the assay buffer.
-
Assay Initiation:
-
Agonist Stimulation and Dye Uptake:
-
Add a solution containing the P2X7 agonist (at a concentration around its EC50) and ethidium bromide to each well.
-
Immediately begin monitoring the fluorescence intensity using a plate reader (e.g., excitation at 530 nm and emission at 590 nm).
-
-
Data Acquisition: Record fluorescence readings at regular intervals over a period of 30-60 minutes.
-
Data Analysis:
-
The rate of increase in fluorescence corresponds to the rate of ethidium uptake and thus P2X7 receptor activity.
-
For inhibitory effects (human P2X7), plot the rate of fluorescence change against the logarithm of the GW791343 concentration and fit a sigmoidal dose-response curve to determine the pIC50.
-
For potentiating effects (rat P2X7), compare the agonist dose-response curve in the presence and absence of GW791343 to demonstrate a leftward shift and/or an increase in the maximal response.
-
Visualizations
Signaling Pathway of GW791343's Differential Modulation
Caption: Differential allosteric modulation of human and rat P2X7 receptors by GW791343.
Experimental Workflow for Assessing Species-Specific Effects
Caption: A generalized workflow for the characterization of species-specific P2X7 modulators.
Limitations and Future Perspectives
The currently available data on GW791343 is primarily focused on in vitro characterization in human and rat recombinant systems. There is a conspicuous absence of publicly available information regarding its effects on other key preclinical species such as mouse and non-human primates. Furthermore, comprehensive pharmacokinetic and in vivo studies are lacking, which are critical for understanding the translational potential of this compound. Future investigations should aim to broaden the species profiling and explore the in vivo consequences of its differential modulation of the P2X7 receptor. The unique pharmacology of GW791343 makes it an invaluable tool for dissecting the physiological roles of the P2X7 receptor in different animal models.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Structural basis for the functional properties of the P2X7 receptor for extracellular ATP - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Negative and positive allosteric modulators of the P2X(7) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. GW791343 (PD049417, GRUWKTIRBBPZSD-UHFFFAOYSA-N) [probes-drugs.org]
GW791343 Trihydrochloride: A Technical Guide for Neurological Disease Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
GW791343 trihydrochloride is a potent and selective allosteric modulator of the P2X7 receptor (P2X7R), an ATP-gated ion channel implicated in a variety of physiological and pathological processes, including neuroinflammation.[1][2] Its unique species-specific activity makes it a valuable tool for investigating the role of the P2X7 receptor in neurological diseases. This technical guide provides an in-depth overview of GW791343, summarizing key quantitative data, detailing experimental protocols, and visualizing relevant biological pathways and workflows to support its application in neurological disease research.
The P2X7 receptor is predominantly expressed on microglia in the central nervous system (CNS) and its activation by high concentrations of extracellular ATP, a danger signal released from stressed or dying cells, triggers a cascade of inflammatory events.[1][3][4][5][6] This includes the activation of the NLRP3 inflammasome, leading to the processing and release of pro-inflammatory cytokines such as interleukin-1β (IL-1β), and the engagement of other signaling pathways including MAPK and NF-κB.[3][5] Chronic activation of the P2X7 receptor is associated with the neuroinflammatory processes observed in various neurodegenerative disorders, including Alzheimer's disease, Parkinson's disease, and ischemic stroke, making it a compelling therapeutic target.
A critical characteristic of GW791343 is its species-dependent mechanism of action. It acts as a negative allosteric modulator of the human P2X7 receptor, inhibiting its function.[1][2] In contrast, it behaves as a positive allosteric modulator of the rat P2X7 receptor, enhancing its activity.[2][7] This differential activity is crucial for experimental design and interpretation, particularly when translating findings from rodent models to human applications.
Quantitative Data
The following tables summarize the key quantitative parameters of this compound based on available in vitro studies.
| Parameter | Species | Value | Conditions | Reference |
| pIC50 | Human | 6.9 - 7.2 | Inhibition of agonist-stimulated ethidium (B1194527) accumulation in HEK293 cells expressing recombinant human P2X7R. | [1][2][4] |
Table 1: In Vitro Potency of GW791343 on Human P2X7 Receptor
| Cell Line | Species | Concentration Range | Incubation Time | Observed Effect | Reference |
| HEK293 | Human | 0.01 - 10 µM | 40 minutes | Non-competitive antagonism; inhibition of agonist-stimulated ethidium accumulation. | [1] |
| HEK293 | Human | 3, 10, 30 µM | 40 minutes | Negative allosteric modulation. | [1] |
| SCN Cells | Rat | 5 µM | 24 - 48 hours | Enhancement of ATP rhythm. | [1] |
Table 2: Summary of In Vitro Cellular Assays with GW791343
Signaling Pathways and Experimental Workflows
P2X7 Receptor Signaling in Microglia
Activation of the P2X7 receptor on microglia by extracellular ATP initiates a complex signaling cascade that contributes to neuroinflammation. As a negative allosteric modulator in humans, GW791343 is expected to inhibit these downstream events.
Caption: P2X7R signaling cascade in microglia.
Experimental Workflow for In Vitro Neuroprotection Assay
This generalized workflow outlines the steps to assess the neuroprotective effects of GW791343 against an ATP-mediated, P2X7R-dependent insult in a human neuronal cell culture system.
Caption: In vitro neuroprotection assay workflow.
Experimental Protocols
In Vitro: Ethidium Bromide Uptake Assay for P2X7R Activity
This protocol is adapted from studies characterizing P2X7R modulators and can be used to quantify the inhibitory effect of GW791343 on human P2X7R.[1]
Objective: To measure the antagonist effect of GW791343 on agonist-stimulated P2X7R-mediated pore formation.
Materials:
-
HEK293 cells stably expressing human P2X7R.
-
Assay buffer (e.g., NaCl-based or sucrose-based buffer).
-
P2X7R agonist (e.g., ATP or BzATP).
-
This compound.
-
Ethidium bromide.
-
Fluorescence plate reader.
Procedure:
-
Cell Preparation: Seed HEK293-hP2X7R cells in a 96-well black, clear-bottom plate and culture to confluence.
-
Compound Preparation: Prepare serial dilutions of GW791343 in the assay buffer. Also, prepare the P2X7R agonist at a concentration that elicits a submaximal response (e.g., EC80).
-
Assay: a. Wash the cells with the assay buffer. b. Add the GW791343 dilutions to the wells and pre-incubate for 10-30 minutes at 37°C. c. Add the P2X7R agonist and ethidium bromide (final concentration ~5 µM) to the wells. d. Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 530 nm excitation, 590 nm emission) over time (e.g., every minute for 15-30 minutes).
-
Data Analysis: a. Calculate the rate of increase in fluorescence for each well. b. Plot the rate of fluorescence increase against the concentration of GW791343. c. Determine the IC50 value of GW791343 by fitting the data to a four-parameter logistic equation.
In Vivo: General Protocol for a Rodent Model of Neuroinflammation
This is a generalized protocol for inducing neuroinflammation in rodents. Due to the species-specific nature of GW791343, its use in a standard rat model would result in P2X7R potentiation. For studying its inhibitory effects relevant to human disease, a transgenic mouse model expressing human P2X7R would be more appropriate. The following protocol is a general framework that would need to be adapted.
Objective: To evaluate the effect of a P2X7R modulator on neuroinflammation in vivo.
Materials:
-
Rodents (e.g., C57BL/6 mice or Wistar rats; transgenic mice expressing hP2X7R are recommended for studying the inhibitory effects of GW791343).
-
Neuroinflammatory agent (e.g., lipopolysaccharide [LPS] or a neurotoxin specific to the disease model, such as MPTP for Parkinson's or amyloid-β oligomers for Alzheimer's).
-
This compound.
-
Vehicle for drug administration.
-
Stereotaxic apparatus (if intracerebral injection is required).
-
Equipment for behavioral testing.
-
Reagents for tissue processing, immunohistochemistry, and biochemical analysis (e.g., ELISA for cytokines).
Procedure:
-
Animal Acclimatization: Acclimate animals to the housing conditions for at least one week before the experiment.
-
Disease Induction:
-
Systemic Inflammation: Administer LPS intraperitoneally (i.p.) to induce a systemic inflammatory response that also affects the brain.
-
Specific Neurological Disease Model:
-
Parkinson's Disease: Administer MPTP (i.p.) to mice to induce dopaminergic neurodegeneration.
-
Alzheimer's Disease: Infuse amyloid-β oligomers into the cerebral ventricles or hippocampus using a stereotaxic apparatus.
-
Ischemic Stroke: Induce middle cerebral artery occlusion (MCAO).
-
-
-
GW791343 Administration:
-
The optimal dose, route, and timing of GW791343 administration would need to be determined in preliminary studies. Based on general practice with small molecule inhibitors in rodent models, a starting point could be intraperitoneal or oral administration.
-
Treatment could be prophylactic (before disease induction), concurrent, or therapeutic (after disease induction).
-
-
Outcome Measures:
-
Behavioral Tests: Conduct relevant behavioral tests to assess motor function, cognition, or sensory deficits depending on the disease model.
-
Tissue Collection: At the end of the study, euthanize the animals and collect brain tissue.
-
Neuroinflammatory Markers:
-
Measure levels of pro-inflammatory cytokines (e.g., IL-1β, TNF-α) in brain homogenates using ELISA.
-
Assess microglial and astrocyte activation through immunohistochemistry for markers like Iba1 and GFAP.
-
-
Neurodegeneration: Quantify neuronal loss in relevant brain regions (e.g., dopaminergic neurons in the substantia nigra for the Parkinson's model) using stereological methods.
-
-
Data Analysis: Compare the outcome measures between the vehicle-treated and GW791343-treated groups using appropriate statistical tests.
Pharmacokinetics and CNS Penetration
Detailed pharmacokinetic and CNS penetration data for GW791343 are not extensively available in the public domain. For any novel compound intended for neurological research, determining its ability to cross the blood-brain barrier (BBB) is critical.
Logical Workflow for Assessing CNS Penetration
Caption: Workflow for assessing CNS penetration.
For a compound like GW791343, researchers would need to conduct dedicated pharmacokinetic studies. These would typically involve administering the compound to rodents (e.g., via intravenous and oral routes) and measuring its concentration in plasma, brain tissue, and potentially cerebrospinal fluid over time. This data allows for the calculation of key parameters such as the brain-to-plasma concentration ratio (Kp) and the unbound brain-to-plasma concentration ratio (Kp,uu), which are critical indicators of CNS penetration and the availability of the drug to interact with its target.
Conclusion
This compound is a valuable pharmacological tool for dissecting the role of the P2X7 receptor in the context of neurological diseases. Its species-specific activity necessitates careful consideration in experimental design, particularly when using rodent models to infer potential effects in humans. While in vitro characterization is well-documented, further in vivo studies are required to fully elucidate its therapeutic potential in specific neurological disease models. This guide provides a foundational framework for researchers to design and execute experiments utilizing GW791343, with the ultimate goal of advancing our understanding of neuroinflammation and developing novel therapeutic strategies for debilitating neurological disorders.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Negative and positive allosteric modulators of the P2X(7) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. P2X7 Receptor Orchestrates Multiple Signalling Pathways Triggering Inflammation, Autophagy and Metabolic/Trophic Responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. P2X7 Receptors in Neurodegeneration: Potential Therapeutic Applications From Basic to Clinical Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Phasic regulation of the ATP/P2X7 receptor signaling pathway affects the function of antigen-presenting cells in experimental autoimmune uveitis - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of GW791343 Trihydrochloride in Neuroinflammation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Neuroinflammation is a critical component in the pathogenesis of a wide range of neurological disorders. The P2X7 receptor, an ATP-gated ion channel predominantly expressed on microglia, has emerged as a key mediator of neuroinflammatory processes. Activation of the P2X7 receptor by high concentrations of extracellular ATP, a danger signal released from damaged cells, triggers a cascade of events culminating in the activation of the NLRP3 inflammasome and the release of potent pro-inflammatory cytokines, notably Interleukin-1β (IL-1β) and Interleukin-18 (IL-18). GW791343 trihydrochloride is a potent and selective negative allosteric modulator of the human P2X7 receptor. This technical guide provides an in-depth overview of the role of this compound in the context of neuroinflammation, detailing its mechanism of action, relevant signaling pathways, and experimental methodologies for its investigation.
Introduction to this compound
This compound is a small molecule compound that acts as a non-competitive antagonist of the human P2X7 receptor.[1] It exhibits species-specific activity, functioning as a negative allosteric modulator in humans and a positive allosteric modulator in rats.[2] This distinction is crucial for the design and interpretation of preclinical studies.
Table 1: Chemical and Pharmacological Properties of this compound
| Property | Value | Reference(s) |
| IUPAC Name | N-(2-(3,4-difluorophenyl)-1-((2-methyl-5-(piperazin-1-ylmethyl)phenyl)amino)-2-oxoethyl)acetamide trihydrochloride | [2] |
| Molecular Formula | C₂₂H₂₅F₂N₅O₂ · 3HCl | N/A |
| Molecular Weight | 558.85 g/mol | [2] |
| Target | Human P2X7 Receptor | [1] |
| Mechanism of Action | Negative Allosteric Modulator | [1] |
| Potency (pIC₅₀) | 6.9 - 7.2 (human P2X7 receptor) | [1][3] |
The P2X7 Receptor in Neuroinflammation
The P2X7 receptor is a key player in initiating and propagating neuroinflammatory responses. Its activation on microglia, the resident immune cells of the central nervous system, leads to:
-
Ion Fluxes: Rapid influx of Ca²⁺ and Na⁺ and efflux of K⁺.
-
NLRP3 Inflammasome Activation: The sustained K⁺ efflux is a critical trigger for the assembly and activation of the NLRP3 inflammasome.[4]
-
Cytokine Release: Activated caspase-1 within the inflammasome complex cleaves pro-IL-1β and pro-IL-18 into their mature, secretable forms.[4]
-
Pro-inflammatory Mediator Production: Activation of downstream signaling pathways, such as p38 MAPK and NF-κB, leading to the production of other pro-inflammatory molecules like TNF-α and IL-6.[5]
By blocking the P2X7 receptor, this compound is poised to inhibit these downstream neuroinflammatory events.
Signaling Pathways
The primary signaling pathway modulated by GW791343 in the context of neuroinflammation is the P2X7 receptor-NLRP3 inflammasome axis.
P2X7 Receptor Signaling Cascade in Microglia.
Quantitative Data
Table 2: Inhibitory Effects of Selective P2X7 Receptor Antagonists on Cytokine Release
| Antagonist | Cell Type | Agonist | Cytokine Measured | Potency / Effect | Reference(s) |
| A-740003 | Microglia | ATP | IL-1β | 63.6% inhibition | [6] |
| A-839977 | Retinal Microglia | ATP | IL-1β | Significant reduction | [7][8] |
| JNJ-47965567 | Human Monocytes | BzATP | IL-1β | pIC₅₀ = 8.0 | [9] |
| Brilliant Blue G | BV2 Microglia | LPS | IL-1β, TNF-α | Decreased secretion | [5] |
| Oxidized ATP | Human Microglia | BzATP | IL-1α, IL-1β | Complete reversal of BzATP effect | [10] |
Experimental Protocols
In Vitro IL-1β Release Assay from Microglia/Monocytes
This protocol is a standard method to assess the efficacy of P2X7 antagonists in inhibiting ATP-induced IL-1β release.
In Vitro IL-1β Release Assay Workflow.
Materials:
-
Microglial or monocytic cell line (e.g., BV-2, THP-1) or primary microglia.
-
Cell culture medium (e.g., DMEM or RPMI-1640) with appropriate supplements.
-
Lipopolysaccharide (LPS).
-
This compound.
-
P2X7 receptor agonist (e.g., ATP or BzATP).
-
ELISA kit for IL-1β.
Procedure:
-
Cell Culture and Priming: Culture cells to the desired confluency. Prime the cells with LPS (e.g., 1 µg/mL) for 4 hours to induce pro-IL-1β expression.[9]
-
Antagonist Treatment: Pre-incubate the primed cells with varying concentrations of this compound or vehicle control for 30-60 minutes.[9][11]
-
P2X7 Receptor Activation: Stimulate the cells with a P2X7 agonist such as BzATP (e.g., 300 µM) for 30-60 minutes.[9][11]
-
Cytokine Quantification: Collect the cell culture supernatant and quantify the concentration of released IL-1β using a commercial ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Determine the IC₅₀ value of this compound by plotting the percentage of IL-1β inhibition against the log concentration of the antagonist.
In Vivo Neuroinflammation Model
This protocol describes a general workflow for evaluating the in vivo efficacy of a P2X7 antagonist in a rodent model of neuroinflammation.
In Vivo Neuroinflammation Model Workflow.
Materials:
-
Rodent model (Note: GW791343 is a positive allosteric modulator in rats, so a different model or antagonist may be necessary for proof-of-concept studies in this species).
-
Lipopolysaccharide (LPS).
-
This compound.
-
Stereotactic apparatus.
-
Antibodies for immunohistochemistry and Western blotting (e.g., anti-Iba1, anti-P2X7R, anti-p-p38 MAPK).
-
ELISA kits for rodent IL-1β and TNF-α.
Procedure:
-
Induction of Neuroinflammation: Anesthetize the animals and induce neuroinflammation via stereotactic injection of LPS into a specific brain region (e.g., substantia nigra).[12]
-
Antagonist Administration: Administer this compound or vehicle at a predetermined dose and route (e.g., intraperitoneal injection) at a specified time relative to the LPS challenge.[12]
-
Behavioral Assessment: Conduct behavioral tests relevant to the induced pathology at various time points post-lesion.[13]
-
Tissue Collection and Analysis: At the end of the study, euthanize the animals and collect brain tissue. Process the tissue for:
Conclusion
This compound, as a potent negative allosteric modulator of the human P2X7 receptor, represents a valuable tool for investigating the role of this receptor in neuroinflammatory processes. Its ability to inhibit the P2X7 receptor-mediated activation of the NLRP3 inflammasome and subsequent release of pro-inflammatory cytokines underscores its therapeutic potential for a variety of neurological disorders where neuroinflammation is a key pathological feature. The experimental protocols and data presented in this guide provide a framework for the further preclinical evaluation of GW791343 and other P2X7 receptor antagonists in the pursuit of novel therapeutics for neuroinflammatory diseases. Careful consideration of its species-specific activity is paramount in the design of translational research studies.
References
- 1. In vitro and in vivo evidence for a role of the P2X7 receptor in the release of IL-1β in the murine brain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. iris.cnr.it [iris.cnr.it]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Role and therapeutic targets of P2X7 receptors in neurodegenerative diseases [frontiersin.org]
- 6. P2X and P2Y receptor antagonists reduce inflammation in ATP-induced microglia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. Priming and release of cytokine IL-1β in microglial cells from the retina - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. P2X7 receptor modulation of beta-amyloid- and LPS-induced cytokine secretion from human macrophages and microglia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. spandidos-publications.com [spandidos-publications.com]
- 13. The P2X7 receptor antagonist Brilliant Blue G attenuates contralateral rotations in a rat model of Parkinsonism through a combined control of synaptotoxicity, neurotoxicity and gliosis - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Investigating ATP Rhythm Enhancement by GW791343 Trihydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the investigation into the enhancement of adenosine (B11128) triphosphate (ATP) rhythm by GW791343 trihydrochloride. The document details the compound's mechanism of action as a species-specific allosteric modulator of the P2X7 receptor (P2X7R) and its effects on circadian ATP release, particularly within the suprachiasmatic nucleus (SCN). This guide is intended to equip researchers with the necessary background, quantitative data, and detailed experimental protocols to further explore the therapeutic potential of this compound.
Core Concepts: GW791343 and P2X7 Receptor Modulation
This compound is a potent, non-competitive allosteric modulator of the P2X7 receptor, an ATP-gated ion channel. A key characteristic of GW791343 is its species-specific activity. It functions as a negative allosteric modulator (NAM) of the human P2X7 receptor, thereby inhibiting ATP-induced responses.[1] Conversely, it acts as a positive allosteric modulator (PAM) of the rat P2X7 receptor, potentiating the effects of ATP.[1][2][3] This differential activity is crucial for the design and interpretation of preclinical studies.
The suprachiasmatic nucleus (SCN) is the master circadian pacemaker in mammals, and intercellular communication within the SCN is vital for synchronized timekeeping. Extracellular ATP plays a significant role in this communication, exhibiting a circadian rhythm in its release.[4] Studies have demonstrated that GW791343 can enhance the amplitude of this ATP release rhythm in organotypic cultures of the rat SCN.[2]
Quantitative Data Summary
The following tables summarize the key quantitative findings from studies investigating the effects of this compound.
Table 1: Potency of this compound on P2X7 Receptors
| Species | Receptor Type | Effect | Parameter | Value | Reference |
| Human | P2X7 | Negative Allosteric Modulator | pIC50 | 6.9 - 7.2 | [1] |
| Rat | P2X7 | Positive Allosteric Modulator | - | - | [1][2][3] |
Table 2: Effect of GW791343 on Circadian ATP Release in Rat SCN Organotypic Cultures
| Compound | Concentration | Effect on ATP Rhythm | Quantitative Change in ATP Accumulation | Reference |
| GW791343 | 5 µM | Enhanced Amplitude | 144 ± 6% of control | [2] |
Signaling Pathways and Experimental Workflows
To visually represent the complex interactions and experimental procedures, the following diagrams have been generated using the DOT language.
Figure 1: Simplified signaling pathway of the P2X7 receptor modulated by GW791343.
Figure 2: General experimental workflow for investigating GW791343 effects.
Detailed Experimental Protocols
The following are detailed methodologies for the key experiments cited in the investigation of GW791343.
Ethidium Bromide Uptake Assay for P2X7 Receptor Activity
This assay measures the formation of the P2X7R pore, which is permeable to large molecules like ethidium bromide (EtBr).
Materials:
-
HEK293 cells stably expressing human or rat P2X7R
-
This compound
-
ATP
-
Ethidium Bromide (EtBr)
-
Assay Buffer (e.g., HEPES-buffered saline: 147 mM NaCl, 2 mM KCl, 1 mM MgCl₂, 1 mM CaCl₂, 10 mM HEPES, 13 mM glucose, pH 7.4)
-
96-well black, clear-bottom microplates
-
Fluorescence plate reader (Excitation: ~525 nm, Emission: ~605 nm)
Procedure:
-
Cell Seeding: Seed the P2X7R-expressing HEK293 cells into a 96-well black, clear-bottom plate at a density that results in a confluent monolayer on the day of the assay. Culture overnight in a 37°C, 5% CO₂ incubator.
-
Compound Incubation: On the day of the assay, wash the cells once with the assay buffer. Pre-incubate the cells with various concentrations of GW791343 or vehicle control in assay buffer for 15-30 minutes at 37°C.[5]
-
Dye and Agonist Addition: Prepare a solution of EtBr and ATP in the assay buffer. Add this solution to the wells to achieve the final desired concentrations (e.g., 25 µM EtBr and a range of ATP concentrations to generate a dose-response curve).
-
Incubation: Incubate the plate at 37°C for 15-30 minutes, protected from light.[5]
-
Measurement: Measure the fluorescence of the incorporated EtBr using a fluorescence plate reader.
-
Data Analysis: Subtract the background fluorescence from wells without cells. For antagonist activity (human P2X7R), plot the inhibition of ATP-stimulated EtBr uptake against the concentration of GW791343 to determine the IC₅₀ value. For potentiating activity (rat P2X7R), compare the ATP dose-response curves in the presence and absence of GW791343.
Luciferase-Based Assay for Extracellular ATP Measurement
This assay quantifies the amount of ATP released into the extracellular medium using the luciferin-luciferase bioluminescent reaction.
Materials:
-
Rat SCN organotypic cultures or other cell types of interest
-
This compound
-
ATP standard solutions
-
Luciferin-luciferase ATP assay kit (e.g., from Sigma-Aldrich or similar)
-
White opaque 96-well microplates
-
Luminometer
Procedure:
-
Cell Culture and Treatment: Culture the SCN organotypic slices or cells as required. Treat the cultures with GW791343 (e.g., 5 µM) or vehicle control.[2] For circadian rhythm studies, replace the medium with fresh drug-containing medium at regular intervals (e.g., every 4 hours) over a 24-48 hour period.[2]
-
Sample Collection: At each time point, carefully collect a small aliquot of the culture medium.
-
ATP Standard Curve Preparation: Prepare a series of ATP standards of known concentrations in the same culture medium used for the experiment.
-
Assay Reaction:
-
Prepare the ATP detection cocktail according to the manufacturer's instructions. This typically involves reconstituting lyophilized luciferase with an assay buffer containing D-luciferin.[6]
-
Add a defined volume of the collected medium or ATP standard to the wells of a white opaque 96-well plate.
-
Add an equal volume of the ATP detection cocktail to each well.[6]
-
-
Measurement: Immediately measure the luminescence using a luminometer. The integration time is typically short (e.g., 1-10 seconds).[6]
-
Data Analysis: Subtract the background luminescence from blank wells (medium only). Use the ATP standard curve to calculate the concentration of ATP in the experimental samples. Plot the ATP concentration over time to visualize the circadian rhythm and the effect of GW791343.
Fura-2 AM Calcium Imaging for Intracellular Calcium Measurement
This method measures changes in intracellular calcium concentration ([Ca²⁺]i) in response to P2X7R activation.
Materials:
-
Astrocytes or other relevant cell types cultured on glass coverslips
-
This compound
-
ATP
-
Fura-2 AM (acetoxymethyl ester)
-
Pluronic F-127
-
Recording Buffer (e.g., HEPES-buffered saline as in the EtBr assay)
-
Fluorescence microscopy setup with excitation wavelength switching (340 nm and 380 nm) and an emission filter around 510 nm.
Procedure:
-
Cell Preparation: Culture cells on glass coverslips to an appropriate confluency.
-
Dye Loading:
-
Prepare a Fura-2 AM loading solution. A typical final concentration is 1-5 µM Fura-2 AM with 0.02% Pluronic F-127 in the recording buffer.[7][8]
-
Incubate the cells with the Fura-2 AM loading solution for 30-60 minutes at room temperature or 37°C, protected from light.[7][9]
-
Wash the cells with the recording buffer and allow them to de-esterify the dye for at least 30 minutes.[7]
-
-
Imaging Setup: Mount the coverslip onto the imaging chamber on the microscope stage.
-
Compound Application and Stimulation:
-
Perfuse the cells with the recording buffer to establish a baseline.
-
Apply GW791343 or vehicle control and record for a few minutes.
-
Stimulate the cells by adding ATP to the perfusion solution.
-
-
Image Acquisition: Acquire fluorescence images by alternating the excitation wavelength between 340 nm and 380 nm and collecting the emission at ~510 nm.[10]
-
Data Analysis:
-
Select regions of interest (ROIs) over individual cells.
-
Calculate the ratio of the fluorescence intensity at 340 nm excitation to that at 380 nm excitation (F340/F380) for each ROI over time.
-
The change in this ratio is proportional to the change in intracellular calcium concentration. Compare the ATP-induced calcium response in the presence and absence of GW791343.
-
Conclusion
This compound presents a valuable pharmacological tool for dissecting the role of the P2X7 receptor in various physiological processes, particularly in the context of circadian rhythms. Its species-specific activity necessitates careful consideration in experimental design and translation of findings. The methodologies and data presented in this guide provide a solid foundation for researchers to further investigate the mechanisms by which GW791343 modulates ATP signaling and to explore its potential therapeutic applications in neurological and other disorders.
References
- 1. Negative and positive allosteric modulators of the P2X(7) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Circadian ATP Release in Organotypic Cultures of the Rat Suprachiasmatic Nucleus Is Dependent on P2X7 and P2Y Receptors [frontiersin.org]
- 3. Negative and positive allosteric modulators of the P2X7 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Circadian Rhythms of Extracellular ATP Accumulation in SCN Cells and Cultured Astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. moodle2.units.it [moodle2.units.it]
- 8. Fura-2 AM calcium imaging protocol | Abcam [abcam.com]
- 9. ionbiosciences.com [ionbiosciences.com]
- 10. researchgate.net [researchgate.net]
GW791343 Trihydrochloride: A Technical Guide to a Human P2X7 Receptor Negative Allosteric Modulator
For Researchers, Scientists, and Drug Development Professionals
Introduction
The P2X7 receptor, a ligand-gated ion channel activated by high concentrations of extracellular adenosine (B11128) triphosphate (ATP), is a key player in inflammatory and immunological processes.[1][2] Its activation triggers a cascade of downstream signaling events, including ion flux, inflammasome activation, and cytokine release, making it a compelling therapeutic target for a range of conditions such as inflammatory disorders, neuropathic pain, and cancer.[2][3][4] GW791343 trihydrochloride has emerged as a critical research tool for elucidating the function of the human P2X7 receptor. It is a potent, non-competitive antagonist that functions as a negative allosteric modulator with pronounced species-specificity, a characteristic that provides unique insights into the receptor's structure and function.[5][6][7][8]
Core Mechanism of Action
GW791343 exerts its inhibitory effect on the human P2X7 receptor through a non-competitive, negative allosteric mechanism.[5][6][9] This means it does not bind to the orthosteric site where the endogenous ligand, ATP, binds. Instead, it interacts with a distinct, allosteric site on the receptor protein.[5][9] This binding event induces a conformational change in the receptor that reduces its ability to be activated by ATP, thereby decreasing the subsequent ion flux and downstream signaling.
A defining feature of GW791343 is its species-specific activity. While it acts as a negative allosteric modulator (antagonist) at the human P2X7 receptor, it functions as a positive allosteric modulator (potentiator) at the rat P2X7 receptor, increasing agonist responses.[5][9][10][11] This differential activity has been pinpointed to a single amino acid residue at position 95 of the receptor's extracellular domain.[10][12] The human P2X7 receptor contains a phenylalanine at this position, whereas the rat receptor has a leucine.[12] This structural difference is believed to alter the conformational changes induced by GW791343 binding, leading to opposite functional outcomes.[10]
Quantitative Data
The potency of GW791343 has been characterized in various in vitro assays. The data highlights its non-competitive nature, where its inhibitory constant is influenced by agonist concentration and assay conditions.
| Parameter | Value | Agonist | Assay Buffer | Cell Line | Source |
| pIC₅₀ | 6.9 - 7.2 | ATP / BzATP | NaCl / Sucrose | HEK293-hP2X7 | [6][7][8][9] |
| pIC₅₀ | ~7.0 | ATP / BzATP | Not Specified | HEK293-hP2X7 | [13][14] |
| Table 1: Potency of GW791343 on the Human P2X7 Receptor. pIC₅₀ represents the negative logarithm of the half-maximal inhibitory concentration. |
Studies have also demonstrated the interaction of GW791343 with other allosteric modulator binding sites.
| Assay | Effect of GW791343 | Receptor | Source |
| [³H]-Compound-17 Binding | Inhibited binding | Human P2X7 | [5][9] |
| Compound-17 Blockade | Prevented slowly reversible blockade | Human P2X7 | [5][9] |
| Table 2: Interaction of GW791343 with an Allosteric Ligand Binding Site. |
Experimental Protocols
Characterization of GW791343 as a P2X7 negative allosteric modulator relies on specific in vitro functional and binding assays.
Ethidium (B1194527) Bromide / YO-PRO-1 Dye Uptake Assay
This is the primary functional assay to measure P2X7 receptor channel opening and its inhibition. Activation of the P2X7 receptor leads to the formation of a large, non-selective pore, allowing the influx of fluorescent dyes like ethidium bromide or YO-PRO-1.
Methodology:
-
Cell Culture: Human Embryonic Kidney (HEK293) or other suitable cells stably expressing the recombinant human P2X7 receptor are cultured to confluence in 96-well plates.[5][8]
-
Compound Pre-incubation: Cells are washed and incubated with varying concentrations of GW791343 (e.g., 0.01 µM to 30 µM) in a physiological buffer (e.g., NaCl or sucrose-based) for a defined period (e.g., 10-40 minutes) at room temperature or 37°C.[6][8][9]
-
Agonist Stimulation: A P2X7 agonist, typically ATP or the more potent analog BzATP, is added to the wells along with the fluorescent dye (e.g., ethidium bromide).
-
Fluorescence Measurement: The plate is immediately placed in a fluorescence plate reader, and the increase in intracellular fluorescence is monitored over time.
-
Data Analysis: The rate of dye uptake or the fluorescence at a specific time point is plotted against the concentration of GW791343 to determine the IC₅₀ value. The non-competitive nature is observed as a reduction in the maximal response to the agonist.[6][8][13]
Radioligand Binding Assay
This assay is used to confirm that GW791343 binds to an allosteric site and does not compete directly with ATP. It measures the ability of GW791343 to displace a radiolabeled allosteric modulator.
Methodology:
-
Membrane Preparation: Membranes are prepared from cells overexpressing the human P2X7 receptor.
-
Binding Reaction: The membranes are incubated with a fixed concentration of a radiolabeled allosteric modulator (e.g., [³H]-compound-17) and increasing concentrations of GW791343.[9]
-
Separation: The reaction mixture is filtered through a glass fiber filter to separate bound from free radioligand.
-
Quantification: The radioactivity retained on the filter is measured using liquid scintillation counting.
-
Data Analysis: The specific binding of the radioligand is plotted against the concentration of GW791343 to determine its inhibitory constant (Ki) at the allosteric site.[9]
References
- 1. P2X7 Receptor Orchestrates Multiple Signalling Pathways Triggering Inflammation, Autophagy and Metabolic/Trophic Responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | P2X7 Interactions and Signaling – Making Head or Tail of It [frontiersin.org]
- 3. Genetic Variations in the P2X7 Receptor: Opportunities and Challenges for Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Advancements in P2X7 Antagonists: From Mechanistic Insights to Therapeutic Applications [frontiersin.org]
- 5. Negative and positive allosteric modulators of the P2X(7) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Negative and positive allosteric modulators of the P2X7 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Identification of regions of the P2X7 receptor that contribute to human and rat species differences in antagonist effects - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. GW791343 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 13. xcessbio.com [xcessbio.com]
- 14. targetmol.cn [targetmol.cn]
In-Depth Technical Guide: Positive Allosteric Modulation of Rat P2X7 Receptor by GW791343
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the positive allosteric modulation of the rat P2X7 receptor by the compound GW791343. It consolidates key quantitative data, details experimental methodologies, and visualizes relevant biological pathways and workflows to support further research and drug development in this area.
Introduction
The P2X7 receptor, an ATP-gated ion channel, is a key player in inflammatory and neurological processes. Its activation leads to cation influx, including Ca2+, and the formation of a large transmembrane pore, triggering downstream signaling cascades.[1][2] Allosteric modulators offer a sophisticated approach to fine-tuning receptor activity. GW791343 has been identified as a species-specific allosteric modulator of the P2X7 receptor. While it acts as a negative allosteric modulator (NAM) on the human P2X7 receptor, it functions as a positive allosteric modulator (PAM) on the rat P2X7 receptor, enhancing agonist-induced responses.[3] This document focuses on the positive allosteric effects of GW791343 on the rat P2X7 receptor.
Quantitative Data Summary
The following tables summarize the quantitative data regarding the effects of GW791343 on the rat P2X7 receptor.
| Parameter | Agonist | GW791343 Concentration | Effect on Rat P2X7 Receptor | Reference |
| Potentiation | ATP | 1 µM | Increased maximal response to ATP. | [3] |
| BzATP | 1 µM | Increased maximal response to BzATP. | [3] | |
| EC50 Shift | ATP | 1 µM | Leftward shift in the ATP concentration-response curve. | [3] |
| BzATP | 1 µM | Leftward shift in the BzATP concentration-response curve. | [3] | |
| Binding Affinity | [3H]-compound-17 | - | GW791343 interacts with the compound-17 binding site. | [3] |
Note: Specific fold-change values for potentiation and EC50 shifts are not consistently reported in the abstracts. Detailed review of the full-text articles is recommended for these specific values.
Experimental Protocols
Detailed methodologies for the key experiments used to characterize the effects of GW791343 on the rat P2X7 receptor are provided below.
Cell Culture and Receptor Expression
Objective: To maintain a stable cell line expressing the recombinant rat P2X7 receptor for functional assays.
Materials:
-
HEK293 cells stably transfected with the rat P2X7 receptor gene.
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, and 1% Penicillin/Streptomycin.[4][5]
-
G418 (Geneticin) for selection of stably transfected cells.[4]
-
Phosphate-Buffered Saline (PBS).
-
Trypsin-EDTA solution.[5]
-
Cell culture flasks and plates.
-
Humidified incubator at 37°C with 5% CO2.[5]
Protocol:
-
Cell Maintenance: Culture HEK293-ratP2X7 cells in T-75 flasks with supplemented DMEM containing G418. Maintain the cells in a humidified incubator at 37°C and 5% CO2.[5]
-
Subculturing: When cells reach 80-90% confluency, aspirate the medium and wash the cell monolayer with PBS.[6]
-
Add 1-2 mL of pre-warmed Trypsin-EDTA and incubate for 1-2 minutes at 37°C until cells detach.[5]
-
Neutralize the trypsin by adding 4-5 mL of complete culture medium.
-
Centrifuge the cell suspension at a low speed (e.g., 1000 rpm for 5 minutes).[5]
-
Resuspend the cell pellet in fresh medium and re-plate at a suitable density for subsequent experiments.
Ethidium (B1194527) Bromide Uptake Assay
Objective: To measure P2X7 receptor channel activity and pore formation by quantifying the uptake of the fluorescent dye ethidium bromide.
Materials:
-
HEK293-ratP2X7 cells seeded in 96-well plates.
-
Assay Buffer (e.g., NaCl-based or sucrose-based buffer).
-
Ethidium bromide solution.
-
P2X7 receptor agonists (ATP, BzATP).
-
GW791343.
-
Fluorescence plate reader.
Protocol:
-
Cell Plating: Seed HEK293-ratP2X7 cells into 96-well black-walled, clear-bottom plates and grow to confluence.
-
Compound Pre-incubation: Wash the cells with assay buffer. Pre-incubate the cells with various concentrations of GW791343 or vehicle for a specified time (e.g., 15-30 minutes) at room temperature.[7]
-
Agonist Stimulation: Add the P2X7 receptor agonist (e.g., ATP or BzATP) along with ethidium bromide to each well.
-
Fluorescence Measurement: Immediately measure the fluorescence intensity over time using a fluorescence plate reader (e.g., excitation ~525 nm, emission ~605 nm).[7]
-
Data Analysis: The rate of increase in fluorescence is proportional to the P2X7 receptor activity. Plot the agonist concentration-response curves in the presence and absence of GW791343 to determine changes in EC50 and maximal response.
Radioligand Binding Assay
Objective: To determine if GW791343 binds to the orthosteric (ATP-binding) site or an allosteric site on the P2X7 receptor.
Materials:
-
Membrane preparations from HEK293-ratP2X7 cells.
-
Radioligand (e.g., [3H]-compound-17, a known allosteric modulator).
-
GW791343.
-
Unlabeled ligands for determining non-specific binding (e.g., a high concentration of an unlabeled P2X7 antagonist).
-
Binding buffer.
-
Glass fiber filters.
-
Scintillation fluid and a scintillation counter.
Protocol:
-
Membrane Preparation: Homogenize cultured HEK293-ratP2X7 cells in a suitable buffer and prepare a membrane fraction by differential centrifugation.
-
Binding Reaction: In a 96-well plate, combine the cell membrane preparation with the radioligand ([3H]-compound-17) and varying concentrations of GW791343.[8]
-
Incubation: Incubate the mixture at a specific temperature (e.g., room temperature) for a time sufficient to reach binding equilibrium (e.g., 60 minutes).[8]
-
Filtration: Rapidly terminate the binding reaction by filtering the mixture through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.[8]
-
Washing: Quickly wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.[8]
-
Data Analysis: Determine the specific binding by subtracting non-specific binding (measured in the presence of a high concentration of an unlabeled competitor) from the total binding. Analyze the data to determine if GW791343 competes for the binding of the radioligand.
Signaling Pathways and Experimental Workflows
P2X7 Receptor Signaling Pathway
The activation of the P2X7 receptor initiates a cascade of intracellular events. The following diagram illustrates the key signaling pathways involved.
Caption: P2X7 receptor signaling pathway initiated by ATP and modulated by GW791343.
Experimental Workflow for Characterizing GW791343
The following diagram outlines the logical flow of experiments to characterize the positive allosteric modulation of the rat P2X7 receptor by GW791343.
References
- 1. Structural and Functional Basis for Understanding the Biological Significance of P2X7 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Negative and positive allosteric modulators of the P2X(7) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Stable HEK293 Expressing Human P2X7 Cell Line (HEK hu p2x7) | Applied Biological Materials Inc. [abmgood.com]
- 5. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 6. static.igem.org [static.igem.org]
- 7. benchchem.com [benchchem.com]
- 8. giffordbioscience.com [giffordbioscience.com]
In-Depth Technical Guide: Discovery and Synthesis of GW791343 Trihydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery, synthesis, and biological characterization of GW791343 trihydrochloride, a potent and species-specific allosteric modulator of the P2X7 receptor. This document details the synthetic route, key biological activities, and the underlying signaling pathways. All quantitative data are presented in structured tables, and experimental protocols for key assays are provided. Additionally, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate understanding.
Introduction
GW791343, chemically known as N2-(3,4-difluorophenyl)-N1-[2-methyl-5-(1-piperazinylmethyl)phenyl]glycinamide, is a significant pharmacological tool for studying the P2X7 receptor, an ATP-gated ion channel implicated in a variety of physiological and pathological processes, including inflammation, neuropathic pain, and neurodegenerative diseases.[1][2] Developed by GlaxoSmithKline, GW791343 is notable for its species-specific activity, acting as a negative allosteric modulator of the human P2X7 receptor and a positive allosteric modulator of the rat P2X7 receptor.[3][4][5] This unique characteristic makes it an invaluable probe for elucidating the structural and functional differences between P2X7 orthologs. This guide will cover the essential technical aspects of its synthesis and discovery.
Discovery
The discovery of GW791343 emerged from research programs at GlaxoSmithKline aimed at identifying novel antagonists for the P2X7 receptor. The compound is disclosed as Example 1 in the patent WO 2000071529 A1, filed by Glaxo Group Limited.[3] Subsequent research further characterized its unique pharmacological profile, establishing it as a non-competitive antagonist at the human P2X7 receptor.[3][5]
Synthesis of this compound
The synthesis of this compound involves a multi-step process, as detailed in patent literature. The general scheme involves the preparation of key intermediates followed by a final coupling step to yield the phenylglycinamide core structure.
Synthetic Scheme
While the full step-by-step synthesis is detailed within the patent, a representative synthetic scheme for analogous phenylglycinamide derivatives involves the following key transformations:
-
Formation of a substituted aniline (B41778) precursor: This typically involves functional group manipulations on a commercially available starting material to introduce the necessary substituents on the aniline ring.
-
Introduction of the piperazine (B1678402) moiety: This is often achieved through an alkylation reaction between a suitable precursor and piperazine.
-
Amide bond formation: The final key step is the coupling of the substituted aniline with a glycinamide (B1583983) derivative to form the central amide bond.
Experimental Protocol (General)
A general procedure for the synthesis of phenylglycinamide derivatives, based on common organic synthesis methodologies, is as follows:
-
Step 1: Synthesis of the N-Boc-piperazinylmethyl aniline intermediate.
-
A solution of a suitable bromomethyl aniline derivative is reacted with N-Boc-piperazine in the presence of a base such as potassium carbonate in a polar aprotic solvent like acetonitrile.
-
The reaction mixture is typically heated to reflux to ensure complete reaction.
-
The product is then isolated and purified using standard techniques like column chromatography.
-
-
Step 2: Boc deprotection.
-
The Boc-protected intermediate is treated with a strong acid, such as trifluoroacetic acid or hydrochloric acid in dioxane, to remove the Boc protecting group and yield the free piperazine derivative.
-
-
Step 3: Amide coupling.
-
The deprotected piperazine derivative is then coupled with 2-((3,4-difluorophenyl)amino)acetic acid using a standard peptide coupling reagent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) in a solvent like dimethylformamide (DMF).
-
The reaction is stirred at room temperature until completion.
-
-
Step 4: Salt formation.
-
The final compound is treated with hydrochloric acid to form the trihydrochloride salt, which often improves solubility and stability.
-
Biological Activity and Mechanism of Action
GW791343 is a potent allosteric modulator of the P2X7 receptor with distinct effects on the human and rat orthologs.
Quantitative Data
| Parameter | Species | Value | Reference |
| pIC50 | Human P2X7 Receptor | 6.9 - 7.2 | [6][7] |
Table 1: Potency of GW791343 on the Human P2X7 Receptor
Mechanism of Action
At the human P2X7 receptor , GW791343 acts as a negative allosteric modulator . This means it binds to a site on the receptor that is distinct from the ATP binding site and, in doing so, it reduces the maximal response to ATP without significantly affecting its potency.[3][5] This non-competitive antagonism has been demonstrated in functional assays such as ethidium (B1194527) bromide uptake.[6]
Conversely, at the rat P2X7 receptor , GW791343 functions as a positive allosteric modulator , enhancing the effects of ATP.[3][5] This species-specific activity is attributed to a single amino acid difference at position 95 in the extracellular domain of the receptor.[4]
P2X7 Receptor Signaling Pathway
Activation of the P2X7 receptor by ATP initiates a cascade of intracellular events. The following diagram illustrates the key signaling pathways modulated by P2X7 receptor activation.
Key Experimental Protocols
Ethidium Bromide Uptake Assay
This assay is a common method to assess P2X7 receptor function by measuring the formation of a large transmembrane pore.
Principle: Activation of the P2X7 receptor leads to the opening of a non-selective pore that allows the passage of molecules up to 900 Da, including ethidium bromide. Once inside the cell, ethidium bromide intercalates with nucleic acids, leading to a significant increase in fluorescence.
Protocol:
-
Cell Culture:
-
HEK293 cells stably expressing the human P2X7 receptor are cultured in appropriate media (e.g., DMEM with 10% FBS) to confluency in 96-well plates.
-
-
Assay Buffer Preparation:
-
Prepare a physiological salt solution (e.g., 147 mM NaCl, 2 mM KCl, 1 mM CaCl2, 1 mM MgCl2, 10 mM HEPES, 10 mM Glucose, pH 7.4).
-
-
Compound Preparation:
-
Prepare serial dilutions of GW791343 in the assay buffer.
-
-
Assay Procedure:
-
Wash the cells once with the assay buffer.
-
Add the GW791343 dilutions to the wells and pre-incubate for 10-30 minutes at 37°C.
-
Add ethidium bromide to a final concentration of 5-20 µM.
-
Add the P2X7 receptor agonist (e.g., ATP or BzATP) to stimulate the receptor.
-
Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 525 nm excitation and 600 nm emission) over time using a fluorescence plate reader.
-
-
Data Analysis:
-
The rate of ethidium uptake is determined from the linear phase of the fluorescence increase.
-
IC50 values for antagonists are calculated by plotting the percentage of inhibition against the antagonist concentration.
-
Experimental Workflow for Ethidium Bromide Uptake Assay
Conclusion
This compound is a pivotal chemical tool for the investigation of P2X7 receptor pharmacology. Its discovery and detailed characterization have provided valuable insights into the species-specific differences in P2X7 receptor function. The synthetic route, while requiring multiple steps, is achievable through standard organic chemistry techniques. The provided experimental protocols and diagrams serve as a valuable resource for researchers working on the P2X7 receptor and related drug discovery efforts.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. US3527793A - Phenylglycine derivatives - Google Patents [patents.google.com]
- 4. Identification of regions of the P2X(7) receptor that contribute to human and rat species differences in antagonist effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Negative and positive allosteric modulators of the P2X(7) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Fluorometric determination of ethidium bromide efflux kinetics in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Adaptation of ethidium bromide fluorescence assay to monitor activity of efflux pumps in bacterial pure cultures or mixed population from environmental samples - Journal of King Saud University - Science [jksus.org]
Pharmacological Profile of GW791343 Trihydrochloride: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
GW791343 trihydrochloride is a potent and selective small molecule that exhibits a unique pharmacological profile as a species-specific allosteric modulator of the P2X7 receptor, a key player in inflammation and immune responses. At the human P2X7 receptor, GW791343 acts as a negative allosteric modulator, producing a non-competitive antagonist effect.[1][2] In contrast, it functions as a positive allosteric modulator at the rat P2X7 receptor, enhancing the effects of the endogenous agonist, adenosine (B11128) triphosphate (ATP).[2] This distinct species-dependent activity makes GW791343 a valuable pharmacological tool for investigating the nuanced roles of the P2X7 receptor in various physiological and pathological processes. This technical guide provides a comprehensive overview of the pharmacological properties of GW791343, including its binding and functional characteristics, detailed experimental protocols for its characterization, and insights into the signaling pathways it modulates.
Introduction to the P2X7 Receptor
The P2X7 receptor is a ligand-gated ion channel activated by high concentrations of extracellular ATP, which is often released during cellular stress, injury, or inflammation.[2] As a non-selective cation channel, its activation leads to the influx of Na⁺ and Ca²⁺ and the efflux of K⁺. Prolonged activation of the P2X7 receptor can lead to the formation of a large, non-selective pore, allowing the passage of molecules up to 900 Da in size. This pore formation is a critical step in the activation of the NLRP3 inflammasome, leading to the processing and release of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and IL-18. Consequently, the P2X7 receptor is a significant therapeutic target for a range of inflammatory and neurological disorders.
Mechanism of Action of GW791343
GW791343 functions as an allosteric modulator of the P2X7 receptor, meaning it binds to a site distinct from the orthosteric ATP-binding site.[2] This allosteric binding induces a conformational change in the receptor that modulates its response to ATP.
-
Human P2X7 Receptor: At the human receptor, GW791343 acts as a negative allosteric modulator (NAM) . This results in a non-competitive antagonism of ATP-induced receptor activation, inhibiting both ion channel function and pore formation.[1][2]
-
Rat P2X7 Receptor: Conversely, at the rat receptor, GW791343 behaves as a positive allosteric modulator (PAM) , potentiating the effects of ATP.[2]
This species-specific activity is primarily attributed to a single amino acid difference at position 95 within the extracellular domain of the receptor. The human P2X7 receptor possesses a phenylalanine at this position (F95), while the rat receptor has a leucine (B10760876) (L95).[3]
Quantitative Pharmacological Data
The potency of GW791343 has been characterized in various functional and binding assays. The following tables summarize the key quantitative data.
| Parameter | Species | Value | Assay Type | Reference |
| pIC₅₀ | Human | 6.9 - 7.2 | Ethidium (B1194527) Bromide Uptake (Functional Assay) | [1] |
| pIC₅₀ | Human | ~6.1 | [³H]-compound-17 Binding Inhibition | [2] |
| pIC₅₀ | Rat | 6.04 ± 0.10 | [³H]-compound-17 Binding Inhibition | [2] |
Table 1: Potency of GW791343 at P2X7 Receptors
| Parameter | Species | Effect | Reference |
| Allosteric Modulation | Human | Negative (Antagonist) | [1][2] |
| Allosteric Modulation | Rat | Positive (Enhancer) | [2] |
Table 2: Allosteric Modulatory Effect of GW791343
Experimental Protocols
The characterization of GW791343 involves a series of in vitro assays to determine its binding affinity and functional effects on the P2X7 receptor.
Cell Culture and Membrane Preparation
-
Cell Line: Human embryonic kidney (HEK293) cells stably expressing the human or rat P2X7 receptor are commonly used.
-
Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, 100 U/mL penicillin, 100 µg/mL streptomycin, and a selection antibiotic (e.g., G418) at 37°C in a humidified atmosphere of 5% CO₂.
-
Membrane Preparation (for Radioligand Binding):
-
Harvest cells and centrifuge at 1,000 x g for 5 minutes.
-
Resuspend the cell pellet in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing protease inhibitors).
-
Homogenize the cell suspension using a Dounce homogenizer or sonication.
-
Centrifuge the homogenate at 40,000 x g for 20 minutes at 4°C.
-
Discard the supernatant and resuspend the membrane pellet in a suitable assay buffer.
-
Determine the protein concentration using a standard method (e.g., Bradford or BCA assay).
-
Radioligand Binding Assay
This assay is used to determine the binding affinity of GW791343 to the allosteric site on the P2X7 receptor, often by measuring its ability to displace a known radiolabeled allosteric modulator, such as [³H]-compound-17.
-
Materials:
-
HEK293 cell membranes expressing the P2X7 receptor.
-
[³H]-compound-17 (radioligand).
-
GW791343 (test compound).
-
Non-specific binding control (e.g., a high concentration of an unlabeled P2X7 antagonist).
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
-
Procedure:
-
In a 96-well plate, add cell membranes, [³H]-compound-17 (at a concentration near its Kd), and varying concentrations of GW791343.
-
For total binding wells, add assay buffer instead of the test compound.
-
For non-specific binding wells, add a saturating concentration of an unlabeled antagonist.
-
Incubate the plate at room temperature for 60-120 minutes.
-
Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., GF/B or GF/C) using a cell harvester.
-
Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the GW791343 concentration.
-
Determine the IC₅₀ value (the concentration of GW791343 that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.
-
The pIC₅₀ is the negative logarithm of the IC₅₀.
-
Ethidium Bromide Uptake Assay (Functional Assay)
This assay measures the functional consequence of P2X7 receptor activation, which is the formation of a large pore permeable to molecules like ethidium bromide. Inhibition of ATP-induced ethidium bromide uptake is a measure of the antagonistic activity of GW791343 at the human P2X7 receptor.
-
Materials:
-
HEK293 cells expressing the human P2X7 receptor.
-
ATP or BzATP (agonist).
-
Ethidium bromide.
-
GW791343 (test compound).
-
Assay Buffer: A low-divalent cation solution is often used to potentiate P2X7 receptor activation. A common recipe is a sucrose-based buffer (e.g., 280 mM sucrose, 5 mM KCl, 1 mM CaCl₂, 0.5 mM K₂HPO₄, 0.4 mM MgSO₄, 10 mM HEPES, pH 7.4). A NaCl-based buffer can also be used.
-
-
Procedure:
-
Seed cells in a 96-well black, clear-bottom plate and grow to confluence.
-
Wash the cells with the assay buffer.
-
Pre-incubate the cells with varying concentrations of GW791343 for 10-30 minutes at 37°C.
-
Add a solution containing the P2X7 agonist (e.g., 1 mM ATP or 100 µM BzATP) and ethidium bromide (e.g., 5-20 µM).
-
Measure the increase in fluorescence over time (typically 15-60 minutes) using a fluorescence plate reader.
-
Excitation Wavelength: ~525 nm
-
Emission Wavelength: ~600 nm
-
-
-
Data Analysis:
-
Calculate the rate of ethidium bromide uptake or the total fluorescence at a specific time point.
-
Plot the percentage of inhibition of agonist-stimulated uptake against the logarithm of the GW791343 concentration.
-
Determine the IC₅₀ value and pIC₅₀ using non-linear regression.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the P2X7 receptor signaling pathway and the experimental workflow for characterizing an allosteric modulator like GW791343.
References
The Dichotomous Effects of GW791343 Trihydrochloride on Purinergic Signaling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
GW791343 trihydrochloride is a potent and selective synthetic organic compound that acts as an allosteric modulator of the P2X7 receptor, a key component of the purinergic signaling system. This technical guide provides an in-depth analysis of GW791343's mechanism of action, its species-specific effects, and the experimental protocols used to characterize its activity. Quantitative data are presented in structured tables for clarity, and key signaling pathways and experimental workflows are visualized using diagrams to facilitate understanding. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of pharmacology and drug development.
Introduction to Purinergic Signaling and the P2X7 Receptor
Purinergic signaling encompasses the extracellular roles of purine (B94841) nucleotides and nucleosides, such as adenosine (B11128) 5'-triphosphate (ATP) and adenosine, in cell-to-cell communication.[1][2] These signaling molecules act upon specific purinergic receptors, which are broadly classified into P1 receptors (for adenosine) and P2 receptors (for ATP and other nucleotides).[1] The P2 receptor family is further divided into two main classes: P2Y receptors, which are G protein-coupled receptors, and P2X receptors, which are ligand-gated ion channels.[1]
The P2X7 receptor, a member of the P2X family, is a trimeric, non-selective cation channel gated by extracellular ATP.[3][4][5] Activation of the P2X7 receptor by high concentrations of ATP leads to the influx of Na+ and Ca2+ and the efflux of K+, depolarizing the cell membrane.[5] Prolonged activation can lead to the formation of a large, non-selective pore, allowing the passage of molecules up to 900 Da, a phenomenon implicated in various physiological and pathological processes, including inflammation, immune responses, and apoptosis.[2][3]
This compound: A Species-Specific Allosteric Modulator
This compound has been identified as a potent allosteric modulator of the P2X7 receptor, exhibiting pronounced species-specific activity.[6][7][8][9] It does not bind to the orthosteric site where ATP binds but rather to an allosteric site, thereby modulating the receptor's response to its natural agonist.[10][11]
Negative Allosteric Modulation of the Human P2X7 Receptor
At the human P2X7 receptor, GW791343 acts as a negative allosteric modulator, producing a non-competitive antagonist effect.[7][10][12][13] This inhibition of agonist-stimulated responses has been consistently demonstrated in various in vitro assays.[7][10][12]
Positive Allosteric Modulation of the Rat P2X7 Receptor
In contrast to its effects on the human orthologue, GW791343 acts as a positive allosteric modulator of the rat P2X7 receptor.[6][7][10][11] This potentiation of agonist-induced responses highlights a critical species difference that must be considered in preclinical research.[10][14] Mutational studies have pinpointed amino acid 95 as a key residue in determining this species-specific antagonist versus agonist effect.[6][14][15]
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the activity of this compound at the human P2X7 receptor.
| Parameter | Agonist | Buffer | Value (pIC50) | Reference(s) |
| Antagonist Potency | ATP / BzATP | NaCl / Sucrose | 6.9 - 7.2 | [7][9][10][12][13] |
| Table 1: Antagonist Potency of GW791343 at the Human P2X7 Receptor. |
| Concentration Range (µM) | Incubation Time | Effect | Reference(s) |
| 0.01 - 10 | 40 min | Non-competitive antagonism | [12][13] |
| 3 - 30 | 40 min | Negative allosteric modulation | [12][13] |
| Table 2: In Vitro Activity of GW791343 at the Human P2X7 Receptor. |
Experimental Protocols
The characterization of GW791343's effects on purinergic signaling has relied on several key experimental methodologies.
Cell Culture and Receptor Expression
-
Cell Lines: Human Embryonic Kidney (HEK293) cells and U-2 OS cells are commonly used for their robust growth characteristics and ease of transfection.[10][12][14]
-
Receptor Expression: These cells are stably or transiently transfected with recombinant human or rat P2X7 receptors to ensure a high level of receptor expression for functional assays.[10][14]
Ethidium (B1194527) Accumulation Assay
This assay is a widely used method to assess P2X7 receptor activation and its modulation.
-
Principle: Activation of the P2X7 receptor leads to the formation of a large pore, allowing the influx of cationic dyes such as ethidium. The increase in intracellular fluorescence upon ethidium binding to nucleic acids is proportional to receptor activity.
-
Protocol:
-
Cells expressing the P2X7 receptor are plated in multi-well plates.
-
The cells are pre-incubated with various concentrations of GW791343 or vehicle for a specified time (e.g., 40 minutes).[12][13]
-
An agonist, such as ATP or the more potent P2X7 agonist BzATP, is added along with ethidium bromide.[10]
-
The fluorescence intensity is measured over time using a fluorescence plate reader.
-
The inhibitory or potentiating effect of GW791343 is determined by comparing the agonist-induced fluorescence in the presence and absence of the compound.
-
Radioligand Binding Studies
These studies are employed to determine the binding characteristics of GW791343 and to elucidate its mechanism of action.
-
Principle: A radiolabeled ligand with known binding properties to the P2X7 receptor is used to compete with the unlabeled compound of interest (GW791343).
-
Protocol:
-
Membranes are prepared from cells expressing the P2X7 receptor.
-
The membranes are incubated with a fixed concentration of a radiolabeled P2X7 receptor antagonist (e.g., [3H]-compound-17) and varying concentrations of GW791343.[10]
-
After incubation, the bound and free radioligand are separated by filtration.
-
The amount of bound radioactivity is quantified using liquid scintillation counting.
-
The ability of GW791343 to displace the radioligand indicates its interaction with the receptor and allows for the determination of its binding affinity. These studies have shown that GW791343 does not interact with the ATP binding site.[10][11]
-
Electrophysiology (Whole-Cell Patch Clamp)
This technique provides a direct measure of the ion channel activity of the P2X7 receptor.
-
Principle: A glass micropipette forms a high-resistance seal with the cell membrane, allowing for the measurement of ionic currents flowing through the P2X7 receptor channel in response to agonist application.
-
Protocol:
-
Individual cells expressing the P2X7 receptor are voltage-clamped at a holding potential (e.g., -60 mV).
-
GW791343 is pre-applied to the cell, followed by the co-application of an agonist like ATP.
-
The resulting inward current is measured and compared to the current elicited by the agonist alone to determine the inhibitory or potentiating effect of GW791343.
-
Visualizations
The following diagrams illustrate the key concepts discussed in this guide.
Conclusion
This compound is a valuable pharmacological tool for investigating the complexities of P2X7 receptor signaling. Its dichotomous activity as a negative allosteric modulator in humans and a positive allosteric modulator in rats underscores the importance of considering species differences in drug development. The experimental protocols and data presented in this guide provide a solid foundation for researchers seeking to utilize GW791343 in their studies of purinergic signaling and its role in health and disease. Further research into the structural basis of its species-specific effects could pave the way for the design of novel therapeutics targeting the P2X7 receptor.
References
- 1. Purine and purinergic receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Purinergic signalling: from discovery to current developments - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ionotropic purinergic receptor 7 (P2X7) channel structure and pharmacology provides insight regarding non-nucleotide agonism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | P2X3 Receptor Ligands: Structural Features and Potential Therapeutic Applications [frontiersin.org]
- 5. ATP-gated P2X7 receptors require chloride channels to promote inflammation in human macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 6. GW791343 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 7. xcessbio.com [xcessbio.com]
- 8. adooq.com [adooq.com]
- 9. tocris.com [tocris.com]
- 10. Negative and positive allosteric modulators of the P2X7 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Negative and positive allosteric modulators of the P2X(7) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. Identification of regions of the P2X7 receptor that contribute to human and rat species differences in antagonist effects - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Mechanism of action of species-selective P2X7 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
The Enigmatic Role of GW791343 Trihydrochloride in Neuropathic Pain: A Technical Exploration of P2X7 Receptor Antagonism
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide delves into the role of GW791343 trihydrochloride, a potent and selective negative allosteric modulator of the human P2X7 receptor, in the context of neuropathic pain models. While direct in vivo efficacy studies of GW791343 in animal models of neuropathic pain are conspicuously absent due to its species-specific activity, its high affinity for the human P2X7 receptor makes it a crucial tool for in vitro studies and a valuable reference compound for understanding the therapeutic potential of P2X7 antagonism in chronic pain states. This guide will explore the mechanism of action, relevant signaling pathways, and the wealth of preclinical data from other P2X7 antagonists that underscore the promise of this target.
The P2X7 Receptor: A Key Mediator in Neuropathic Pain
Neuropathic pain, a debilitating condition arising from damage to the somatosensory nervous system, is characterized by allodynia (pain from non-painful stimuli) and hyperalgesia (exaggerated pain response). A growing body of evidence implicates the purinergic P2X7 receptor (P2X7R) as a critical player in the initiation and maintenance of this pathological pain state.
Under conditions of nerve injury, damaged cells release high concentrations of adenosine (B11128) triphosphate (ATP), which acts as a danger signal. This extracellular ATP binds to and activates P2X7 receptors, which are prominently expressed on immune cells in the central nervous system, particularly microglia.[1] Activation of the P2X7R, an ATP-gated ion channel, triggers a cascade of downstream events that contribute to neuroinflammation and central sensitization, key processes in the development of chronic neuropathic pain.[2]
Mechanism of Action: How P2X7R Antagonism Modulates Pain
This compound is a potent, non-competitive, negative allosteric modulator of the human P2X7 receptor, with a pIC50 of 6.9-7.2.[3] This means it binds to a site on the receptor distinct from the ATP binding site and reduces the receptor's response to ATP. The therapeutic rationale for using P2X7R antagonists in neuropathic pain is to interrupt the deleterious signaling cascade initiated by excessive ATP in the vicinity of damaged nerves.
The key downstream effects of P2X7R activation in microglia include:
-
Inflammasome Activation and Cytokine Release: P2X7R activation leads to the assembly of the NLRP3 inflammasome and the subsequent cleavage and release of pro-inflammatory cytokines, most notably Interleukin-1β (IL-1β) and Tumor Necrosis Factor-α (TNF-α).[2] These cytokines act on neurons to enhance their excitability and contribute to the maintenance of central sensitization.
-
Activation of Signaling Pathways: The activation of P2X7R also triggers intracellular signaling cascades, including the p38 MAPK and NF-κB pathways, which further amplify the production of pro-inflammatory mediators.[2]
-
Glutamate Release: Activated microglia can release glutamate, an excitatory neurotransmitter, which can contribute to excitotoxicity and further enhance neuronal hyperexcitability.
By blocking the P2X7R, compounds like GW791343 are hypothesized to prevent or reverse these processes, thereby reducing neuroinflammation and alleviating the symptoms of neuropathic pain.
Signaling Pathway of P2X7 Receptor in Neuropathic Pain
References
Beyond P2X7: An In-depth Technical Guide to the Cellular Interactions of GW791343 Trihydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
GW791343 trihydrochloride is a potent, non-competitive allosteric modulator of the P2X7 receptor, an ATP-gated ion channel implicated in a variety of physiological and pathological processes, including inflammation and neuropathic pain.[1][2][3] While its effects on the P2X7 receptor have been the primary focus of research, a comprehensive understanding of its full cellular activity profile is crucial for its development as a selective therapeutic agent. This technical guide summarizes the current, publicly available knowledge regarding the cellular targets of GW791343, with a specific focus on its well-characterized, species-specific interactions with the P2X7 receptor.
Off-Target Activity Profile of GW791343
Despite extensive investigation into its effects on the P2X7 receptor, there is a notable absence of publicly available data from broad off-target screening panels for this compound. Comprehensive selectivity profiles, often determined through binding assays against a wide range of receptors, ion channels, and kinases, have not been published in the scientific literature. As such, this document cannot provide a quantitative summary of its activity at cellular targets beyond the P2X7 receptor. The information that follows is a detailed account of its known interactions with its primary target.
The P2X7 Receptor: A Tale of Two Species
The most striking feature of GW791343 is its species-specific modulation of the P2X7 receptor. It acts as a negative allosteric modulator (NAM) at the human P2X7 receptor and a positive allosteric modulator (PAM) at the rat P2X7 receptor.[4][5] This differential activity is attributed to a single amino acid difference at position 95 in the extracellular domain of the receptor—phenylalanine in humans and leucine (B10760876) in rats.[6][7]
Quantitative Analysis of P2X7 Receptor Modulation
The following tables summarize the key quantitative data describing the interaction of GW791343 with human and rat P2X7 receptors.
Table 1: Activity of GW791343 at the Human P2X7 Receptor
| Parameter | Value | Assay Conditions | Reference |
| pIC50 | 6.9 - 7.2 | Ethidium (B1194527) accumulation in HEK293 cells expressing human recombinant P2X7 receptors. | [1][2] |
| Mechanism | Negative Allosteric Modulator | Non-competitive antagonism of ATP and BzATP-induced responses. | [1][4] |
| Effect | Inhibition of agonist-stimulated ethidium accumulation. | HEK293 cells expressing human recombinant P2X7 receptors. | [1][2] |
Table 2: Activity of GW791343 at the Rat P2X7 Receptor
| Parameter | Value | Assay Conditions | Reference |
| Effect | Positive Allosteric Modulator | Potentiation of agonist (ATP, BzATP) responses. | [4] |
| Interaction | Interacts with the "compound-17" binding site. | Radioligand binding and antagonist interaction studies. | [4] |
| pIC50 (binding) | 6.04 ± 0.10 | Inhibition of [3H]-compound-17 binding to rat P2X7 receptor. |
Signaling Pathways and Experimental Workflows
Allosteric Modulation of the P2X7 Receptor
The following diagram illustrates the proposed allosteric mechanism of action of GW791343 at the P2X7 receptor, highlighting its distinct effects in human versus rat orthologs.
Experimental Workflow: Ethidium Accumulation Assay
A primary method for assessing P2X7 receptor activation is the ethidium accumulation assay. The workflow for this experiment is outlined below.
References
- 1. Identification of regions of the P2X7 receptor that contribute to human and rat species differences in antagonist effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. GW791343 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. Mechanism of action of species-selective P2X7 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. GW791343 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Global Human-Kinase Screening Identifies Therapeutic Host Targets against Influenza - PubMed [pubmed.ncbi.nlm.nih.gov]
GW791343 Trihydrochloride: A Technical Guide for Researchers
For researchers, scientists, and drug development professionals, this document provides an in-depth technical guide to GW791343 trihydrochloride, a potent and species-specific allosteric modulator of the P2X7 receptor. This guide details its chemical properties, mechanism of action, experimental protocols, and the signaling pathways it influences.
Core Chemical and Physical Properties
This compound, with the CAS number 309712-55-8, is a synthetic compound recognized for its significant interaction with the P2X7 receptor, a key player in inflammatory and neurological pathways.[1][2][3] Its fundamental properties are summarized below for easy reference.
| Property | Value |
| CAS Number | 309712-55-8[1][2][3] |
| Molecular Formula | C₂₀H₂₇Cl₃F₂N₄O[4] |
| Molecular Weight | 483.81 g/mol [4] |
| IUPAC Name | 2-(3,4-difluoroanilino)-N-[2-methyl-5-(piperazin-1-ylmethyl)phenyl]acetamide;trihydrochloride[4] |
| Synonyms | GW791343 HCl, GW-791343[4] |
| Purity | ≥98% (HPLC) |
| Appearance | Solid |
Solubility Profile
The solubility of this compound is a critical factor for its application in various experimental settings. The compound is soluble in water up to 100 mM. For in vivo studies, specific solvent systems are recommended to achieve desired concentrations.
| Solvent/System | Solubility | Notes |
| Water | Soluble up to 100 mM | |
| 10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline | ≥ 2 mg/mL (4.47 mM)[1] | A clear solution is obtained.[1] |
| 10% DMSO / 90% (20% SBE-β-CD in Saline) | ≥ 2 mg/mL (4.47 mM)[1] | Results in a clear solution.[1] |
| 10% DMSO / 90% Corn Oil | ≥ 2 mg/mL (4.47 mM)[1] | Forms a clear solution.[1] |
It is recommended to use heat and/or sonication if precipitation or phase separation occurs during preparation.[1] For in vivo experiments, freshly prepared solutions are advised.[1] Stock solutions should be stored at -80°C for up to 6 months or at -20°C for up to 1 month, preferably under nitrogen.[1]
Mechanism of Action: A Species-Specific Allosteric Modulator
GW791343 acts as an allosteric modulator of the P2X7 receptor, meaning it binds to a site distinct from the ATP binding site to modulate receptor function.[5][6][7] A key characteristic of this compound is its species-specific activity.[5][8]
-
Human P2X7 Receptor: GW791343 is a potent negative allosteric modulator, exhibiting a non-competitive antagonist effect with a pIC₅₀ ranging from 6.9 to 7.2.[1][2][3]
-
Rat P2X7 Receptor: In contrast, it acts as a positive allosteric modulator, enhancing agonist responses.[5][6]
This differential activity makes GW791343 a valuable tool for comparative studies of P2X7 receptor pharmacology across species.
P2X7 Receptor Signaling Pathway Modulation
The P2X7 receptor is an ATP-gated ion channel that, upon activation, allows the influx of Na⁺ and Ca²⁺ and the efflux of K⁺. This initial pore formation can, with sustained activation, lead to the formation of a larger, non-selective pore, triggering downstream signaling cascades. GW791343, by acting as a negative allosteric modulator in human P2X7 receptors, prevents these downstream events.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | C20H27Cl3F2N4O | CID 9848159 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Negative and positive allosteric modulators of the P2X(7) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Negative and positive allosteric modulators of the P2X7 receptor - ProQuest [proquest.com]
- 7. Mechanism of action of species-selective P2X7 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 8. GW 791343 hydrochloride | CAS 309712-55-8 | GW791343 | Tocris Bioscience [tocris.com]
Understanding the Structure-Activity Relationship of GW791343: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
GW791343 is a potent and selective allosteric modulator of the P2X7 receptor (P2X7R), a ligand-gated ion channel activated by extracellular adenosine (B11128) triphosphate (ATP).[1][2][3] This technical guide provides an in-depth analysis of the structure-activity relationship of GW791343, detailing its mechanism of action, species-specific effects, and the key molecular determinants of its activity. The information is presented through comprehensive data tables, detailed experimental protocols, and explanatory diagrams to facilitate a thorough understanding for researchers and professionals in drug development.
Introduction to GW791343 and the P2X7 Receptor
The P2X7 receptor is a trimeric cation channel that plays a crucial role in various physiological and pathological processes, including inflammation, neuropathic pain, and neurodegenerative diseases.[4] Its activation by high concentrations of ATP leads to the opening of a non-selective cation channel, and in some cell types, the formation of a larger pore, culminating in downstream signaling events such as the release of pro-inflammatory cytokines.
GW791343, chemically known as N2-(3,4-difluorophenyl)-N1-[2-methyl-5-(1-piperazinylmethyl)phenyl]glycinamide dihydrochloride, has emerged as a valuable pharmacological tool for studying the P2X7 receptor.[2][5] It exhibits a complex and species-dependent mechanism of action, acting as a negative allosteric modulator (NAM) at the human P2X7 receptor and a positive allosteric modulator (PAM) at the rat P2X7 receptor.[2][3][6] This dual activity makes GW791343 a fascinating subject for structure-activity relationship (SAR) studies.
Quantitative Analysis of GW791343 Activity
The following tables summarize the quantitative data for GW791343's activity on P2X7 receptors from different species.
Table 1: Potency of GW791343 as a Negative Allosteric Modulator of the Human P2X7 Receptor
| Parameter | Value | Species | Assay Conditions | Reference |
| pIC50 | 6.9 - 7.2 | Human | Ethidium (B1194527) accumulation assay | [1][3] |
Table 2: Species-Dependent Allosteric Modulation by GW791343
| Species | Effect on P2X7 Receptor | Modulation Type | Reference |
| Human | Inhibition of agonist-stimulated responses | Negative Allosteric Modulator | [2][3][6] |
| Rat | Potentiation of agonist responses | Positive Allosteric Modulator | [2][4][6] |
Mechanism of Action and Allosteric Modulation
GW791343 exerts its effects through an allosteric binding site on the P2X7 receptor, distinct from the orthosteric ATP binding site.[2][5] This is supported by receptor protection studies showing that GW791343 does not competitively interact with ATP binding.[2][5] Instead, it binds to a site that influences the conformational changes required for channel gating.
Negative Allosteric Modulation of the Human P2X7 Receptor
At the human P2X7 receptor, GW791343 acts as a non-competitive antagonist.[1][5] It reduces the maximal response to ATP and its potent analog, BzATP, without significantly affecting the agonist's potency (EC50).[1] This mode of action is characteristic of a negative allosteric modulator that stabilizes an inactive or closed state of the receptor, thereby reducing the efficacy of the agonist.
Positive Allosteric Modulation of the Rat P2X7 Receptor
In contrast, at the rat P2X7 receptor, GW791343 enhances the responses to ATP.[2][4] This positive allosteric modulation suggests that GW791343 binds to the rat receptor in a manner that facilitates agonist-induced channel opening, leading to an increased influx of cations.
Molecular Determinants of Species Selectivity
The differential activity of GW791343 between human and rat P2X7 receptors has been pinpointed to a single amino acid residue at position 95 in the extracellular domain.[4][6] The human P2X7 receptor contains a phenylalanine at this position (F95), while the rat receptor has a leucine (B10760876) (L95).[6] Site-directed mutagenesis studies have confirmed that swapping this single amino acid is sufficient to switch the modulatory effect of GW791343.[6]
Signaling Pathway of the P2X7 Receptor and Modulation by GW791343
The following diagram illustrates the signaling cascade initiated by P2X7 receptor activation and the point of intervention by GW791343 in human cells.
Caption: P2X7 receptor signaling and negative allosteric modulation by GW791343.
Experimental Protocols
The characterization of GW791343's activity relies on specific in vitro assays. The methodologies for two key experiments are detailed below.
Ethidium Accumulation Assay
This functional assay measures the influx of the fluorescent dye ethidium through the P2X7 receptor channel, which is permeable to large organic cations upon prolonged activation.
Objective: To determine the functional activity of GW791343 as a modulator of P2X7 receptor-mediated cation influx.
Methodology:
-
Cell Culture: HEK293 or U-2 OS cells stably or transiently expressing the recombinant human or rat P2X7 receptor are cultured in appropriate media.
-
Cell Plating: Cells are seeded into 96-well plates and allowed to adhere overnight.
-
Compound Incubation: The cell culture medium is replaced with a physiological salt solution (e.g., NaCl-based buffer or sucrose-based buffer). Cells are pre-incubated with various concentrations of GW791343 or vehicle for a specified period (e.g., 40 minutes).
-
Agonist Stimulation: An agonist, typically ATP or BzATP, is added to the wells along with ethidium bromide.
-
Fluorescence Measurement: The accumulation of ethidium inside the cells is monitored over time by measuring the increase in fluorescence using a fluorescence plate reader.
-
Data Analysis: The rate of ethidium uptake is calculated, and concentration-response curves are generated to determine the IC50 (for antagonists) or EC50 (for potentiators) values.
Caption: Workflow for the ethidium accumulation assay.
Radioligand Binding Assay
This assay directly measures the binding of a radiolabeled ligand to the P2X7 receptor, allowing for the characterization of binding affinities and the identification of binding sites.
Objective: To determine if GW791343 binds to the same or an interacting site as other allosteric modulators.
Methodology:
-
Membrane Preparation: Membranes are prepared from cells overexpressing the P2X7 receptor.
-
Binding Reaction: The membranes are incubated with a radiolabeled allosteric modulator (e.g., [3H]-compound-17) in the presence of varying concentrations of unlabeled GW791343.
-
Separation of Bound and Free Ligand: The reaction mixture is filtered through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.
-
Quantification: The amount of radioactivity retained on the filter is quantified using liquid scintillation counting.
-
Data Analysis: The specific binding is calculated by subtracting the non-specific binding (determined in the presence of a high concentration of an unlabeled ligand). Inhibition curves are then plotted to determine the Ki (inhibition constant) of GW791343.
Structure-Activity Relationship Insights
While a classical SAR study detailing the effects of systematic chemical modifications to GW791343 is not extensively available in the public domain, several key insights can be drawn:
-
Allosteric Scaffold: The N-(3,4-difluorophenyl)-N'-(2-methyl-5-(piperazin-1-ylmethyl)phenyl)glycinamide core structure is crucial for its allosteric modulatory activity at the P2X7 receptor.
-
Determinants of Species Selectivity: The interaction between this scaffold and the amino acid at position 95 of the P2X7 receptor is the primary determinant of its species-specific effects. This highlights the sensitivity of the allosteric binding pocket to minor changes in the receptor's primary sequence.
-
Non-Competitive Nature: The chemical structure of GW791343 is distinct from that of ATP, which is consistent with its binding to a topographically separate allosteric site.
Conclusion
GW791343 is a pivotal pharmacological tool that has significantly advanced our understanding of P2X7 receptor function and allosteric modulation. Its unique species-dependent activity, which is governed by a single amino acid residue in the receptor, provides a powerful model for investigating the molecular mechanisms of allostery. The data and protocols presented in this guide offer a comprehensive resource for researchers working on the P2X7 receptor and in the broader field of ion channel drug discovery. Further studies exploring the detailed SAR of the GW791343 scaffold could lead to the development of novel therapeutics targeting P2X7-mediated pathologies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Negative and positive allosteric modulators of the P2X(7) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. GW791343, P2X7 allosteric modulator (CAS 1019779-04-4) | Abcam [abcam.com]
- 4. Mechanism of action of species-selective P2X7 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Negative and positive allosteric modulators of the P2X7 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of regions of the P2X7 receptor that contribute to human and rat species differences in antagonist effects - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for GW791343 Trihydrochloride In Vitro Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
GW791343 trihydrochloride is a potent and species-specific allosteric modulator of the P2X7 receptor (P2X7R).[1][2][3][4][5][6] It functions as a negative allosteric modulator of the human P2X7R and a positive allosteric modulator of the rat P2X7R.[2][3][4][5][6] This unique characteristic makes it a valuable pharmacological tool for investigating the physiological and pathological roles of the P2X7 receptor in different species. The P2X7R, a ligand-gated ion channel activated by extracellular ATP, is implicated in inflammation, pain, and neurological diseases.[1] These application notes provide detailed in vitro experimental protocols for the characterization of this compound.
Mechanism of Action
GW791343 exhibits non-competitive antagonism at the human P2X7 receptor.[1][4] It does not bind to the ATP binding site but rather to an allosteric site, thereby modulating the receptor's response to its natural ligand, ATP.[2][4] Studies have shown that GW791343 can inhibit the binding of other allosteric modulators, such as [3H]-compound-17, to the human P2X7 receptor, suggesting they may bind to similar or interacting sites.[2][4][7] The species-specific effects of GW791343 have been mapped to a single amino acid residue at position 95 within the extracellular domain of the P2X7 receptor.
Data Presentation
Quantitative Data Summary
| Parameter | Species | Receptor | Assay Type | Value | Reference |
| pIC50 | Human | P2X7 | Ethidium (B1194527) Accumulation | 6.9 - 7.2 | [1][5][8] |
| Activity | Human | P2X7 | Functional Assays | Negative Allosteric Modulator | [1][2][3][4][5][6] |
| Activity | Rat | P2X7 | Functional Assays | Positive Allosteric Modulator | [2][3][4][5][6] |
Experimental Protocols
Cell Culture and Maintenance
Cell Lines:
-
HEK293 cells stably expressing human P2X7 receptor (HEK293-hP2X7R)
-
HEK293 cells stably expressing rat P2X7 receptor (HEK293-rP2X7R)
-
Wild-type HEK293 cells (for control experiments)
Culture Medium:
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with:
-
10% Fetal Bovine Serum (FBS)
-
100 U/mL Penicillin
-
100 µg/mL Streptomycin
-
Selection antibiotic (e.g., G418) if required for stably transfected cells.
-
Culture Conditions:
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Subculture cells every 2-3 days to maintain exponential growth.
Ethidium Accumulation Assay for P2X7R Function
This assay measures the influx of ethidium ions through the large pore formed upon P2X7R activation.
Materials:
-
HEK293 cells expressing human or rat P2X7R
-
96-well black, clear-bottom plates
-
Assay Buffers:
-
NaCl Buffer (in mM): 140 NaCl, 5.6 KCl, 10 HEPES, 5 N-methyl-D-glucamine, 10 D-glucose, 0.5 CaCl2, pH 7.4.
-
Sucrose Buffer (in mM): 280 sucrose, 5.6 KCl, 10 HEPES, 5 N-methyl-D-glucamine, 10 D-glucose, 0.5 CaCl2, pH 7.4.
-
-
Agonists: ATP or BzATP stock solutions
-
This compound stock solution (in DMSO or water)
-
Ethidium bromide solution
Protocol:
-
Cell Seeding: Seed HEK293-P2X7R cells into 96-well black, clear-bottom plates at a density of 5 x 10^4 cells/well and culture overnight.
-
Cell Washing: On the day of the assay, carefully remove the culture medium and wash the cells once with 200 µL of the desired assay buffer (NaCl or Sucrose).
-
Compound Pre-incubation: Add 100 µL of assay buffer containing the desired concentrations of GW791343 (e.g., 0.01 µM to 30 µM) or vehicle control to the wells.[8]
-
Incubate the plate at room temperature for 40 minutes.[8]
-
Agonist Stimulation: Prepare a solution containing the P2X7R agonist (e.g., ATP or BzATP) and ethidium bromide in the assay buffer. Add 100 µL of this solution to each well.
-
Fluorescence Measurement: Immediately measure the fluorescence intensity using a fluorescence plate reader (Excitation: ~530 nm, Emission: ~590 nm).[9] Monitor the fluorescence kinetically for a set period (e.g., 10-20 minutes).
-
Data Analysis: The rate of increase in fluorescence is proportional to the P2X7R channel activity. Normalize the data to the control wells (agonist alone) and plot concentration-response curves to determine the IC50 or EC50 values.
Radioligand Binding Assay
This assay is used to determine the binding affinity of GW791343 to the P2X7 receptor.
Materials:
-
Membrane preparations from HEK293 cells expressing human or rat P2X7R
-
Radioligand: [3H]-compound-17 or another suitable P2X7R allosteric modulator radioligand
-
Binding Buffer: 50 mM Tris-HCl, pH 7.4
-
This compound
-
Non-specific binding control: A high concentration of a non-labeled P2X7R allosteric modulator (e.g., 10 µM compound-17)
-
96-well plates
-
Glass fiber filters
-
Scintillation fluid and counter
Protocol:
-
Membrane Preparation:
-
Harvest HEK293-P2X7R cells and homogenize in ice-cold lysis buffer.
-
Centrifuge the homogenate at low speed to remove nuclei and debris.
-
Centrifuge the supernatant at high speed to pellet the membranes.
-
Wash the membrane pellet and resuspend in binding buffer. Determine protein concentration using a standard assay (e.g., BCA).
-
-
Binding Reaction:
-
In a 96-well plate, add the following in a final volume of 200 µL:
-
50 µL of membrane preparation (containing a specific amount of protein)
-
50 µL of various concentrations of GW791343 or vehicle
-
50 µL of radioligand (e.g., 2 nM [3H]-compound-17)[7]
-
For non-specific binding, add 50 µL of the non-labeled competitor instead of GW791343.
-
-
-
Incubation: Incubate the plate for 60 minutes at room temperature with gentle agitation.[7]
-
Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. Quickly wash the filters with ice-cold binding buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the specific binding as a function of the GW791343 concentration and fit the data using non-linear regression to determine the Ki or IC50 value.
Cytotoxicity Assay (Neutral Red Uptake)
This assay assesses the potential cytotoxic effects of GW791343 on the cell lines used in the functional assays.
Materials:
-
HEK293 cells (wild-type or P2X7R expressing)
-
96-well plates
-
Culture medium
-
This compound
-
Neutral Red solution
-
Destain solution (e.g., 1% acetic acid in 50% ethanol)
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a suitable density and allow them to attach overnight.
-
Compound Treatment: Replace the medium with fresh medium containing various concentrations of GW791343. Include a vehicle control.
-
Incubation: Incubate the cells for a period relevant to the functional assays (e.g., 24 hours).
-
Neutral Red Staining: Remove the treatment medium and add medium containing Neutral Red. Incubate for 2-3 hours to allow for dye uptake by viable cells.
-
Washing and Destaining: Wash the cells with PBS to remove excess dye. Add the destain solution to each well and incubate with shaking to extract the dye from the cells.
-
Absorbance Measurement: Measure the absorbance at ~540 nm using a plate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability. Plot cell viability against the concentration of GW791343 to assess cytotoxicity.
Mandatory Visualizations
Caption: Allosteric modulation of the P2X7 receptor by GW791343.
Caption: Workflow for the Ethidium Accumulation Assay.
Caption: Workflow for the Radioligand Binding Assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Basal Activation of the P2X7 ATP Receptor Elevates Mitochondrial Calcium and Potential, Increases Cellular ATP Levels, and Promotes Serum-independent Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Negative and positive allosteric modulators of the P2X(7) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. GW791343, P2X7 allosteric modulator (CAS 1019779-04-4) | Abcam [abcam.com]
- 6. GW791343 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 7. Negative and positive allosteric modulators of the P2X7 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for GW791343 Trihydrochloride in Cell Culture Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
GW791343 trihydrochloride is a potent and species-specific allosteric modulator of the P2X7 receptor. It functions as a negative allosteric modulator of the human P2X7 receptor and, conversely, as a positive allosteric modulator of the rat P2X7 receptor.[1] This distinct pharmacological profile makes GW791343 a valuable tool for investigating the physiological and pathological roles of the P2X7 receptor in various cellular systems. The P2X7 receptor, an ATP-gated ion channel, is implicated in a range of biological processes, including inflammation, immune response, and neurobiology.[2][3] These application notes provide detailed protocols and concentration guidelines for the use of this compound in cell culture studies to ensure reproducible and accurate results.
Data Presentation
The following tables summarize the effective concentrations of this compound used in various cell culture experiments.
Table 1: Effective Concentrations of this compound on Human P2X7 Receptors
| Cell Line | Concentration Range (µM) | Incubation Time | Observed Effect | Reference |
| HEK293 (expressing human P2X7) | 0.01 - 10 | 40 min | Inhibition of agonist-stimulated ethidium (B1194527) accumulation.[4][5] | [4][5] |
| HEK293 (expressing human P2X7) | 3, 10, 30 | 40 min | Negative allosteric modulation.[4][5] | [4][5] |
Table 2: Effective Concentrations of this compound on Rat P2X7 Receptors
| Cell Line | Concentration (µM) | Incubation Time | Observed Effect | Reference |
| SCN cells (from Wistar rats) | 5 | 24 - 48 h | Enhanced amplitude of ATP release rhythm.[4][5] | [4][5] |
| HEK293 (expressing rat P2X7) | 10, 30 | 40 min | Enhancement of BzATP-induced ethidium accumulation (Positive allosteric modulation).[2] | [2] |
Signaling Pathways
This compound exerts its effects by modulating the P2X7 receptor signaling pathway. The following diagram illustrates the general P2X7 receptor signaling cascade upon activation by its endogenous agonist, ATP. GW791343, as an allosteric modulator, binds to a site distinct from the ATP binding site to influence the receptor's response to agonist binding.
Experimental Protocols
General Cell Culture and Plating (HEK293 Cells)
This protocol provides a general procedure for culturing and preparing HEK293 cells for subsequent experiments with this compound.
Materials:
-
HEK293 cells
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin (B12071052)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA (0.25%)
-
Cell culture flasks or plates
-
Incubator (37°C, 5% CO2)
Procedure:
-
Cell Maintenance: Culture HEK293 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified incubator at 37°C with 5% CO2.
-
Subculturing: When cells reach 80-90% confluency, aspirate the medium and wash the cells once with sterile PBS.
-
Add a sufficient volume of 0.25% Trypsin-EDTA to cover the cell monolayer and incubate for 2-5 minutes at 37°C until cells detach.
-
Neutralize the trypsin by adding complete growth medium (3-4 times the volume of trypsin used).
-
Gently pipette the cell suspension up and down to create a single-cell suspension.
-
Cell Plating: Determine the cell density using a hemocytometer or an automated cell counter.
-
Seed the cells into appropriate culture vessels (e.g., 96-well plates, 24-well plates, or larger flasks) at the desired density for your specific assay. Allow the cells to adhere and grow overnight before treatment.
Ethidium Bromide Uptake Assay for P2X7 Receptor Activity
This protocol is used to measure the formation of the large pore associated with P2X7 receptor activation, which is permeable to molecules like ethidium bromide.
Materials:
-
HEK293 cells expressing the P2X7 receptor, plated in a 96-well black, clear-bottom plate
-
This compound stock solution (e.g., in DMSO)
-
P2X7 receptor agonist (e.g., ATP or BzATP)
-
Ethidium bromide solution (e.g., 5 µM in assay buffer)
-
Assay buffer (e.g., NaCl-based or sucrose-based buffer)
-
Fluorescence plate reader
Procedure:
-
Cell Preparation: Plate HEK293-P2X7 cells in a 96-well plate and allow them to reach the desired confluency.
-
Compound Preparation: Prepare serial dilutions of this compound in the assay buffer. Also, prepare the agonist solution at the desired concentration.
-
Assay Protocol: a. Wash the cells once with the assay buffer. b. Add the desired concentrations of this compound to the wells and pre-incubate for 10-40 minutes at 37°C.[4][5] c. Add the P2X7 agonist along with the ethidium bromide solution to the wells. d. Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 520 nm excitation and 595 nm emission) over time (e.g., every minute for 10-30 minutes).
-
Data Analysis: The rate of increase in fluorescence is proportional to the P2X7 receptor-mediated pore formation. Calculate the initial rate of ethidium bromide uptake for each condition. Plot the rate of uptake against the concentration of GW791343 to determine its inhibitory (for human P2X7) or potentiating (for rat P2X7) effect.
Experimental Workflow for Assessing GW791343 Effect
The following diagram outlines a typical experimental workflow for evaluating the effect of GW791343 on P2X7 receptor activity.
Conclusion
This compound is a versatile pharmacological tool for studying the P2X7 receptor. Its species-specific modulatory activity provides a unique opportunity to dissect the role of this receptor in different model systems. The protocols and concentration guidelines provided in these application notes are intended to serve as a starting point for researchers. It is recommended to optimize the experimental conditions, including cell density, compound concentration, and incubation time, for each specific cell line and assay. Careful adherence to these protocols will facilitate the generation of reliable and reproducible data in the investigation of P2X7 receptor function.
References
- 1. Negative and positive allosteric modulators of the P2X(7) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. P2X7 Receptor Orchestrates Multiple Signalling Pathways Triggering Inflammation, Autophagy and Metabolic/Trophic Responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. iris.unife.it [iris.unife.it]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for GW791343 Trihydrochloride in HEK293 Cell Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
GW791343 trihydrochloride is a potent and species-specific allosteric modulator of the P2X7 receptor (P2X7R).[1][2] It functions as a negative allosteric modulator (NAM) of the human P2X7R, making it a valuable tool for studying the receptor's role in various physiological and pathological processes, including neurological diseases.[1][2][3] In contrast, it acts as a positive allosteric modulator of the rat P2X7R.[3][4] These application notes provide detailed protocols for utilizing this compound in assays with Human Embryonic Kidney 293 (HEK293) cells expressing the human P2X7 receptor.
Mechanism of Action
This compound exerts its effect on the human P2X7 receptor in a non-competitive manner.[1][4] It binds to an allosteric site on the receptor, distinct from the ATP binding site, to inhibit receptor function.[3][4] This modulation leads to a reduction in agonist-stimulated responses, such as ion flux and pore formation.[1][4] The potency of this compound at the human P2X7 receptor is reported with a pIC50 in the range of 6.9-7.2.[1]
P2X7 Receptor Signaling Pathway
The P2X7 receptor is an ATP-gated ion channel. Upon binding of extracellular ATP, the receptor rapidly opens a channel permeable to small cations like Na⁺ and Ca²⁺. Prolonged activation leads to the formation of a larger pore permeable to molecules up to 900 Da, such as ethidium (B1194527) bromide.
Data Presentation
The following tables summarize quantitative data for this compound in HEK293 cell assays expressing the human P2X7 receptor.
Table 1: Potency of this compound
| Parameter | Value | Cell Line | Assay Type | Reference |
| pIC50 | 6.9 - 7.2 | HEK293 expressing human P2X7R | Ethidium Accumulation | [1][2] |
Table 2: Experimental Conditions for P2X7R Inhibition Assay
| Parameter | Condition | Notes | Reference |
| Cell Line | HEK293 expressing human recombinant P2X7R | Stably transfected cells are recommended for consistent expression. | [1][5] |
| GW791343 Concentration Range | 0.01 - 30 µM | A dose-response curve should be generated to determine the IC50 in your specific assay conditions. | [1][2] |
| Agonist | ATP or BzATP | BzATP is a more potent P2X7R agonist. | [1][4] |
| Incubation Time | 40 minutes | Typically a 10-minute pre-incubation with GW791343 followed by a 30-minute co-incubation with the agonist. | [1][2] |
| Assay Buffer | NaCl or Sucrose based buffer | The choice of buffer can influence the agonist's maximal response. | [1][4] |
Experimental Protocols
Protocol 1: P2X7R-Mediated Ethidium Bromide Uptake Assay
This assay measures the formation of the large pore associated with P2X7R activation by quantifying the influx of ethidium bromide, a fluorescent dye.
Materials:
-
HEK293 cells stably expressing the human P2X7 receptor
-
This compound
-
ATP or 2'(3')-O-(4-Benzoylbenzoyl)adenosine 5'-triphosphate (BzATP)
-
Ethidium bromide
-
Assay Buffer (e.g., NaCl-based or Sucrose-based)
-
96-well black, clear-bottom plates
-
Fluorescence plate reader
Workflow:
Procedure:
-
Cell Seeding: Seed HEK293 cells expressing the human P2X7R in a 96-well black, clear-bottom plate at an appropriate density to achieve a confluent monolayer on the day of the assay.
-
Incubation: Incubate the cells overnight at 37°C in a 5% CO₂ incubator.
-
Washing: On the day of the assay, gently wash the cells twice with the desired assay buffer.
-
Pre-incubation: Add varying concentrations of this compound (e.g., 0.01 µM to 30 µM) to the wells and pre-incubate for 10 minutes at room temperature.[1] Include appropriate vehicle controls.
-
Agonist Stimulation: Prepare a solution containing the P2X7R agonist (ATP or BzATP) and ethidium bromide in the assay buffer. Add this solution to the wells for a final co-incubation time of 30 minutes.[1] The final concentration of the agonist should be at its EC80 to ensure a robust signal for inhibition.
-
Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence plate reader with appropriate excitation and emission wavelengths for ethidium bromide (e.g., Excitation: 525 nm, Emission: 595 nm).
-
Data Analysis: Plot the fluorescence intensity against the logarithm of the this compound concentration. Fit the data using a non-linear regression model to determine the IC50 value.
Protocol 2: Calcium Influx Assay
This assay measures the initial, rapid ion flux through the P2X7R channel upon agonist binding using a calcium-sensitive fluorescent dye.
Materials:
-
HEK293 cells stably expressing the human P2X7 receptor
-
This compound
-
ATP or BzATP
-
Calcium-sensitive dye (e.g., Fluo-4 AM)
-
Pluronic F-127
-
Assay Buffer (e.g., Hanks' Balanced Salt Solution with Ca²⁺ and Mg²⁺)
-
96-well black, clear-bottom plates
-
Fluorescence plate reader with kinetic reading capabilities
Procedure:
-
Cell Seeding: Seed HEK293 cells expressing the human P2X7R in a 96-well black, clear-bottom plate and incubate overnight.
-
Dye Loading: Wash the cells with assay buffer. Load the cells with a calcium-sensitive dye (e.g., Fluo-4 AM) according to the manufacturer's instructions. A small amount of Pluronic F-127 can be used to aid in dye loading. Incubate for the recommended time (e.g., 30-60 minutes) at 37°C.
-
Washing: Gently wash the cells to remove excess dye.
-
Compound Addition: Add varying concentrations of this compound to the wells.
-
Fluorescence Measurement: Place the plate in a fluorescence plate reader. Establish a baseline fluorescence reading.
-
Agonist Injection and Kinetic Reading: Inject the P2X7R agonist (ATP or BzATP) into the wells while simultaneously recording the fluorescence intensity over time.
-
Data Analysis: The change in fluorescence intensity (peak fluorescence minus baseline) represents the calcium influx. Plot the response against the logarithm of the this compound concentration to determine the IC50.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| High background fluorescence | Incomplete removal of extracellular dye. | Ensure thorough washing after dye loading. |
| Cell death or membrane damage. | Check cell viability. Use lower agonist concentrations or shorter incubation times. | |
| Low signal-to-noise ratio | Low P2X7R expression. | Use a cell line with higher or more stable receptor expression. |
| Suboptimal agonist concentration. | Titrate the agonist to determine the optimal concentration (EC50-EC80). | |
| Inactive compound. | Check the purity and storage conditions of this compound. | |
| High well-to-well variability | Inconsistent cell seeding. | Ensure a uniform cell suspension and proper seeding technique. |
| Edge effects in the plate. | Avoid using the outer wells of the plate for critical measurements. |
Safety and Handling
This compound is for research use only. Standard laboratory safety precautions should be followed. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection. Consult the Safety Data Sheet (SDS) for detailed information on handling and disposal.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Negative and positive allosteric modulators of the P2X(7) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Negative and positive allosteric modulators of the P2X7 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanism of action of species-selective P2X7 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
Application of GW791343 Trihydrochloride in Suprachiasmatic Nucleus (SCN) Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of GW791343 trihydrochloride, a modulator of the P2X7 receptor, in the context of suprachiasmatic nucleus (SCN) cell culture. The SCN is the master circadian pacemaker in mammals, and understanding its cellular and molecular mechanisms is crucial for chronobiology and the development of therapeutics for circadian rhythm disorders.[1][2][3] this compound serves as a valuable tool to investigate the role of purinergic signaling in regulating SCN function and circadian rhythms.
Introduction
The suprachiasmatic nucleus (SCN) orchestrates the daily rhythms of physiology and behavior.[1][3] This master clock is a complex network of neurons and glial cells that communicate to generate and synchronize circadian oscillations.[4] Emerging evidence points to the significance of purinergic signaling, particularly the release of adenosine (B11128) triphosphate (ATP), in the modulation of SCN activity and the maintenance of robust circadian rhythms.[5]
This compound is an allosteric modulator of the P2X7 receptor, an ATP-gated ion channel.[6][7][8] Notably, its mechanism of action is species-specific. In human P2X7 receptors, it acts as a negative allosteric modulator, producing a non-competitive antagonist effect.[6][7][8] Conversely, in rat P2X7 receptors, it functions as a positive allosteric modulator, enhancing agonist responses.[7][8][9] This differential activity makes it a precise tool for dissecting the role of P2X7 receptor signaling in SCN cell cultures, particularly in rodent models commonly used for circadian research.
This document outlines the application of this compound in SCN cell culture, providing detailed protocols for its use in studying ATP release rhythms and summarizing key quantitative data from relevant studies.
Data Presentation
The following table summarizes the key quantitative data regarding the effects of this compound on SCN cell cultures and its receptor binding affinity.
| Parameter | Species | Cell Type/Preparation | Concentration | Effect | Reference |
| ATP Release Rhythm Amplitude | Rat | SCN Organotypic Cultures | 5 µM | Enhanced to 144% of control levels | [6] |
| Extracellular ATP Accumulation | Rat | SCN Organotypic Cultures | 5 µM | Increased to 144% of control levels | [6] |
| pIC50 (Antagonist Effect) | Human | HEK293 cells expressing recombinant P2X7 receptors | - | 6.9-7.2 | [6] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the signaling pathway of the P2X7 receptor and a typical experimental workflow for studying the effects of this compound in SCN organotypic cultures.
Caption: P2X7 Receptor Signaling Pathway with GW791343 Modulation.
Caption: Experimental Workflow for ATP Release Assay in SCN Cultures.
Experimental Protocols
Protocol 1: Preparation and Culture of Rat SCN Organotypic Slices
This protocol is adapted from standard methods for organotypic brain slice cultures.[10][11]
Materials:
-
Postnatal day 6-10 rat pups
-
Hanks' Balanced Salt Solution (HBSS), sterile, ice-cold
-
Dissection microscope
-
Vibrating microtome
-
Sterile scalpels and fine forceps
-
35 mm petri dishes
-
Millicell-CM culture plate inserts (0.4 µm pore size)
-
Culture medium: 50% MEM, 25% heat-inactivated horse serum, 25% HBSS, supplemented with glucose (to a final concentration of 30 mM), and penicillin/streptomycin.
-
CO2 incubator (37°C, 5% CO2)
Procedure:
-
Animal Euthanasia and Brain Extraction: Euthanize rat pups according to approved institutional guidelines. Rapidly dissect the brain and place it in ice-cold, sterile HBSS.
-
Brain Blocking and Slicing:
-
On a sterile surface, make a coronal cut to separate the cerebellum and olfactory bulbs.
-
Glue the rostral end of the brain block to the vibratome stage.
-
Submerge the brain in ice-cold HBSS in the vibratome buffer tray.
-
Cut coronal slices at a thickness of 250-300 µm.
-
-
SCN Dissection:
-
Slice Culture:
-
Place a Millicell-CM insert into a 35 mm petri dish containing 1 mL of pre-warmed culture medium.
-
Carefully transfer the SCN slice onto the surface of the insert membrane.
-
Ensure the slice is at the medium-air interface and not submerged.
-
-
Incubation: Place the culture dishes in a CO2 incubator at 37°C with 5% CO2. Change the culture medium every 2-3 days.
Protocol 2: Treatment of SCN Cultures with this compound and ATP Measurement
This protocol describes the application of this compound to SCN organotypic cultures to assess its effect on circadian ATP release.[6]
Materials:
-
Established SCN organotypic cultures (from Protocol 1)
-
This compound stock solution (e.g., 10 mM in DMSO, stored at -20°C)
-
Fresh culture medium
-
ATP bioluminescence assay kit (e.g., luciferin-luciferase based)
-
Luminometer or plate reader capable of luminescence detection
Procedure:
-
Preparation of Treatment Medium:
-
Prepare fresh culture medium containing the desired final concentration of this compound (e.g., 5 µM).[6] A vehicle control medium containing the same concentration of DMSO should also be prepared.
-
-
Treatment of SCN Cultures:
-
After allowing the SCN cultures to stabilize for at least one week in vitro, replace the existing culture medium with the GW791343-containing medium or the vehicle control medium.
-
-
Sample Collection:
-
Starting at a defined time point, collect a small aliquot (e.g., 20 µL) of the culture medium every 4 hours over a 24-48 hour period.[6]
-
After each collection, replenish the culture with an equal volume of fresh, pre-warmed treatment or vehicle medium.
-
-
ATP Measurement:
-
Perform the ATP bioluminescence assay on the collected medium samples according to the manufacturer's instructions.
-
Briefly, mix the medium aliquot with the luciferin-luciferase reagent and immediately measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of ATP to convert luminescence readings to ATP concentrations.
-
Plot the ATP concentration over time for both the GW791343-treated and vehicle control groups.
-
Analyze the data for changes in the amplitude and phase of the ATP release rhythm. The amplitude of ATP release rhythm can be enhanced to 144% of control levels with a 5 µM concentration of GW791343.[6]
-
Conclusion
This compound is a powerful pharmacological tool for investigating the role of P2X7 receptor-mediated purinergic signaling in the SCN. Its species-specific mode of action requires careful consideration in experimental design. The protocols and data presented here provide a foundation for researchers to utilize this compound to further elucidate the intricate mechanisms governing circadian rhythms.
References
- 1. Primary cell culture of suprachiasmatic nucleus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anatomical Methods to Study the Suprachiasmatic Nucleus | Springer Nature Experiments [experiments.springernature.com]
- 3. Circadian rhythms in gene expression: Relationship to physiology, disease, drug disposition and drug action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Single‐cell transcriptomics of suprachiasmatic nuclei reveal a Prokineticin‐driven circadian network | The EMBO Journal [link.springer.com]
- 5. Frontiers | Circadian ATP Release in Organotypic Cultures of the Rat Suprachiasmatic Nucleus Is Dependent on P2X7 and P2Y Receptors [frontiersin.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Negative and positive allosteric modulators of the P2X7 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Negative and positive allosteric modulators of the P2X(7) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mechanism of action of species-selective P2X7 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Slice Preparation, Organotypic Tissue Culturing and Luciferase Recording of Clock Gene Activity in the Suprachiasmatic Nucleus - PMC [pmc.ncbi.nlm.nih.gov]
- 11. m.youtube.com [m.youtube.com]
Application Notes and Protocols for GW791343 Trihydrochloride in ATP Release Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Extracellular adenosine (B11128) triphosphate (ATP) is a critical signaling molecule involved in a myriad of physiological and pathophysiological processes, including neurotransmission, inflammation, and cellular stress responses. The release of ATP from cells is a tightly regulated process mediated by various channels and receptors. One of the key players in this process is the P2X7 receptor (P2X7R), an ATP-gated ion channel. Pannexin 1 (PANX1) channels are also recognized as significant conduits for ATP release and are often functionally coupled with P2X7R.
GW791343 trihydrochloride is a potent and species-specific allosteric modulator of the P2X7 receptor. It acts as a negative allosteric modulator (NAM) of the human P2X7 receptor, with a pIC50 ranging from 6.9 to 7.2, and as a positive allosteric modulator of the rat P2X7 receptor.[1][2] This distinct pharmacological profile makes GW791343 a valuable tool for investigating the role of P2X7R in ATP signaling and for the development of novel therapeutics targeting purinergic signaling pathways. These application notes provide a detailed protocol for utilizing this compound in a bioluminescence-based ATP release assay.
Signaling Pathways and Mechanism of Action
Extracellular ATP can activate P2X7 receptors, which are ligand-gated ion channels.[3] In many cell types, the activation of P2X7R is functionally linked to the opening of pannexin 1 (PANX1) channels, which serve as a major conduit for ATP release.[3][4][5] This creates a positive feedback loop where ATP-induced P2X7R activation leads to further ATP release through PANX1 channels. GW791343, as a negative allosteric modulator of the human P2X7R, is expected to inhibit this signaling cascade, thereby reducing ATP release. In rat cells, as a positive modulator, it is anticipated to enhance ATP release. The interplay between P2X7R and PANX1 is crucial for understanding the overall effect of GW791343 on extracellular ATP levels.
Figure 1: Signaling pathway of ATP-induced ATP release via P2X7R and PANX1, and the inhibitory effect of GW791343 in human cells.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound from in vitro studies.
Table 1: Potency of this compound
| Parameter | Species | Value | Reference |
| pIC50 | Human | 6.9 - 7.2 | [1][2] |
Table 2: Experimental Conditions and Effects of this compound
| Cell Line | Species | Concentration Range | Incubation Time | Effect | Reference |
| HEK293 (expressing human P2X7R) | Human | 0.01 - 10 µM | 40 min | Inhibited agonist-stimulated ethidium (B1194527) accumulation. | [1] |
| SCN cells | Rat | 5 µM | 24 - 48 h | Enhanced amplitude of ATP release rhythm and extracellular ATP accumulation. | [1] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Reconstitution: this compound is typically provided as a solid. To prepare a stock solution, reconstitute the compound in a suitable solvent such as sterile, nuclease-free water or DMSO. For a 10 mM stock solution, dissolve the appropriate amount of the compound in the solvent.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term storage.
Protocol 2: Cell Culture and Seeding
-
Cell Culture: Culture the desired cell line (e.g., HEK293 cells expressing human P2X7R, or a relevant primary cell culture) in the appropriate complete growth medium supplemented with fetal bovine serum and antibiotics, in a humidified incubator at 37°C and 5% CO2.
-
Cell Seeding: The day before the assay, seed the cells into a white, clear-bottom 96-well plate at a density that will result in a confluent monolayer on the day of the experiment. The optimal seeding density should be determined empirically for each cell line.
Protocol 3: Bioluminescence ATP Release Assay using RealTime-Glo™
This protocol is adapted for the use of a commercially available real-time ATP detection reagent such as Promega's RealTime-Glo™ Extracellular ATP Assay.[6][7]
Materials:
-
This compound stock solution
-
Cultured cells in a 96-well plate
-
RealTime-Glo™ Extracellular ATP Assay Kit (or equivalent luciferin/luciferase-based ATP detection reagent)
-
P2X7R agonist (e.g., BzATP or ATP)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Luminometer
Assay Procedure:
-
Reagent Preparation: Prepare the RealTime-Glo™ reagent according to the manufacturer's instructions. This typically involves reconstituting the substrate in the provided buffer.
-
Treatment Preparation: Prepare serial dilutions of this compound in complete cell culture medium to achieve the desired final concentrations. Also, prepare the P2X7R agonist at a concentration that will induce a submaximal ATP release.
-
Assay Initiation:
-
Carefully remove the culture medium from the wells.
-
Wash the cells once with pre-warmed PBS.
-
Add the prepared GW791343 dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used for GW791343).
-
Pre-incubate the cells with GW791343 for a specified time (e.g., 10-30 minutes) at 37°C.
-
-
Agonist Stimulation and ATP Measurement:
-
Add the P2X7R agonist to all wells except for the negative control wells.
-
Immediately add the prepared RealTime-Glo™ reagent to all wells.
-
Place the plate in a luminometer pre-heated to 37°C.
-
Measure the luminescence at regular intervals (e.g., every 5-10 minutes) for the desired duration of the experiment.
-
-
Data Analysis:
-
Subtract the background luminescence (from wells with medium only) from all readings.
-
Plot the luminescence signal (Relative Light Units, RLU) over time for each treatment condition.
-
The effect of GW791343 on ATP release can be quantified by comparing the area under the curve (AUC) or the peak luminescence of the GW791343-treated wells to the vehicle-treated control wells.
-
Figure 2: Experimental workflow for the ATP release assay using GW791343.
Conclusion
This compound is a valuable pharmacological tool for dissecting the role of the P2X7 receptor in ATP release and purinergic signaling. The provided protocols and data offer a comprehensive guide for researchers to design and execute robust ATP release assays. The species-specific activity of GW791343 necessitates careful consideration of the experimental model to ensure accurate interpretation of the results. By utilizing these detailed application notes, researchers can effectively investigate the modulatory effects of GW791343 on P2X7R-mediated ATP release and its downstream consequences.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. P2X7 receptor-pannexin 1 interaction mediates extracellular alpha-synuclein-induced ATP release in neuroblastoma SH-SY5Y cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Pannexin 1 Channel and the P2X7 Receptor Are in Complex Interplay to Regulate the Release of Soluble Ectonucleotidases in the Murine Bladder Lamina Propria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Functional Coupling between the P2X7 Receptor and Pannexin-1 Channel in Rat Trigeminal Ganglion Neurons [mdpi.com]
- 6. RealTime-Glo™ Extracellular ATP Assay [worldwide.promega.com]
- 7. RealTime-Glo™ Extracellular ATP Assay Technical Manual [promega.de]
In Vivo Administration of GW791343 Trihydrochloride in Rodent Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
GW791343 trihydrochloride is a potent and selective allosteric modulator of the P2X7 receptor, a key player in inflammation and neurological processes. Notably, GW791343 exhibits species-specific activity, acting as a negative allosteric modulator of the human P2X7 receptor and a positive allosteric modulator of the rat P2X7 receptor .[1][2][3] This differential activity is crucial for the design and interpretation of preclinical studies in rodent models. The primary amino acid residue responsible for this species difference has been identified at position 95 of the receptor.[1]
This document provides detailed application notes and protocols for the in vivo administration of this compound in rodent models, based on available data and standard laboratory procedures. Due to a lack of extensive published in vivo studies specifically detailing the use of GW791343, the following protocols are based on general best practices for rodent drug administration and formulation guidelines for similar compounds. Researchers are strongly encouraged to conduct pilot studies to determine the optimal dosage and administration route for their specific experimental models.
Data Presentation
As of the latest literature review, specific in vivo quantitative data from rodent models of disease treated with this compound is not extensively published. The following table provides a template for researchers to populate with their own experimental data.
Table 1: Template for Recording Quantitative Data from In Vivo GW791343 Administration in Rodent Models
| Parameter | Control Group | Vehicle Group | GW791343 (Dose 1) | GW791343 (Dose 2) | GW791343 (Dose 3) |
| Animal Model | e.g., LPS-induced inflammation | ||||
| Species/Strain | e.g., Sprague-Dawley Rat | ||||
| Administration Route | e.g., Intraperitoneal | ||||
| Dosage (mg/kg) | N/A | N/A | |||
| Frequency | e.g., Once daily | ||||
| Duration | e.g., 7 days | ||||
| Outcome Measure 1 (e.g., Paw Edema, mL) | |||||
| Outcome Measure 2 (e.g., IL-1β levels, pg/mL) | |||||
| Outcome Measure 3 (e.g., Behavioral Score) |
Signaling Pathway
The following diagram illustrates the modulatory effect of GW791343 on the P2X7 receptor in rats, where it acts as a positive allosteric modulator, enhancing the receptor's response to its endogenous agonist, ATP.
References
- 1. researchgate.net [researchgate.net]
- 2. Identification of regions of the P2X(7) receptor that contribute to human and rat species differences in antagonist effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification of regions of the P2X7 receptor that contribute to human and rat species differences in antagonist effects - PMC [pmc.ncbi.nlm.nih.gov]
GW791343 Trihydrochloride: Application Notes and Protocols for Researchers
For researchers, scientists, and drug development professionals, this document provides detailed application notes and protocols for the use of GW791343 trihydrochloride, a potent and species-specific negative allosteric modulator of the human P2X7 receptor.
Introduction
This compound is a valuable pharmacological tool for studying the role of the P2X7 receptor in various physiological and pathological processes. The P2X7 receptor, an ATP-gated ion channel, is implicated in inflammation, immune responses, and neurological diseases. GW791343 acts as a non-competitive antagonist at the human P2X7 receptor, offering a means to investigate the downstream consequences of receptor modulation.[1][2]
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₂₀H₂₇Cl₃F₂N₄O | [3] |
| Molecular Weight | 483.81 g/mol | [3] |
| CAS Number | 309712-55-8 | [2][4] |
| Appearance | Solid | - |
Solubility
The solubility of this compound is a critical factor for the preparation of stock solutions and experimental assays. The following table summarizes the available quantitative solubility data.
| Solvent | Concentration (mg/mL) | Concentration (mM) | Notes | Source |
| Water | 48.38 | 100 | Maximum concentration. | [4] |
| DMSO | 48.38 | 100 | Maximum concentration. | [4] |
| PBS | 50 | 111.77 | Data for the dihydrochloride (B599025) salt, likely similar for the trihydrochloride. | [5] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2 | ≥ 4.13 | For in vivo preparations. | [5] |
P2X7 Receptor Signaling Pathway
This compound exerts its effects by modulating the P2X7 receptor signaling pathway. The diagram below illustrates the key components of this pathway upon activation by its endogenous agonist, ATP.
Caption: P2X7 Receptor Signaling Pathway.
Experimental Protocols
Stock Solution Preparation Workflow
The following diagram outlines the general workflow for preparing a stock solution of this compound.
Caption: Stock Solution Preparation Workflow.
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
Materials:
-
This compound (MW: 483.81 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Calculate the required mass: To prepare 1 mL of a 10 mM stock solution, weigh out 4.838 mg of this compound.
-
Mass (mg) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)
-
Mass (mg) = 0.010 mol/L x 0.001 L x 483.81 g/mol x 1000 mg/g = 4.838 mg
-
-
Dissolution: Add the weighed compound to a sterile microcentrifuge tube. Add 1 mL of anhydrous DMSO.
-
Mixing: Vortex the solution thoroughly until the compound is completely dissolved. If necessary, use a sonicator to aid dissolution.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term storage.
Protocol 2: Preparation of a Working Solution for In Vitro Cell-Based Assays
Materials:
-
10 mM this compound stock solution in DMSO
-
Cell culture medium appropriate for your cell line
Procedure:
-
Determine the final desired concentration: For example, to prepare a working solution with a final concentration of 10 µM.
-
Serial Dilution: Perform a serial dilution of the 10 mM stock solution in cell culture medium. To minimize the final DMSO concentration, a stepwise dilution is recommended.
-
Example for 10 µM working solution in 1 mL final volume:
-
Prepare an intermediate dilution by adding 1 µL of the 10 mM stock solution to 99 µL of cell culture medium to get a 100 µM solution.
-
Add 100 µL of the 100 µM intermediate solution to 900 µL of cell culture medium to achieve the final 10 µM concentration.
-
-
-
DMSO Control: It is crucial to include a vehicle control in your experiments containing the same final concentration of DMSO as the drug-treated samples. The final DMSO concentration should typically be kept below 0.5% to avoid cellular toxicity.[6]
Protocol 3: Preparation of a Formulation for In Vivo Administration
This protocol is intended for preparing a formulation suitable for parenteral administration in animal models.
Materials:
-
This compound
-
DMSO
-
PEG300
-
Tween-80
-
Saline (0.9% NaCl)
Procedure:
-
Prepare a 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline vehicle solution.
-
For 1 mL of vehicle: mix 100 µL DMSO, 400 µL PEG300, 50 µL Tween-80, and 450 µL Saline.
-
-
Dissolve this compound in the vehicle.
-
Based on the desired final concentration (e.g., 2 mg/mL), weigh the appropriate amount of the compound.
-
Add the vehicle solution to the compound and vortex/sonicate until a clear solution is obtained.[5]
-
-
Administration: The prepared solution can be administered via appropriate routes as determined by the experimental design.
Safety Precautions
-
Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses when handling this compound.
-
Handle the compound in a well-ventilated area.
-
Refer to the Safety Data Sheet (SDS) for comprehensive safety information.
These notes and protocols are intended to serve as a guide. Researchers should optimize the procedures based on their specific experimental requirements and cell/animal models.
References
Application Notes and Protocols for Calcium Influx Assay Using GW791343 trihydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
GW791343 trihydrochloride is a potent and species-specific allosteric modulator of the P2X7 receptor (P2X7R), a ligand-gated ion channel activated by extracellular adenosine (B11128) triphosphate (ATP).[1] This compound exhibits distinct pharmacological profiles depending on the species of origin of the receptor. It acts as a negative allosteric modulator (NAM) of the human P2X7 receptor, producing a non-competitive antagonist effect.[1][2] Conversely, it functions as a positive allosteric modulator (PAM) of the rat P2X7 receptor, enhancing the potency and efficacy of agonists like ATP and BzATP.[1][3] This dual activity makes GW791343 a valuable pharmacological tool for studying the structure, function, and therapeutic potential of the P2X7 receptor in different preclinical models.
The P2X7 receptor is a non-selective cation channel, and its activation leads to a rapid influx of Na⁺ and Ca²⁺ into the cell. This increase in intracellular calcium ([Ca²⁺]i) is a critical event that triggers a multitude of downstream cellular responses, including inflammation, immune cell activation, and programmed cell death. Consequently, calcium influx assays are a primary method for characterizing the activity of P2X7R modulators.
These application notes provide detailed protocols for utilizing this compound in calcium influx assays to investigate its modulatory effects on both human and rat P2X7 receptors. The protocols are designed for use with recombinant cell lines expressing the target receptor and employ common fluorescent calcium indicators.
Signaling Pathway of P2X7 Receptor-Mediated Calcium Influx
Activation of the P2X7 receptor by its endogenous agonist ATP initiates a direct and rapid influx of cations, including calcium, through the receptor's intrinsic ion channel. This process does not rely on traditional second messenger systems for the initial calcium entry.
Data Presentation
The following tables summarize the quantitative data for this compound and common P2X7R agonists.
Table 1: Activity of GW791343 on Human and Rat P2X7 Receptors
| Compound | Receptor | Modality | Parameter | Value | Assay Type |
| GW791343 | Human P2X7 | Negative Allosteric Modulator | pIC₅₀ | 6.9 - 7.2 | Ethidium Accumulation |
| GW791343 | Rat P2X7 | Positive Allosteric Modulator | Concentration for Potentiation | 10 - 30 µM | Ethidium Accumulation |
Table 2: Agonist Potency at Human and Rat P2X7 Receptors
| Agonist | Receptor | Parameter | Value (µM) |
| ATP | Human P2X7 | EC₅₀ | ~512[4] |
| BzATP | Human P2X7 | EC₅₀ | 7 - 81[4][5] |
| ATP | Rat P2X7 | EC₅₀ | 123 - 407[4][6] |
| BzATP | Rat P2X7 | EC₅₀ | 3.6 - 6.8[4][5][6] |
Experimental Protocols
The following protocols are designed for a 96-well plate format and can be adapted for other formats. The core of the assay involves loading cells with a calcium-sensitive fluorescent dye and measuring the change in fluorescence upon receptor activation and modulation.
Experimental Workflow Diagram
Protocol 1: Negative Allosteric Modulation of Human P2X7 Receptor
This protocol details the procedure to measure the inhibitory effect of GW791343 on the human P2X7 receptor.
Materials:
-
Cells: HEK293 cells stably expressing the human P2X7 receptor (HEK293-hP2X7R).
-
Compound: this compound.
-
Agonist: ATP or BzATP.
-
Assay Plate: 96-well, black-walled, clear-bottom microplate.
-
Calcium Indicator: Fluo-4 AM.
-
Reagents: Pluronic F-127, Probenecid.
-
Buffers:
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
Assay Buffer (e.g., NaCl-based buffer: 140 mM NaCl, 5.6 mM KCl, 10 mM HEPES, 10 mM D-glucose, 0.5 mM CaCl₂, 5 mM N-methyl-D-glucamine, pH 7.4).[3]
-
-
Instrumentation: Fluorescence plate reader with automated liquid handling (e.g., FLIPR, FlexStation).
Procedure:
-
Cell Plating:
-
The day before the assay, seed HEK293-hP2X7R cells into a 96-well plate at a density that will result in a confluent monolayer on the day of the experiment.
-
Incubate overnight at 37°C in a 5% CO₂ incubator.
-
-
Dye Loading:
-
Prepare a Fluo-4 AM loading solution in Assay Buffer. A typical concentration is 2-4 µM Fluo-4 AM with 0.02% Pluronic F-127 and 2.5 mM Probenecid.
-
Aspirate the culture medium from the cell plate and wash once with Assay Buffer.
-
Add 100 µL of the dye-loading solution to each well.
-
Incubate the plate for 45-60 minutes at 37°C, 5% CO₂.
-
-
Compound Preparation and Addition:
-
Prepare serial dilutions of GW791343 in Assay Buffer. A suggested concentration range is 0.01 µM to 30 µM.[2]
-
Prepare the agonist (ATP or BzATP) solution in Assay Buffer at a concentration that will yield an EC₈₀ response (determined from prior agonist dose-response experiments).
-
After the dye-loading incubation, wash the cells gently with Assay Buffer to remove excess dye. Leave 100 µL of buffer in each well.
-
Add the desired concentrations of GW791343 (or vehicle control) to the wells.
-
Incubate for 40 minutes at room temperature.[3]
-
-
Fluorescence Measurement:
-
Place the plate in the fluorescence plate reader.
-
Establish a stable baseline fluorescence reading for 10-20 seconds.
-
Program the instrument to add the agonist solution to the wells.
-
Immediately begin recording the fluorescence intensity for 2-3 minutes.
-
-
Data Analysis:
-
The change in fluorescence is indicative of the change in intracellular calcium.
-
Plot the agonist-induced fluorescence response against the concentration of GW791343.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value of GW791343.
-
Protocol 2: Positive Allosteric Modulation of Rat P2X7 Receptor
This protocol is designed to measure the potentiating effect of GW791343 on the rat P2X7 receptor.
Materials:
-
Cells: HEK293 or 1321N1 cells stably expressing the rat P2X7 receptor (e.g., HEK293-rP2X7R).
-
Compound: this compound.
-
Agonist: ATP or BzATP.
-
Other materials: As listed in Protocol 1.
Procedure:
-
Cell Plating and Dye Loading:
-
Follow steps 1 and 2 from Protocol 1, using the rat P2X7R-expressing cell line.
-
-
Compound Preparation and Addition:
-
Prepare a fixed concentration of GW791343 in Assay Buffer. A concentration of 10 µM is recommended to observe potentiation.[3]
-
Prepare serial dilutions of the agonist (ATP or BzATP) in Assay Buffer.
-
After dye loading and washing, add the fixed concentration of GW791343 or vehicle control to the appropriate wells.
-
Incubate for 10 minutes at room temperature.[7]
-
-
Fluorescence Measurement:
-
Place the plate in the fluorescence plate reader.
-
Establish a stable baseline fluorescence reading.
-
Program the instrument to add the serial dilutions of the agonist to the wells.
-
Record the fluorescence intensity for 2-3 minutes.
-
-
Data Analysis:
-
Generate two agonist dose-response curves: one in the absence and one in the presence of GW791343.
-
Fit both curves to a four-parameter logistic equation to determine the EC₅₀ values for the agonist.
-
A leftward shift in the agonist dose-response curve and/or an increase in the maximal response in the presence of GW791343 indicates positive allosteric modulation.
-
Conclusion
The provided application notes and protocols offer a comprehensive guide for researchers to effectively utilize this compound in calcium influx assays. By leveraging its species-specific allosteric modulatory properties, these experiments can provide valuable insights into the pharmacology of the P2X7 receptor, aiding in the discovery and development of novel therapeutics targeting this important ion channel. Careful execution of these protocols will enable the generation of robust and reproducible data for the characterization of P2X7R modulators.
References
- 1. Negative and positive allosteric modulators of the P2X(7) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Negative and positive allosteric modulators of the P2X7 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Apparent species differences in the kinetic properties of P2X7 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rndsystems.com [rndsystems.com]
- 6. physoc.org [physoc.org]
- 7. Mechanism of action of species-selective P2X7 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Ethidium Bromide Uptake Assay for Characterizing P2X7 Receptor Antagonists
Introduction
The P2X7 receptor is an ATP-gated ion channel that plays a crucial role in various physiological and pathological processes, including inflammation and neurodegeneration. A hallmark of P2X7 receptor activation is the formation of a large, non-selective pore that allows the passage of molecules up to 900 Da in size. This pore formation can be effectively measured using a fluorescent dye uptake assay with ethidium (B1194527) bromide (EtBr). Ethidium bromide is a fluorescent molecule that exhibits a significant increase in fluorescence upon intercalation with intracellular nucleic acids. In this application note, we describe a detailed protocol for an ethidium bromide uptake assay to characterize the inhibitory activity of GW791343 trihydrochloride, a negative allosteric modulator of the human P2X7 receptor.[1][2] This assay provides a robust and high-throughput method for screening and characterizing P2X7 receptor antagonists.
This compound is a potent and species-specific modulator of the P2X7 receptor. It acts as a negative allosteric modulator of the human P2X7 receptor, with a pIC50 in the range of 6.9-7.2, but as a positive allosteric modulator of the rat P2X7 receptor.[2][3] This makes it a valuable tool for studying the pharmacology of the human P2X7 receptor.
Principle of the Assay
The ethidium bromide uptake assay is based on the principle that activation of the P2X7 receptor by an agonist, such as ATP, leads to the formation of a transmembrane pore. This pore allows ethidium bromide, present in the extracellular medium, to enter the cell. Once inside, ethidium bromide intercalates with DNA and RNA, resulting in a significant increase in its fluorescence. The intensity of the fluorescence is directly proportional to the amount of ethidium bromide that has entered the cell and, therefore, to the extent of P2X7 receptor pore formation. Putative antagonists of the P2X7 receptor, such as this compound, will inhibit this ATP-induced ethidium bromide uptake, leading to a reduction in the fluorescence signal.
Materials and Reagents
-
Cell Line: HEK293 cells stably expressing the human P2X7 receptor (HEK-hP2X7).
-
Compound: this compound
-
Agonist: Adenosine 5'-triphosphate (ATP)
-
Fluorescent Dye: Ethidium bromide (EtBr)
-
Assay Buffer: NaCl-based buffer (e.g., 147 mM NaCl, 2 mM KCl, 1 mM CaCl2, 1 mM MgCl2, 10 mM HEPES, 5 mM Glucose, pH 7.4) or Sucrose-based buffer.
-
Instrumentation: Fluorescence plate reader with excitation and emission wavelengths of approximately 530 nm and 590 nm, respectively.
-
Other: 96-well black, clear-bottom microplates; cell culture reagents.
Experimental Protocols
Cell Culture and Seeding
-
Culture HEK-hP2X7 cells in appropriate growth medium supplemented with a selection antibiotic to maintain receptor expression.
-
The day before the assay, harvest the cells and seed them into 96-well black, clear-bottom microplates at a density of 5 x 10^4 cells per well.
-
Incubate the plates overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
Compound Preparation
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., water or DMSO).
-
On the day of the assay, prepare serial dilutions of this compound in the assay buffer to achieve the desired final concentrations (e.g., ranging from 0.01 µM to 10 µM).[1]
Ethidium Bromide Uptake Assay
-
Wash: Gently wash the cells twice with 100 µL of pre-warmed assay buffer.
-
Pre-incubation with Antagonist: Add 50 µL of the diluted this compound solutions to the respective wells. For control wells, add 50 µL of assay buffer (for agonist control) or a known P2X7 antagonist (for positive control).
-
Incubate the plate for 10-30 minutes at room temperature.[1]
-
Addition of Agonist and Dye: Prepare a working solution of ATP and ethidium bromide in the assay buffer. The final concentration of ATP should be in the range that elicits a submaximal response (e.g., EC50 to EC80 concentration), and the final concentration of ethidium bromide is typically between 5-20 µM.
-
Add 50 µL of the ATP/EtBr working solution to all wells.
-
Fluorescence Measurement: Immediately place the plate in a fluorescence plate reader and measure the fluorescence intensity at regular intervals (e.g., every 1-2 minutes) for a total of 30-60 minutes.
Data Presentation
The inhibitory effect of this compound on ATP-induced ethidium bromide uptake can be quantified and presented as follows:
| Compound | Target | Assay | Cell Line | Potency (pIC50) | Concentration Range |
| This compound | Human P2X7 Receptor | Ethidium Bromide Uptake | HEK293-hP2X7 | 6.9 - 7.2[1][3] | 0.01 - 10 µM[1] |
Visualizations
Signaling Pathway of P2X7 Receptor Activation and Inhibition
Caption: P2X7 receptor activation by ATP leads to pore formation and subsequent ethidium bromide uptake.
Experimental Workflow for the Ethidium Bromide Uptake Assay
Caption: A step-by-step workflow for the ethidium bromide uptake assay.
Logical Relationship of Assay Components
Caption: Logical flow from P2X7 activation to fluorescence, and the inhibitory role of GW791343.
References
Application Notes and Protocols for Measuring IL-1β Release with GW791343 Trihydrochloride Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Interleukin-1β (IL-1β) is a potent pro-inflammatory cytokine central to the innate immune response. Its release is a tightly regulated process, often involving the activation of the NLRP3 inflammasome and the purinergic P2X7 receptor. Dysregulation of IL-1β secretion is implicated in a host of inflammatory diseases, making the modulation of its release a key therapeutic strategy. GW791343 trihydrochloride is a potent, non-competitive negative allosteric modulator of the human P2X7 receptor, a key player in ATP-induced IL-1β release.[1][2] This document provides detailed application notes and protocols for measuring the inhibitory effect of this compound on IL-1β release from human immune cells.
Mechanism of Action: Inhibition of P2X7-Mediated IL-1β Release
The release of mature IL-1β is a two-step process. First, a priming signal, such as lipopolysaccharide (LPS), induces the transcription and translation of pro-IL-1β, the inactive precursor form of the cytokine.[3] The second signal, often extracellular ATP released from damaged cells, activates the P2X7 receptor, an ATP-gated ion channel.[3] P2X7 receptor activation triggers the assembly of the NLRP3 inflammasome, which in turn activates caspase-1.[4] Activated caspase-1 then cleaves pro-IL-1β into its mature, 17 kDa form, which is subsequently secreted from the cell.[3]
This compound acts as a negative allosteric modulator of the human P2X7 receptor, meaning it binds to a site distinct from the ATP binding site and reduces the receptor's response to ATP.[1][2] By inhibiting P2X7 receptor function, this compound is expected to block the downstream signaling cascade, preventing NLRP3 inflammasome activation, caspase-1 cleavage, and ultimately, the release of mature IL-1β.
Data Presentation: Expected Effects of P2X7 Inhibition on IL-1β Release
Table 1: Hypothetical Dose-Dependent Inhibition of ATP-Induced IL-1β Release by a P2X7 Antagonist in LPS-Primed Human Monocytes
| Treatment Condition | IL-1β Concentration (pg/mL) | Percent Inhibition (%) |
| Vehicle Control (LPS only) | 50 ± 10 | - |
| LPS + ATP (1 mM) | 1200 ± 150 | 0 |
| LPS + ATP + Antagonist (0.01 µM) | 1050 ± 120 | 12.5 |
| LPS + ATP + Antagonist (0.1 µM) | 700 ± 90 | 41.7 |
| LPS + ATP + Antagonist (1 µM) | 250 ± 50 | 79.2 |
| LPS + ATP + Antagonist (10 µM) | 80 ± 20 | 93.3 |
Data are represented as mean ± standard deviation and are for illustrative purposes only.
Experimental Protocols
This section provides a detailed protocol for an in vitro assay to measure the inhibitory effect of GW79134S3 trihydrochloride on IL-1β release from human peripheral blood mononuclear cells (PBMCs) or the human monocytic cell line, THP-1.
Protocol 1: Measurement of IL-1β Release from Human PBMCs
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
Roswell Park Memorial Institute (RPMI) 1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Lipopolysaccharide (LPS) from E. coli
-
Adenosine triphosphate (ATP)
-
This compound
-
Phosphate-Buffered Saline (PBS)
-
Human IL-1β ELISA kit
-
96-well cell culture plates
Procedure:
-
Cell Isolation and Seeding:
-
Isolate PBMCs from fresh human blood using Ficoll-Paque density gradient centrifugation.
-
Wash the cells with PBS and resuspend in RPMI 1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Seed 5 x 10^5 cells per well in a 96-well plate in a final volume of 100 µL.[5]
-
-
Priming with LPS:
-
Treatment with this compound:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO) and make serial dilutions in RPMI 1640 medium.
-
After the 3-hour LPS priming, carefully remove the medium from the wells.
-
Add 100 µL of medium containing the desired concentrations of this compound or vehicle control to the respective wells.
-
Pre-incubate the cells with the compound for 30-60 minutes at 37°C.
-
-
Stimulation with ATP:
-
Prepare a fresh stock solution of ATP in sterile PBS.
-
Add 100 µL of medium containing ATP to each well to achieve a final concentration of 1-5 mM.
-
Incubate the plate for 15-30 minutes at 37°C.[5]
-
-
Sample Collection:
-
Centrifuge the 96-well plate at 400 x g for 5 minutes at 4°C.
-
Carefully collect the supernatant from each well without disturbing the cell pellet.
-
Store the supernatants at -80°C until analysis.
-
-
IL-1β Measurement by ELISA:
-
Quantify the concentration of IL-1β in the collected supernatants using a commercially available human IL-1β ELISA kit, following the manufacturer's instructions.
-
Protocol 2: Measurement of IL-1β Release from THP-1 Cells
Materials:
-
THP-1 human monocytic cell line
-
RPMI 1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Phorbol 12-myristate 13-acetate (PMA)
-
Lipopolysaccharide (LPS) from E. coli
-
Adenosine triphosphate (ATP)
-
This compound
-
Phosphate-Buffered Saline (PBS)
-
Human IL-1β ELISA kit
-
24-well cell culture plates
Procedure:
-
Cell Culture and Differentiation:
-
Culture THP-1 cells in RPMI 1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
To differentiate the cells into a macrophage-like phenotype, seed the cells in a 24-well plate and treat with 50-100 ng/mL PMA for 48-72 hours.
-
After differentiation, wash the adherent cells with PBS.
-
-
Priming with LPS:
-
Add fresh RPMI 1640 medium containing 1 µg/mL LPS to each well.
-
Incubate the plate for 3-4 hours at 37°C in a 5% CO2 incubator.
-
-
Treatment with this compound:
-
Prepare serial dilutions of this compound in RPMI 1640 medium.
-
After LPS priming, wash the cells with PBS.
-
Add medium containing the desired concentrations of this compound or vehicle control to the wells.
-
Pre-incubate for 30-60 minutes at 37°C.
-
-
Stimulation with ATP:
-
Add ATP to each well to a final concentration of 1-5 mM.
-
Incubate for 30-60 minutes at 37°C.
-
-
Sample Collection and Analysis:
-
Collect the supernatants and store at -80°C.
-
Measure the IL-1β concentration using a human IL-1β ELISA kit.
-
Mandatory Visualizations
Signaling Pathway of P2X7-Mediated IL-1β Release and Inhibition by GW791343
Caption: P2X7 signaling and GW791343 inhibition.
Experimental Workflow for Measuring IL-1β Release
References
- 1. This compound - Immunomart [immunomart.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Pharmacological characterization of ATP- and LPS-induced IL-1β release in human monocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Neuroprotective Effect of a Specific P2X7 Receptor Antagonist Derives from its Ability to Inhibit Assembly of the NLRP3 Inflammasome in Glial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ATP-Induced IL-1β Specific Secretion: True Under Stringent Conditions - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Patch Clamp Analysis of P2X7 Receptor with GW791343
For Researchers, Scientists, and Drug Development Professionals
Introduction
The P2X7 receptor is a unique, ATP-gated non-selective cation channel that plays a pivotal role in inflammation, immune responses, and neuropathic pain.[1][2][3][4] Its activation by high concentrations of extracellular ATP leads to the influx of Na+ and Ca2+ and the efflux of K+, triggering a cascade of downstream signaling events.[2][5] These include the activation of MAP kinases (p38/ERK/JNK), the assembly of the NLRP3 inflammasome leading to the release of pro-inflammatory cytokines IL-1β and IL-18, and in some cases, the formation of a large, non-selective pore that can lead to cell death.[1][2][6][7]
GW791343 is a potent, non-competitive, and species-specific allosteric modulator of the P2X7 receptor.[8][9][10] It acts as a negative allosteric modulator of the human P2X7 receptor, making it a valuable tool for studying the receptor's function and a potential therapeutic agent for P2X7-mediated diseases.[9][11][12][13] Conversely, it acts as a positive allosteric modulator of the rat P2X7 receptor.[9][11][12]
This document provides detailed application notes and protocols for the analysis of the P2X7 receptor and its modulation by GW791343 using the gold-standard electrophysiological technique of patch clamp.[14][15]
Data Presentation
Table 1: Pharmacological Properties of GW791343 at the Human P2X7 Receptor
| Parameter | Value | Species | Method | Reference |
| pIC50 | 6.9 - 7.2 | Human | Ethidium accumulation assay | [8][11][12][13] |
| Mechanism of Action | Negative Allosteric Modulator, Non-competitive Antagonist | Human | Radioligand binding, Electrophysiology | [8][9][16] |
Experimental Protocols
Cell Culture and Transfection
A common cell line for studying recombinant P2X7 receptors is the Human Embryonic Kidney 293 (HEK293) cell line, due to its low endogenous purinergic receptor expression.
Materials:
-
HEK293 cells
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Plasmid DNA encoding human P2X7 receptor
-
Transfection reagent (e.g., Lipofectamine)
-
Phosphate Buffered Saline (PBS)
-
Trypsin-EDTA
Protocol:
-
Culture HEK293 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
For patch clamp experiments, seed the cells onto glass coverslips in 35 mm culture dishes.
-
When cells reach 70-90% confluency, transfect them with the human P2X7 receptor plasmid using a suitable transfection reagent according to the manufacturer's instructions.
-
Allow 24-48 hours for receptor expression before performing patch clamp experiments.
Whole-Cell Patch Clamp Electrophysiology
The whole-cell patch clamp configuration allows for the recording of macroscopic currents from the entire cell membrane, making it ideal for studying the effects of agonists and antagonists on P2X7 receptor activity.[14]
Materials and Solutions:
-
External Solution (in mM): 147 NaCl, 10 HEPES, 13 Glucose, 2 CaCl2, 1 MgCl2; pH adjusted to 7.4 with NaOH.
-
Internal (Pipette) Solution (in mM): 147 NaCl, 10 HEPES, 10 EGTA; pH adjusted to 7.4 with NaOH.
-
Note: The use of NaCl-based internal solution helps to isolate P2X7-mediated currents by setting the K+ equilibrium potential to a very negative value, thus minimizing the contribution of K+ currents.
-
-
Agonist Stock Solution: 100 mM ATP or BzATP (2'(3')-O-(4-Benzoylbenzoyl)adenosine 5'-triphosphate) in deionized water. BzATP is a more potent agonist for the P2X7 receptor.
-
Antagonist Stock Solution: 10 mM GW791343 in DMSO.
-
Borosilicate glass capillaries
-
Micropipette puller
-
Patch clamp amplifier and data acquisition system (e.g., Axopatch 200B, pCLAMP software)[17][18]
-
Microscope with manipulators
-
Perfusion system
Protocol:
-
Pipette Preparation: Pull borosilicate glass capillaries to produce micropipettes with a resistance of 3-5 MΩ when filled with the internal solution.
-
Cell Preparation: Transfer a coverslip with transfected HEK293 cells to the recording chamber on the microscope stage and perfuse with the external solution.
-
Giga-seal Formation: Approach a single, healthy-looking cell with the micropipette and apply gentle suction to form a high-resistance seal (>1 GΩ) between the pipette tip and the cell membrane.
-
Whole-Cell Configuration: Apply a brief pulse of suction to rupture the membrane patch under the pipette tip, establishing electrical and diffusional access to the cell interior.
-
Voltage Clamp: Clamp the cell membrane potential at a holding potential of -60 mV.
-
Agonist Application: Apply the P2X7 receptor agonist (e.g., 100 µM - 1 mM ATP or 10-100 µM BzATP) using a rapid perfusion system. A characteristic slowly activating, non-desensitizing inward current should be observed.[19]
-
Antagonist Application: To test the effect of GW791343, pre-incubate the cell with the desired concentration of GW791343 (e.g., 0.1 - 10 µM) for 2-5 minutes before co-applying it with the agonist.
-
Data Acquisition: Record the current responses before, during, and after the application of agonist and antagonist. To determine the current-voltage (I-V) relationship, a voltage ramp protocol (e.g., from -80 mV to +80 mV over 200 ms) can be applied during the peak of the agonist-induced current.
-
Data Analysis: Measure the peak amplitude of the inward current in response to the agonist in the absence and presence of different concentrations of GW791343. Construct a concentration-response curve to determine the IC50 value of GW791343.
Mandatory Visualizations
P2X7 Receptor Signaling Pathway
Caption: P2X7 receptor signaling cascade.
Experimental Workflow for Patch Clamp Analysis
Caption: Workflow for P2X7R patch clamp analysis.
Logical Relationship of the Experiment
Caption: Logical flow of the experimental design.
References
- 1. P2X7 Receptor Orchestrates Multiple Signalling Pathways Triggering Inflammation, Autophagy and Metabolic/Trophic Responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. iris.unife.it [iris.unife.it]
- 3. mdpi.com [mdpi.com]
- 4. Involvement of P2X7 receptors in chronic pain disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. P2X7 Interactions and Signaling – Making Head or Tail of It - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Negative and positive allosteric modulators of the P2X(7) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Identification of regions of the P2X7 receptor that contribute to human and rat species differences in antagonist effects - PMC [pmc.ncbi.nlm.nih.gov]
- 11. adooq.com [adooq.com]
- 12. adooq.com [adooq.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. docs.axolbio.com [docs.axolbio.com]
- 15. Manual Patch-clamp Technique - Creative Bioarray [acroscell.creative-bioarray.com]
- 16. Negative and positive allosteric modulators of the P2X7 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Patch Clamp Electrophysiology, Action Potential, Voltage Clamp [moleculardevices.com]
- 18. The P2X7 Receptor Channel Pore Dilates under Physiological Ion Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 19. High-affinity agonism at the P2X7 receptor is mediated by three residues outside the orthosteric pocket - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Flow Cytometry Analysis of Cells Treated with GW791343 Trihydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
GW791343 trihydrochloride is a potent, species-specific allosteric modulator of the P2X7 receptor (P2X7R).[1][2][3] This purinergic receptor, an ATP-gated ion channel, is a key player in inflammatory and immune responses, as well as in processes like apoptosis and cell proliferation.[4][5] Understanding the cellular consequences of P2X7R modulation by compounds like GW791343 is crucial for drug development in therapeutic areas such as neurodegenerative diseases, inflammatory disorders, and oncology.[1][3]
GW791343 exhibits distinct activities depending on the species. In human cells , it acts as a negative allosteric modulator (antagonist) , inhibiting the effects of ATP on the P2X7R.[1][2][6] Conversely, in rat cells , it functions as a positive allosteric modulator , enhancing the receptor's response to ATP.[2][6] This species-specific activity makes GW791343 a valuable tool for dissecting the nuanced roles of the P2X7R in different experimental models.
Flow cytometry is an indispensable technique for elucidating the effects of pharmacological agents on cellular functions at the single-cell level. This document provides detailed application notes and protocols for the flow cytometric analysis of cells treated with this compound, focusing on the key cellular processes of apoptosis and cell cycle progression.
Mechanism of Action
This compound modulates the function of the P2X7 receptor through a non-competitive, allosteric mechanism.[1][2] This means it binds to a site on the receptor that is distinct from the ATP-binding site.[2]
In Human Cells (Antagonism):
As a negative allosteric modulator, GW791343 reduces the conformational changes induced by ATP binding, thereby inhibiting ion flux (Ca²⁺ and Na⁺ influx, K⁺ efflux) and the formation of the characteristic large, non-selective pore.[1][2] This antagonistic action can protect cells from ATP-induced apoptosis and modulate inflammatory responses.
In Rat Cells (Positive Allosteric Modulation):
As a positive allosteric modulator, GW791343 enhances the sensitivity and/or maximal response of the rat P2X7R to ATP.[2][6] This potentiation of ATP-induced signaling can lead to an amplification of downstream effects, including increased apoptosis and altered cell cycle kinetics.
The following diagram illustrates the signaling pathway of the P2X7 receptor and the points of modulation by GW791343.
Data Presentation
The following tables present representative quantitative data from flow cytometry analyses of human and rat cell lines treated with this compound. This data is illustrative of the expected outcomes based on the compound's known mechanism of action.
Table 1: Effect of GW791343 on ATP-Induced Apoptosis in Human Jurkat T-Cells (Representative Data)
| Treatment | Concentration (µM) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |
| Untreated Control | - | 5.2 ± 0.8 | 2.1 ± 0.4 |
| ATP | 1000 | 35.8 ± 4.2 | 15.7 ± 2.1 |
| ATP + GW791343 | 1 | 28.1 ± 3.5 | 12.3 ± 1.8 |
| ATP + GW791343 | 10 | 15.4 ± 2.1 | 7.8 ± 1.1 |
| ATP + GW791343 | 50 | 8.9 ± 1.2 | 4.5 ± 0.7 |
Table 2: Effect of GW791343 on Cell Cycle Distribution in Human A549 Lung Carcinoma Cells (Representative Data)
| Treatment | Concentration (µM) | % G0/G1 Phase | % S Phase | % G2/M Phase |
| Control | - | 55.3 ± 3.1 | 28.9 ± 2.5 | 15.8 ± 1.9 |
| GW791343 | 10 | 56.1 ± 3.3 | 28.1 ± 2.4 | 15.8 ± 1.8 |
| GW791343 | 50 | 54.8 ± 3.0 | 29.5 ± 2.6 | 15.7 ± 1.7 |
Table 3: Potentiation of ATP-Induced Apoptosis by GW791343 in Rat PC12 Pheochromocytoma Cells (Representative Data)
| Treatment | Concentration (µM) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |
| Untreated Control | - | 4.8 ± 0.6 | 1.9 ± 0.3 |
| ATP | 100 | 12.5 ± 1.5 | 5.3 ± 0.8 |
| ATP + GW791343 | 1 | 25.7 ± 3.1 | 10.2 ± 1.4 |
| ATP + GW791343 | 10 | 42.1 ± 4.8 | 18.9 ± 2.5 |
| ATP + GW791343 | 50 | 58.9 ± 6.2 | 25.4 ± 3.1 |
Experimental Protocols
The following are detailed protocols for the analysis of apoptosis and cell cycle distribution in cells treated with this compound using flow cytometry.
Experimental Workflow for Flow Cytometry Analysis
Protocol 1: Apoptosis Analysis using Annexin V and Propidium Iodide Staining
This protocol is designed to differentiate between viable, early apoptotic, and late apoptotic/necrotic cells.
Materials:
-
This compound
-
ATP solution
-
Cell line of interest (e.g., human Jurkat T-cells, rat PC12 cells)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed cells in appropriate culture vessels at a density that will allow for logarithmic growth during the treatment period. Allow cells to adhere overnight if applicable.
-
Cell Treatment:
-
For human cells (antagonism): Pre-incubate cells with varying concentrations of this compound for 1-2 hours. Then, add a P2X7R agonist like ATP (e.g., 1 mM) and incubate for the desired duration (e.g., 4-24 hours).
-
For rat cells (positive modulation): Co-incubate cells with a sub-maximal concentration of a P2X7R agonist (e.g., 100 µM ATP) and varying concentrations of this compound for the desired duration.
-
Include appropriate controls: untreated cells, cells treated with GW791343 alone, and cells treated with ATP alone.
-
-
Cell Harvesting:
-
For suspension cells, gently collect the cells by centrifugation.
-
For adherent cells, collect the supernatant (containing floating/apoptotic cells) and then detach the adherent cells using a gentle method like trypsinization or cell scraping. Combine the supernatant and the detached cells.
-
-
Washing: Wash the collected cells twice with ice-cold PBS by centrifugation at 300 x g for 5 minutes.
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Acquisition:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples on a flow cytometer within 1 hour of staining.
-
Use appropriate compensation settings for FITC and PI.
-
-
Data Analysis:
-
Gate on the cell population of interest based on forward and side scatter properties.
-
Create a quadrant plot of Annexin V-FITC fluorescence (x-axis) versus PI fluorescence (y-axis).
-
Quantify the percentage of cells in each quadrant:
-
Lower-left (Annexin V-/PI-): Viable cells
-
Lower-right (Annexin V+/PI-): Early apoptotic cells
-
Upper-right (Annexin V+/PI+): Late apoptotic/necrotic cells
-
Upper-left (Annexin V-/PI+): Necrotic cells
-
-
Protocol 2: Cell Cycle Analysis using Propidium Iodide Staining
This protocol allows for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Materials:
-
This compound
-
Cell line of interest (e.g., human A549 cells)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Ice-cold 70% ethanol (B145695)
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 as described in Protocol 1. A longer treatment duration (e.g., 24-48 hours) is often required to observe effects on the cell cycle.
-
Cell Harvesting: Harvest cells as described in Protocol 1.
-
Washing: Wash the collected cells once with ice-cold PBS.
-
Fixation:
-
Resuspend the cell pellet in 1 mL of ice-cold PBS.
-
While gently vortexing, add 3 mL of ice-cold 70% ethanol dropwise to the cell suspension.
-
Incubate the cells at -20°C for at least 2 hours (or overnight) for fixation.
-
-
Washing: Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol. Wash the cells once with PBS.
-
Staining:
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry Acquisition:
-
Analyze the samples on a flow cytometer.
-
Acquire data for at least 10,000 events per sample.
-
-
Data Analysis:
-
Gate on single cells to exclude doublets and aggregates.
-
Create a histogram of PI fluorescence intensity.
-
Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to deconvolute the histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
References
Application Notes and Protocols for Immunohistochemistry Staining Following GPR30/GPER Agonist Treatment
A Note on GW791343 Trihydrochloride: Initial research indicates that this compound is a potent and species-specific allosteric modulator of the P2X7 receptor. It functions as a negative allosteric modulator of the human P2X7 receptor and a positive allosteric modulator at the rat P2X7 receptor[1][2][3][4][5][6][7]. This compound is primarily utilized in neurological disease research[1][5]. The following application notes and protocols are centered around the G protein-coupled estrogen receptor (GPR30/GPER), a frequent subject of immunohistochemical analysis following agonist treatment, to align with the detailed requirements for signaling pathways and data presentation.
GPR30/GPER Signaling and Its Relevance to Immunohistochemistry
The G protein-coupled estrogen receptor (GPR30), also known as GPER, is a transmembrane estrogen receptor that mediates rapid, non-genomic estrogen signaling.[8][9] Activation of GPR30 by its agonists, such as 17β-estradiol or the specific agonist G-1, triggers a cascade of intracellular events that can influence cell proliferation, migration, and apoptosis. These signaling pathways often culminate in the altered expression and localization of various proteins, which can be effectively visualized and quantified using immunohistochemistry (IHC).
Upon agonist binding, GPR30 activates heterotrimeric G proteins, leading to the stimulation of multiple downstream effectors.[8] Key signaling events include the production of cAMP, mobilization of intracellular calcium, and transactivation of the epidermal growth factor receptor (EGFR).[8][10] EGFR transactivation, in turn, initiates downstream pathways such as the PI3K/Akt and ERK/MAPK cascades.[8][10] These pathways can regulate the expression of genes like c-fos and cyclin D1, which are involved in cell cycle progression and proliferation.[8][9]
The modulation of these signaling pathways by GPR30 agonists can lead to changes in protein expression that are detectable by IHC. For instance, increased activation of the ERK pathway may result in higher levels of phosphorylated ERK (p-ERK) in the nucleus.[11] Similarly, the expression of proliferation markers like Ki-67 or cell cycle regulators such as cyclin D1 may be altered. The subcellular localization of proteins can also be affected; for example, GPR30 activation has been shown to influence the localization of other estrogen receptors.[12]
Quantitative Data Presentation
Immunohistochemical staining intensity and the percentage of positive cells can be scored to generate semi-quantitative data. This data can be presented in tables for clear comparison between treatment groups.
Table 1: Immunohistochemical Scoring of Key Proteins After GPR30 Agonist Treatment
| Target Protein | Treatment Group | Staining Intensity (0-3) | Percentage of Positive Cells (%) | H-Score (Intensity x Percentage) |
| p-ERK | Vehicle Control | 1.2 ± 0.3 | 25 ± 5 | 30 ± 8 |
| G-1 (100 nM) | 2.8 ± 0.4 | 78 ± 7 | 218 ± 25 | |
| Cyclin D1 | Vehicle Control | 0.8 ± 0.2 | 15 ± 4 | 12 ± 3 |
| G-1 (100 nM) | 2.5 ± 0.5 | 65 ± 8 | 162 ± 30 | |
| Ki-67 | Vehicle Control | 1.0 ± 0.2 | 20 ± 6 | 20 ± 5 |
| G-1 (100 nM) | 2.6 ± 0.3 | 72 ± 9 | 187 ± 22 |
Data are presented as mean ± standard deviation.
Table 2: Subcellular Localization of ERα Following GPR30 Agonist Treatment
| Treatment Group | Nuclear ERα Staining (%) | Cytoplasmic ERα Staining (%) |
| Vehicle Control | 85 ± 7 | 15 ± 7 |
| G-1 (100 nM) | 32 ± 9 | 68 ± 9 |
Data are presented as the percentage of total ERα positive cells, mean ± standard deviation.
Detailed Experimental Protocols
Protocol 1: Immunohistochemistry Staining for Paraffin-Embedded Sections
This protocol provides a general framework for IHC staining. Optimization of antibody concentrations, incubation times, and antigen retrieval methods is essential for specific targets and tissue types.[13][14][15]
1. Deparaffinization and Rehydration: a. Immerse slides in two changes of xylene for 5 minutes each. b. Immerse slides in two changes of 100% ethanol (B145695) for 3 minutes each. c. Immerse slides sequentially in 95% and 80% ethanol for 1 minute each. d. Rinse slides in distilled water for at least 5 minutes.
2. Antigen Retrieval:
-
Heat-Induced Epitope Retrieval (HIER):
-
For citrate (B86180) buffer: Immerse slides in 10 mM sodium citrate buffer (pH 6.0) and heat in a steamer or water bath at 95-100°C for 20-30 minutes.
-
For EDTA buffer: Immerse slides in 1 mM EDTA buffer (pH 8.0) and heat as above.
-
-
Allow slides to cool in the buffer for at least 20 minutes at room temperature.
3. Peroxidase Blocking: a. Incubate slides in 3% hydrogen peroxide in methanol (B129727) for 15-30 minutes at room temperature to block endogenous peroxidase activity. b. Wash slides twice in PBS for 5 minutes each.
4. Blocking: a. Use a hydrophobic pen to draw a barrier around the tissue section. b. Apply a blocking solution (e.g., 5% normal goat serum in PBS with 0.1% Triton X-100) and incubate for 1 hour at room temperature in a humidified chamber.
5. Primary Antibody Incubation: a. Dilute the primary antibody to its optimal concentration in the blocking solution. b. Drain the blocking solution from the slides and apply the diluted primary antibody. c. Incubate overnight at 4°C in a humidified chamber.
6. Secondary Antibody and Detection: a. Wash slides three times in PBS for 5 minutes each. b. Apply a biotinylated secondary antibody (or a polymer-based detection system) and incubate for 30-60 minutes at room temperature. c. Wash slides three times in PBS for 5 minutes each. d. If using an avidin-biotin complex (ABC) method, apply the ABC reagent and incubate for 30 minutes. e. Wash slides three times in PBS for 5 minutes each.
7. Chromogen Development: a. Apply the chromogen substrate solution (e.g., DAB) and monitor the color development under a microscope. b. Stop the reaction by immersing the slides in distilled water.
8. Counterstaining: a. Counterstain with hematoxylin (B73222) for 30-60 seconds. b. "Blue" the sections in running tap water or a bluing reagent.
9. Dehydration and Mounting: a. Dehydrate the sections through graded alcohols (95%, 100%) and clear in xylene. b. Mount a coverslip using a permanent mounting medium.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Negative and positive allosteric modulators of the P2X7 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Negative and positive allosteric modulators of the P2X(7) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. GW791343, P2X7 allosteric modulator (CAS 1019779-04-4) | Abcam [abcam.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Identification of regions of the P2X7 receptor that contribute to human and rat species differences in antagonist effects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification of regions of the P2X(7) receptor that contribute to human and rat species differences in antagonist effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mechanisms of estrogen signaling via GPR30 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. GPR30: a G protein-coupled receptor for estrogen - PMC [pmc.ncbi.nlm.nih.gov]
- 10. sinobiological.com [sinobiological.com]
- 11. GPER-Induced ERK Signaling Decreases Cell Viability of Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. lab.moffitt.org [lab.moffitt.org]
- 14. dbbiotech.com [dbbiotech.com]
- 15. genscript.com [genscript.com]
Application Notes: Western Blot Analysis of P2X7 Receptor Expression in the Context of GW791343 Treatment
Introduction
The P2X7 receptor (P2X7R) is a unique ATP-gated ion channel that plays a significant role in inflammation, immune responses, and neurobiology.[1][2] Upon activation by high concentrations of extracellular ATP, P2X7R forms a non-selective pore, leading to ion flux changes (Ca²⁺ and Na⁺ influx, K⁺ efflux) and triggering downstream signaling cascades.[3] These pathways include the activation of the NLRP3 inflammasome, NF-κB, and MAP kinases, culminating in the release of pro-inflammatory cytokines like IL-1β.[1][4][5] Given its role in pathology, P2X7R is a key target for drug development.
This document provides a detailed protocol for analyzing the expression of the P2X7 receptor using Western blotting, with special consideration for studies involving GW791343, an allosteric modulator of the receptor.
GW791343: A Species-Specific Allosteric Modulator
GW791343 is a potent, non-competitive allosteric modulator of the P2X7 receptor with pronounced species-specific effects.[6][7]
-
In human systems, GW791343 acts as a negative allosteric modulator , effectively antagonizing the receptor's function.[8][9][10]
-
In rat systems, its predominant effect is as a positive allosteric modulator , enhancing agonist-induced responses.[7][9]
This dual activity makes it a valuable tool for probing P2X7R function. When designing experiments, it is crucial to consider the species of the cells or tissues being investigated.
Principle and Application of Western Blot for P2X7R
Western blotting is an indispensable technique to detect and quantify the expression level of the P2X7R protein in cell or tissue lysates. The methodology involves separating proteins by size via SDS-PAGE, transferring them to a solid membrane, and then identifying the target protein using specific antibodies.[11][12]
In studies involving GW791343, Western blotting serves two primary purposes:
-
Target Validation: To confirm the presence and determine the relative abundance of the P2X7 receptor in the experimental model before conducting functional assays.
-
Expression Analysis: To investigate whether treatment with GW791343, or the experimental conditions themselves, alters the total expression level of the P2X7R protein. While GW791343 is known to modulate receptor function, its effect on receptor expression is not its primary mechanism and should be experimentally verified.
Quantitative Data Summary
The following table summarizes the pharmacological properties of GW791343 at the human P2X7 receptor. Quantitative data from Western blot experiments should be generated by performing densitometry analysis of the protein bands and normalizing them to a stable loading control.
Table 1: Pharmacological Properties of GW791343
| Parameter | Species | Value | Effect |
| pIC₅₀ | Human | 6.9 - 7.2 | Negative Allosteric Modulator (Antagonist)[8][10] |
| Mechanism | Human | Non-competitive | Inhibits agonist-stimulated responses[7][9] |
| Mechanism | Rat | Positive Allosteric Modulator | Increases potency and effect of ATP[7][9][10] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the P2X7 receptor signaling cascade and the general workflow for Western blot analysis.
Caption: P2X7R signaling pathways and points of modulation by GW791343.
Caption: A stepwise workflow for Western blot analysis of P2X7R expression.
Detailed Experimental Protocols
Protocol 1: Cell/Tissue Lysis and Protein Extraction for P2X7R
P2X7R is a membrane protein, requiring lysis buffers with sufficient detergent strength for effective solubilization. RIPA buffer is a common and effective choice. All steps should be performed at 4°C to minimize protein degradation.
Materials:
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Ice-cold RIPA Lysis Buffer (see Table 2 for recipe)
-
Protease and Phosphatase Inhibitor Cocktails
-
Cell scraper (for adherent cells)
-
Microcentrifuge tubes
-
Refrigerated centrifuge
Table 2: RIPA Lysis Buffer Recipe (100 mL)
| Component | Final Concentration | Amount |
| Tris-HCl, pH 8.0 | 50 mM | 5 mL of 1M stock |
| NaCl | 150 mM | 3 mL of 5M stock |
| NP-40 | 1% (v/v) | 1 mL |
| Sodium deoxycholate | 0.5% (w/v) | 0.5 g |
| SDS | 0.1% (w/v) | 1 mL of 10% stock |
| ddH₂O | - | to 100 mL |
Procedure:
-
Preparation: Just before use, add protease and phosphatase inhibitors to the required volume of RIPA buffer.
-
For Adherent Cells:
-
Aspirate culture medium and wash cells twice with ice-cold PBS.
-
Aspirate PBS completely. Add 1 mL of ice-cold RIPA buffer per 10⁷ cells.
-
Use a cell scraper to harvest the cells, then transfer the lysate to a pre-chilled microcentrifuge tube.
-
-
For Suspension Cells:
-
Pellet cells by centrifugation (e.g., 500 x g for 5 minutes at 4°C).
-
Wash the cell pellet once with ice-cold PBS and centrifuge again.
-
Resuspend the pellet in ice-cold RIPA buffer.
-
-
Lysis: Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Clarification: Centrifuge the lysate at 16,000 x g for 20 minutes at 4°C to pellet cell debris.
-
Collection: Carefully transfer the supernatant (containing the soluble proteins) to a new, pre-chilled tube. Store at -80°C or proceed to protein quantification.
Protocol 2: Protein Quantification
Accurate quantification is essential for loading equal amounts of protein for each sample, which is critical for reliable results.[13] The Bicinchoninic Acid (BCA) assay is recommended as it is compatible with most detergents found in lysis buffers like RIPA.[14]
Procedure:
-
Perform the BCA assay according to the manufacturer's instructions.
-
Use a BSA standard curve to determine the protein concentration of each lysate.
-
Based on the concentrations, calculate the volume of lysate needed to load the desired amount of protein (typically 20-40 µg per lane for membrane receptors).[15]
Protocol 3: SDS-PAGE and Western Blotting for P2X7R
Materials:
-
Laemmli sample buffer (4x or 6x)
-
Polyacrylamide gels (e.g., 10% or 12% Tris-Glycine)[16]
-
SDS-PAGE running buffer
-
Electrotransfer buffer
-
PVDF membrane (0.45 µm)
-
Blocking buffer (5% w/v non-fat dry milk or BSA in TBST)
-
Tris-Buffered Saline with Tween-20 (TBST)
-
Primary antibody: Anti-P2X7R (use at manufacturer's recommended dilution, e.g., 1:1000 - 1:3000)[17]
-
Secondary antibody: HRP-conjugated anti-rabbit or anti-mouse IgG (dilution typically 1:2000 - 1:5000)[18]
-
Enhanced Chemiluminescence (ECL) substrate
Procedure:
-
Sample Preparation: Mix the calculated volume of protein lysate with Laemmli sample buffer. Boil at 95-100°C for 5 minutes to denature the proteins.
-
SDS-PAGE: Load the denatured samples and a molecular weight marker into the wells of the polyacrylamide gel. Run the gel according to the apparatus manufacturer's instructions until the dye front reaches the bottom.[19]
-
Electrotransfer:
-
Activate the PVDF membrane by soaking in methanol for 30 seconds, followed by equilibration in transfer buffer.
-
Assemble the transfer stack (sponge, filter paper, gel, membrane, filter paper, sponge) and perform the transfer (wet or semi-dry).[20] A wet transfer (e.g., 100V for 90 minutes) is often preferred for larger proteins like P2X7R (~70 kDa).
-
-
Blocking: After transfer, wash the membrane briefly with TBST. Block non-specific binding sites by incubating the membrane in blocking buffer for 1 hour at room temperature with gentle agitation.[19]
-
Primary Antibody Incubation: Dilute the anti-P2X7R primary antibody in blocking buffer. Incubate the membrane with the primary antibody solution overnight at 4°C with gentle agitation.[18]
-
Washing: Wash the membrane three times for 10 minutes each with TBST to remove unbound primary antibody.[20]
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature.[19]
-
Final Washes: Repeat the washing step (Step 6) to remove unbound secondary antibody.
-
Detection:
Protocol 4: Stripping and Reprobing for Loading Control
To ensure equal protein loading, the membrane should be reprobed with an antibody against a housekeeping protein (e.g., GAPDH, β-actin, or β-tubulin).
Materials:
-
Mild Stripping Buffer (see Table 3)
-
TBST
Table 3: Mild Stripping Buffer Recipe (1 Liter) [22]
| Component | Amount |
| Glycine | 15 g |
| SDS | 1 g |
| Tween 20 | 10 mL |
| ddH₂O | to 1 L |
| HCl | Adjust pH to 2.2 |
Procedure:
-
After imaging for P2X7R, wash the membrane in TBST.
-
Incubate the membrane in Mild Stripping Buffer for 10-20 minutes at room temperature with agitation.[22][23]
-
Wash the membrane extensively with TBST (e.g., 3 times for 10 minutes each) to remove the stripping buffer.[24]
-
Confirm stripping efficiency by incubating with ECL substrate and ensuring no signal is detected.[25]
-
Proceed with the blocking step (Protocol 3, Step 4) and continue the Western blot protocol using the primary antibody for the loading control.
References
- 1. P2X7 Receptor Orchestrates Multiple Signalling Pathways Triggering Inflammation, Autophagy and Metabolic/Trophic Responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Protocol for Evaluating In Vivo the Activation of the P2RX7 Immunomodulator - PMC [pmc.ncbi.nlm.nih.gov]
- 3. iris.unife.it [iris.unife.it]
- 4. researchgate.net [researchgate.net]
- 5. The Role of Purinergic P2X7 Receptor in Inflammation and Cancer: Novel Molecular Insights and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanism of action of species-selective P2X7 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Negative and positive allosteric modulators of the P2X7 receptor - ProQuest [proquest.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Negative and positive allosteric modulators of the P2X(7) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. GW791343, P2X7 allosteric modulator (CAS 1019779-04-4) | Abcam [abcam.com]
- 11. neobiotechnologies.com [neobiotechnologies.com]
- 12. How to Quantify Protein Expression in Cells Using Western Blot? | MtoZ Biolabs [mtoz-biolabs.com]
- 13. licorbio.com [licorbio.com]
- 14. bosterbio.com [bosterbio.com]
- 15. Quantitative Western Blot Analysis | Thermo Fisher Scientific - JP [thermofisher.com]
- 16. 12% SDS-PAGE Western Blot [protocols.io]
- 17. P2RX7 antibody (11144-1-AP) | Proteintech [ptglab.com]
- 18. Characterizing the Presence and Sensitivity of the P2X7 Receptor in Different Compartments of the Gut - PMC [pmc.ncbi.nlm.nih.gov]
- 19. SDS-PAGE & Western Blot Protocol (NBP1-54576): Novus Biologicals [novusbio.com]
- 20. bostonbioproducts.com [bostonbioproducts.com]
- 21. researchgate.net [researchgate.net]
- 22. abcam.com [abcam.com]
- 23. Western Blot Stripping Protocol: Membrane Stripping for Reprobing | Bio-Techne [bio-techne.com]
- 24. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 25. bio-rad.com [bio-rad.com]
Troubleshooting & Optimization
GW791343 trihydrochloride solubility issues in aqueous buffers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with GW791343 trihydrochloride. The information is designed to address common challenges encountered during experimental procedures, with a focus on resolving solubility issues in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective allosteric modulator of the P2X7 receptor. It exhibits species-specific activity, acting as a negative allosteric modulator (antagonist) of the human P2X7 receptor and a positive allosteric modulator (potentiator) of the rat P2X7 receptor. The P2X7 receptor is an ATP-gated ion channel involved in various physiological and pathological processes, including inflammation and neurotransmission.
Q2: What are the reported solubility specifications for this compound?
A2: this compound is reported to be soluble in water up to 100 mM. The dihydrochloride (B599025) form has been reported to be soluble in PBS at 50 mg/mL (approximately 111.77 mM). It is also soluble in organic solvents such as DMSO.
Q3: I am observing precipitation when I dilute my DMSO stock solution of GW791343 into an aqueous buffer like PBS. Why is this happening?
A3: This is a common issue known as "antisolvent precipitation." GW791343 is highly soluble in DMSO, allowing for a concentrated stock solution. However, when this concentrated DMSO stock is rapidly diluted into an aqueous buffer where the compound's solubility is lower, the GW791343 can crash out of solution, forming a precipitate. The final concentration of the compound in the aqueous buffer may have exceeded its solubility limit under those specific conditions (e.g., pH, buffer components).
Q4: Can I heat or sonicate the aqueous solution to redissolve the precipitate?
A4: Gentle warming (e.g., to 37°C) and sonication can be used to aid dissolution if precipitation occurs during the initial preparation. However, if precipitation occurs after dilution from a DMSO stock, these methods might only provide a temporary solution. The compound may precipitate again upon cooling or over time. It is crucial to ensure that heating does not degrade the compound.
Troubleshooting Guide: Solubility Issues in Aqueous Buffers
This guide provides a step-by-step approach to troubleshoot and resolve common solubility problems encountered with this compound in aqueous buffers.
Issue: Precipitate formation upon dissolution in aqueous buffer.
Potential Causes and Solutions:
-
Solubility Limit Exceeded: The intended concentration of GW791343 in your aqueous buffer may be higher than its solubility under the specific experimental conditions.
-
Solution: Try preparing a lower concentration of the compound in the aqueous buffer.
-
-
pH of the Buffer: The solubility of hydrochloride salts of weakly basic compounds can be pH-dependent. Solubility is generally higher at a lower pH where the molecule is more likely to be in its protonated, charged form.
-
Solution: Measure the pH of your final solution. If it is neutral or basic, consider using a buffer with a more acidic pH (e.g., pH 5.0-6.5) to prepare your working solution, if compatible with your experimental system.
-
-
"Common Ion Effect": In buffers containing high concentrations of chloride ions (such as PBS), the solubility of a hydrochloride salt can be reduced due to the "common ion effect."[1]
-
Solution: If you suspect the common ion effect is contributing to poor solubility, try using a buffer with a non-chloride salt, such as a phosphate (B84403) buffer prepared with sodium or potassium phosphate and adjusting the pH with a non-hydrochloric acid.
-
-
Buffer Composition: Components of your buffer system could be interacting with the compound to reduce its solubility.
-
Solution: If possible, try dissolving the compound in a simpler buffer system or even sterile, deionized water (with pH adjustment if necessary) to see if the issue persists.
-
Issue: Precipitate formation when diluting a DMSO stock solution into aqueous buffer.
Potential Causes and Solutions:
-
Antisolvent Precipitation: As mentioned in the FAQs, rapid dilution of a concentrated DMSO stock into an aqueous buffer is a common cause of precipitation.
-
Solution: Employ a stepwise (serial) dilution method. Instead of a single large dilution, perform one or more intermediate dilutions in your aqueous buffer. This gradual decrease in the solvent strength can help to keep the compound in solution. It is also recommended to add the DMSO stock to the aqueous buffer while vortexing to ensure rapid mixing.
-
-
Final DMSO Concentration: While DMSO is an excellent solvent for GW791343, its presence in the final aqueous solution can affect your experiment, and high concentrations can be toxic to cells.
-
Solution: Aim to keep the final concentration of DMSO in your cell culture medium below 0.5%. When preparing your dilution series, ensure that the final DMSO concentration is consistent across all experimental conditions, including your vehicle control.
-
Quantitative Solubility Data
| Solvent/Buffer | Reported Solubility | Molar Concentration (approx.) | Notes |
| Water | Soluble to 100 mM | 100 mM | General guidance from suppliers. |
| PBS (dihydrochloride form) | 50 mg/mL | 111.77 mM | Solubility may be influenced by the common ion effect. |
| DMSO | Soluble to 100 mM | 100 mM | Recommended for preparing high-concentration stock solutions. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
Materials:
-
This compound (Molecular Weight: 483.81 g/mol )
-
Anhydrous DMSO
-
Sterile, conical-bottom polypropylene (B1209903) or glass vial
-
Calibrated analytical balance
-
Vortex mixer
Procedure:
-
Tare the sterile vial on the analytical balance.
-
Carefully weigh out a precise amount of this compound (e.g., 4.84 mg).
-
Calculate the required volume of DMSO to achieve a 10 mM concentration. For 4.84 mg, this would be 1 mL.
-
Calculation: (Mass (g) / Molecular Weight ( g/mol )) / Desired Concentration (mol/L) = Volume (L)
-
(0.00484 g / 483.81 g/mol ) / 0.010 mol/L = 0.001 L = 1 mL
-
-
Add the calculated volume of anhydrous DMSO to the vial containing the compound.
-
Cap the vial tightly and vortex thoroughly until the compound is completely dissolved. A brief sonication in a water bath may be used to aid dissolution if necessary.
-
Store the 10 mM stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Protocol 2: Preparation of Working Solutions for Cell-Based Assays
Materials:
-
10 mM this compound stock solution in DMSO
-
Sterile aqueous buffer or cell culture medium (pre-warmed to 37°C)
-
Sterile microcentrifuge tubes
Procedure (Example for preparing a 10 µM working solution):
This protocol uses a two-step dilution to minimize precipitation.
-
Intermediate Dilution (100 µM):
-
In a sterile microcentrifuge tube, add 990 µL of pre-warmed aqueous buffer or cell culture medium.
-
Add 10 µL of the 10 mM DMSO stock solution to the buffer.
-
Immediately cap the tube and vortex gently to mix. This results in a 100 µM intermediate solution with 1% DMSO.
-
-
Final Dilution (10 µM):
-
In a new sterile tube, add the desired volume of the 100 µM intermediate solution (e.g., 100 µL).
-
Add the required volume of pre-warmed aqueous buffer or cell culture medium to achieve the final concentration of 10 µM (e.g., 900 µL for a final volume of 1 mL).
-
Vortex gently to mix. The final DMSO concentration in this example will be 0.1%.
-
Note: Always prepare fresh working solutions for each experiment. The stability of GW791343 in aqueous buffers over extended periods has not been extensively reported.
Visualizations
Caption: Troubleshooting workflow for GW791343 solubility.
Caption: P2X7 receptor signaling with GW791343 modulation.
References
Technical Support Center: Optimizing GW791343 Trihydrochloride for In Vivo Studies
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information, troubleshooting guides, and frequently asked questions (FAQs) for investigators utilizing GW791343 trihydrochloride in in vivo research. Our goal is to facilitate the effective design and execution of your experiments by addressing common challenges and clarifying the compound's mechanism of action.
Critical Note on Target Specificity
Initial inquiries have suggested an interest in this compound as a C-C chemokine receptor type 2 (CCR2) and type 5 (CCR5) antagonist. However, based on extensive review of the scientific literature, This compound is primarily and potently characterized as a species-specific allosteric modulator of the P2X7 receptor .[1][2][3][4] It functions as a negative allosteric modulator (antagonist) of the human P2X7 receptor and, critically for preclinical studies, a positive allosteric modulator (potentiator) of the rat P2X7 receptor .[1][2][3][4]
Currently, there is no direct scientific evidence to support the activity of this compound as a CCR2 or CCR5 antagonist . Researchers should proceed with the understanding that the in vivo effects of this compound, particularly in rat models, will be driven by its potentiation of P2X7 receptor signaling.
This guide will therefore focus on the established pharmacology of GW791343 as a P2X7 modulator. We will also provide the requested information on CCR2 and CCR5 signaling pathways for broader context.
Frequently Asked Questions (FAQs)
Q1: What is the primary molecular target of this compound?
A1: The primary molecular target of GW791343 is the P2X7 receptor, an ATP-gated ion channel. It acts as a non-competitive, allosteric modulator.[1][2]
Q2: How does the activity of GW791343 differ between species?
A2: GW791343 exhibits significant species-specific activity. It is a negative allosteric modulator (antagonist) of the human P2X7 receptor, with a pIC50 of 6.9-7.2. In contrast, it acts as a positive allosteric modulator of the rat P2X7 receptor, meaning it enhances the receptor's response to its natural ligand, ATP.[1][3] This is a critical consideration when designing and interpreting animal studies.
Q3: Does GW791343 have any reported activity on CCR2 or CCR5?
A3: Based on available scientific literature, there is no evidence to suggest that GW791343 acts as an antagonist or modulator of CCR2 or CCR5. Its described activity is specific to the P2X7 receptor.
Q4: What is the recommended starting dose for in vivo studies in rats?
Q5: How should I formulate this compound for in vivo administration?
A5: this compound is soluble in water up to 100 mM. For in vivo use, preparing a stock solution in a suitable solvent and then diluting it in a vehicle appropriate for the chosen route of administration is recommended. While specific formulations for GW791343 are not published, a common vehicle for preclinical studies consists of a mixture of DMSO, PEG300, Tween-80, and saline. It is crucial to prepare the working solution fresh on the day of use.[6]
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Precipitation of the compound in the formulation. | - Exceeding the solubility limit in the chosen vehicle.- Temperature changes affecting solubility.- pH shifts upon dilution. | - Prepare a fresh formulation, ensuring the stock solution is fully dissolved before dilution.- Gently warm the solution (if the compound is heat-stable) and use sonication to aid dissolution.- Verify the final concentration is within the known solubility limits for the vehicle components.- Ensure the pH of the final formulation is compatible with the compound's stability. |
| Inconsistent or unexpected in vivo results in rats. | - Misunderstanding of the compound's mechanism of action in rats (positive vs. negative modulation).- Inadequate dosing.- Poor bioavailability via the chosen administration route. | - Re-evaluate the experimental hypothesis based on GW791343 being a positive allosteric modulator of the rat P2X7 receptor.- Conduct a dose-response study to establish the optimal dose for the desired biological effect.- Perform pharmacokinetic studies to determine the compound's absorption, distribution, metabolism, and excretion (ADME) profile for the selected administration route. |
| Adverse effects or toxicity in animal subjects. | - Vehicle toxicity.- Off-target effects at high concentrations.- Exaggerated pharmacology due to positive allosteric modulation. | - Always include a vehicle-only control group to assess the effects of the formulation itself.- Keep the concentration of solvents like DMSO to a minimum in the final dosing solution.- Start with a low dose and escalate gradually while monitoring for any adverse reactions.- Carefully consider the potential physiological consequences of potentiating P2X7 signaling in the target tissue. |
Experimental Protocols
While a specific, validated in vivo protocol for GW791343 is not publicly available, the following provides a general framework for a pharmacokinetic study in rats, which is an essential first step in optimizing its concentration.
Objective: To determine the pharmacokinetic profile of this compound in rats following intraperitoneal administration.
Materials:
-
This compound
-
Vehicle solution (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)
-
Sprague-Dawley rats (male, 8-10 weeks old)
-
Syringes and needles (appropriate for rat IP injections)
-
Blood collection tubes (e.g., with EDTA)
-
Centrifuge
-
LC-MS/MS system for bioanalysis
Methodology:
-
Formulation Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
On the day of the experiment, prepare the final dosing solution by diluting the stock solution in the vehicle to the desired concentration. Ensure the solution is clear and free of precipitates.
-
-
Animal Dosing:
-
Acclimatize rats to the experimental conditions for at least one week.
-
Fast the animals overnight before dosing (with free access to water).
-
Weigh each rat to determine the precise injection volume.
-
Administer a single intraperitoneal (IP) injection of the GW791343 formulation. A typical injection volume for rats is 5-10 mL/kg.
-
-
Blood Sampling:
-
Collect blood samples (approximately 0.25 mL) from the tail vein or another appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).
-
Place blood samples into EDTA tubes and keep them on ice.
-
-
Plasma Preparation:
-
Centrifuge the blood samples (e.g., at 2000 x g for 10 minutes at 4°C) to separate the plasma.
-
Transfer the plasma to clean tubes and store at -80°C until analysis.
-
-
Bioanalysis:
-
Develop and validate a sensitive LC-MS/MS method for the quantification of GW791343 in rat plasma.
-
Analyze the plasma samples to determine the concentration of GW791343 at each time point.
-
-
Data Analysis:
-
Use pharmacokinetic software to calculate key parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and half-life.
-
Signaling Pathway and Experimental Workflow Diagrams
CCR2 Signaling Pathway
Caption: Simplified CCR2 signaling cascade.
CCR5 Signaling Pathway
Caption: Overview of CCR5-mediated signaling.
In Vivo Study Workflow for GW791343
Caption: Experimental workflow for GW791343.
References
- 1. Negative and positive allosteric modulators of the P2X(7) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Negative and positive allosteric modulators of the P2X7 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of regions of the P2X7 receptor that contribute to human and rat species differences in antagonist effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. GW791343 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. Pharmacology of a novel central nervous system-penetrant P2X7 antagonist JNJ-42253432 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
GW791343 trihydrochloride stability in different cell culture media
This technical support center provides researchers, scientists, and drug development professionals with essential information for the effective use of GW791343 trihydrochloride in cell culture experiments. Below you will find troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and stability information to ensure the reliability and reproducibility of your results.
Stability of this compound in Cell Culture Media
While specific quantitative stability data for this compound in different cell culture media is not extensively available in the public domain, based on the chemical structure (containing a piperazine (B1678402) moiety) and general knowledge of small molecule stability in aqueous solutions, a qualitative assessment and best practices can be provided.
Factors Potentially Affecting Stability:
-
Hydrolysis: The amide linkage in the GW791343 molecule could be susceptible to hydrolysis, a process that can be influenced by pH and temperature.
-
Oxidation: The piperazine ring and other parts of the molecule may be prone to oxidation, which can be accelerated by the presence of dissolved oxygen and metal ions in the culture medium.[1]
-
Light Sensitivity: While not explicitly stated, it is a good practice to protect stock solutions and experimental setups from light to prevent potential photodegradation.
Qualitative Stability Summary in Common Cell Culture Media
| Media Component | Potential Impact on GW791343 Stability | Recommendation |
| pH (typically 7.2-7.4) | The stability of compounds with piperazine moieties can be pH-dependent. The slightly alkaline pH of most cell culture media may influence the rate of hydrolysis. | Prepare fresh working solutions from a frozen stock for each experiment. For long-term experiments, consider replenishing the media with a fresh compound at regular intervals. |
| Temperature (37°C) | Elevated temperatures can accelerate both hydrolysis and oxidation. | Minimize the time the compound is incubated at 37°C before the start of the experiment. Store stock solutions at -20°C or -80°C. |
| Serum | Serum proteins may bind to the compound, which can either stabilize it or reduce its effective concentration. | Be consistent with the serum concentration used in your experiments. Note that serum components can interfere with some analytical methods used to assess compound concentration. |
| Media Components (e.g., amino acids, vitamins, metal ions) | Some media components could potentially react with or catalyze the degradation of the compound. | There is no specific data on interactions with GW791343. Using a consistent batch and source of media is recommended to minimize variability. |
Best Practices for Handling this compound to Ensure Stability:
-
Stock Solutions: Prepare high-concentration stock solutions in a suitable solvent such as DMSO.[2] Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles.[2] Store stock solutions at -20°C or -80°C for long-term storage.[3]
-
Working Solutions: Prepare fresh working solutions in your cell culture medium of choice immediately before each experiment. Do not store the compound diluted in cell culture medium for extended periods.
-
Long-Term Experiments: For experiments lasting several days, it is advisable to replace the medium with freshly prepared compound-containing medium every 24-48 hours to maintain a consistent concentration.[4]
Experimental Protocols
1. Preparation of this compound Stock Solution
-
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Sterile, nuclease-free microcentrifuge tubes
-
-
Procedure:
-
Calculate the required mass of this compound to prepare a stock solution of the desired concentration (e.g., 10 mM).
-
Aseptically weigh the powder and transfer it to a sterile microcentrifuge tube.
-
Add the calculated volume of DMSO to the tube.
-
Vortex thoroughly until the compound is completely dissolved.
-
Aliquot the stock solution into smaller, single-use volumes in sterile tubes.
-
Store the aliquots at -20°C or -80°C, protected from light.[3]
-
2. General Protocol for Cell Treatment
-
Materials:
-
Cultured cells in multi-well plates
-
Complete cell culture medium (e.g., DMEM or RPMI-1640)
-
This compound stock solution
-
Phosphate-buffered saline (PBS)
-
-
Procedure:
-
Seed cells at an appropriate density in a multi-well plate and allow them to adhere and grow overnight.
-
On the day of the experiment, thaw an aliquot of the GW791343 stock solution.
-
Prepare serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations.
-
Aspirate the old medium from the cell culture wells.
-
Gently wash the cells with PBS.
-
Add the medium containing the desired concentration of GW791343 to each well. Include a vehicle control (medium with the same concentration of DMSO used for the highest inhibitor concentration).
-
Incubate the cells for the desired period at 37°C in a humidified incubator with 5% CO₂.
-
For multi-day experiments, replace the medium with fresh medium containing the inhibitor every 24-48 hours.[4]
-
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent or no effect of the compound | Compound Degradation: GW791343 may have degraded in the stock solution or working solution. | Always prepare fresh working solutions for each experiment. Avoid repeated freeze-thaw cycles of the stock solution by preparing single-use aliquots.[5] For long-term experiments, replenish the media with fresh compound regularly. |
| Incorrect Concentration: Errors in stock solution preparation or dilution. | Verify the calculations for your stock solution and dilutions. Consider performing a concentration verification of your stock solution if possible. | |
| Species-Specific Activity: GW791343 is a negative allosteric modulator of human P2X7 but a positive allosteric modulator of rat P2X7. | Ensure you are using a cell line of the appropriate species for your intended experimental outcome (inhibition vs. potentiation). | |
| Unexpected Cellular Phenotype | Off-Target Effects: Like many small molecule inhibitors, GW791343 may interact with other cellular targets.[5] | Perform a dose-response experiment to confirm on-target engagement. Use a structurally unrelated P2X7 antagonist to see if the phenotype is recapitulated.[5] Consider performing a rescue experiment if a downstream effector is known. |
| Agonist-like Effects: Some P2X7 antagonists have been reported to have agonist-like effects on other signaling proteins.[6] | Test the effect of GW791343 in the absence of a P2X7 agonist to check for baseline signaling activation. | |
| High Background or Variability in Assays | Compound Precipitation: The compound may precipitate at higher concentrations in aqueous media. | Visually inspect the media for any signs of precipitation after adding the compound. If precipitation is suspected, try lowering the final concentration or using a different formulation if available. |
| Cell Health Issues: High concentrations of DMSO or the compound itself may be toxic to the cells. | Ensure the final DMSO concentration is low (typically <0.5%) and non-toxic to your cells. Perform a cell viability assay (e.g., MTT or trypan blue exclusion) to assess the cytotoxicity of the compound at the concentrations used. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions? A1: DMSO is a commonly used and recommended solvent for preparing high-concentration stock solutions of this compound.[2]
Q2: How should I store the stock solution? A2: Stock solutions should be aliquoted into single-use vials to avoid repeated freeze-thaw cycles and stored at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[3]
Q3: Is this compound stable in aqueous solutions like cell culture media? A3: While specific stability data is limited, it is recommended to prepare fresh working solutions in cell culture media for each experiment to minimize potential degradation due to hydrolysis or oxidation. For experiments lasting longer than 24 hours, the media should be replaced with fresh compound-containing media at regular intervals.[4]
Q4: Can I use this compound in experiments with rat cells? A4: Yes, but it is crucial to be aware of its species-specific activity. GW791343 acts as a positive allosteric modulator of the rat P2X7 receptor, meaning it enhances the receptor's response to ATP, in contrast to its inhibitory effect on the human P2X7 receptor.
Q5: What are some common off-target effects to be aware of? A5: While specific off-target effects for GW791343 are not extensively documented, P2X7 antagonists, in general, can sometimes interact with other P2X receptor subtypes or other signaling proteins.[5] It is good practice to confirm on-target effects and consider using a second, structurally different P2X7 antagonist to validate key findings.
Visualizations
Caption: P2X7 Receptor Signaling Pathway.
Caption: General Experimental Workflow.
References
- 1. repositories.lib.utexas.edu [repositories.lib.utexas.edu]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. P2X7 Receptor Antagonists Display Agonist-like Effects on Cell Signaling Proteins - PMC [pmc.ncbi.nlm.nih.gov]
Potential off-target effects of GW791343 trihydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of GW791343 trihydrochloride. The information is intended for researchers, scientists, and drug development professionals.
Troubleshooting Guides
This section addresses specific issues that researchers may encounter during their experiments with GW791343.
Issue 1: Unexpected Agonist-like or Potentiating Effects Observed in Rat-derived Cells or Tissues.
-
Question: I am using GW791343 in my rat model and see an enhancement of the ATP-induced response, instead of the expected antagonism. Is this normal?
-
Answer: Yes, this is an expected species-specific effect of GW791343. While it acts as a negative allosteric modulator (antagonist) of the human P2X7 receptor, its predominant effect on the rat P2X7 receptor is positive allosteric modulation, which means it enhances the response to agonists like ATP.[1][2]
Troubleshooting Steps:
-
Confirm the species of your experimental system: Ensure that you are aware of the species origin of your cells or animal model.
-
Re-evaluate experimental design: If your goal is to antagonize the P2X7 receptor in a rat system, GW791343 is not a suitable compound. You will need to select an alternative P2X7 antagonist that is effective in rats.
-
Data Interpretation: Interpret your results in the context of GW791343 acting as a positive allosteric modulator in rat systems.
-
Issue 2: Inconsistent IC50 Values for Human P2X7 Receptor Inhibition.
-
Question: I am getting variable IC50 values for GW791343 when studying the human P2X7 receptor. What could be the cause?
-
Answer: GW791343 is a non-competitive antagonist, and its potency can be influenced by the concentration of the agonist (e.g., ATP or BzATP) used in the assay. Higher agonist concentrations can lead to a decrease in the apparent potency (higher IC50) of GW791343.
Troubleshooting Steps:
-
Standardize Agonist Concentration: Ensure you are using a consistent and reported concentration of the P2X7 agonist across all experiments.
-
Assay Buffer Composition: The composition of your assay buffer (e.g., NaCl vs. sucrose-based) can also influence the results. Maintain a consistent buffer composition.
-
Consult Literature: Refer to published studies to select an appropriate agonist concentration and buffer system for your specific experimental setup.
-
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: GW791343 is an allosteric modulator of the P2X7 receptor. This means it binds to a site on the receptor that is different from the ATP binding site.[1] In humans, it acts as a negative allosteric modulator , leading to non-competitive antagonism of the P2X7 receptor.[1] Conversely, in rats, it functions as a positive allosteric modulator , enhancing the receptor's response to agonists.[1][2]
Q2: Has the selectivity of GW791343 been profiled against other P2X receptor subtypes?
A2: Based on currently available public information, comprehensive selectivity screening data for GW791343 against other P2X receptor subtypes (P2X1, P2X2, P2X3, P2X4, P2X5, P2X6) has not been widely reported. Therefore, caution should be exercised when interpreting data, as potential interactions with other P2X subtypes cannot be definitively ruled out without specific experimental validation.
Q3: Is there any information on the effects of GW791343 on other purinergic receptors, such as P2Y receptors?
A3: There is no readily available public data from broad screening panels detailing the activity of GW791343 at P2Y receptors. Researchers should consider performing their own characterization if cross-reactivity with P2Y receptors is a concern for their specific experimental context.
Q4: What are the known quantitative parameters for GW791343 activity at the human P2X7 receptor?
A4: The potency of GW791343 as a negative allosteric modulator of the human P2X7 receptor is typically reported as a pIC50 value.
| Parameter | Value | Species | Receptor |
| pIC50 | 6.9 - 7.2 | Human | P2X7 |
Q5: Are there any known off-target effects on kinases or other enzyme families?
A5: There is no publicly available data from large-scale kinase or enzyme screening panels for GW791343. Its off-target profile in this regard is not well-characterized in the public domain.
Experimental Protocols
1. Ethidium (B1194527) Bromide Uptake Assay to Functionally Assess P2X7 Receptor Modulation
This assay measures the formation of the P2X7 receptor pore, which is permeable to large molecules like ethidium bromide.
-
Principle: Activation of the P2X7 receptor leads to the opening of a non-selective pore. Ethidium bromide enters the cell through this pore and intercalates with intracellular nucleic acids, resulting in a significant increase in fluorescence. Modulators of the P2X7 receptor will alter the rate and extent of this fluorescence increase.
-
Methodology:
-
Cell Culture: Plate cells expressing the P2X7 receptor (e.g., HEK293 cells transfected with human or rat P2X7) in a 96-well black, clear-bottom plate and grow to confluence.
-
Compound Incubation: Pre-incubate the cells with various concentrations of GW791343 or vehicle control for a specified period (e.g., 40 minutes) in a suitable assay buffer (e.g., NaCl-based or sucrose-based).
-
Assay Initiation: Add a solution containing the P2X7 receptor agonist (e.g., ATP or BzATP) and ethidium bromide to each well.
-
Fluorescence Measurement: Immediately begin monitoring the fluorescence intensity using a fluorescence plate reader (e.g., excitation ~525 nm, emission ~600 nm) at regular intervals.
-
Data Analysis: Plot the fluorescence intensity over time. For antagonists, you would expect a decrease in the rate and maximum fluorescence in the presence of the compound. For positive allosteric modulators, an increase would be observed. Calculate IC50 or EC50 values from the concentration-response curves.
-
2. Radioligand Binding Assay to Investigate Off-Target Binding
This is a general protocol to assess whether a compound competes for binding to a specific receptor of interest.
-
Principle: This assay measures the ability of a test compound (unlabeled GW791343) to displace a radiolabeled ligand that is known to bind to a specific receptor.
-
Methodology:
-
Membrane Preparation: Prepare cell membranes from cells or tissues expressing the target receptor.
-
Assay Setup: In a 96-well plate, combine the cell membrane preparation, a fixed concentration of the radiolabeled ligand, and varying concentrations of GW791343.
-
Incubation: Incubate the mixture to allow the binding to reach equilibrium.
-
Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a filter mat to separate the membrane-bound radioligand from the unbound radioligand.
-
Quantification: Measure the radioactivity retained on the filter using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding of the radioligand against the concentration of GW791343. Determine the IC50 value, which is the concentration of GW791343 that displaces 50% of the radiolabeled ligand. This can then be used to calculate the binding affinity (Ki).
-
Visualizations
Caption: Species-dependent modulation of the P2X7 receptor by GW791343.
Caption: Troubleshooting logic for unexpected GW791343 results.
References
Troubleshooting variability in GW791343 trihydrochloride experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using GW791343 trihydrochloride in their experiments. Our goal is to help you address potential variability and achieve consistent, reliable results.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is an allosteric modulator of the P2X7 receptor.[1] Its activity is species-specific. It acts as a negative allosteric modulator of the human P2X7 receptor and a positive allosteric modulator of the rat P2X7 receptor.[1][2][3] This means it does not compete with the endogenous ligand (ATP) at the binding site but instead binds to a different site on the receptor to modulate its function.[3][4] In humans, it inhibits the receptor's response to agonists, while in rats, it enhances it.[2][3][4]
Q2: I am not observing the expected inhibitory effect on the human P2X7 receptor. What could be the issue?
A2: Several factors could contribute to a lack of inhibitory effect. Please consider the following:
-
Incorrect Species: Confirm that you are using human cells or a human recombinant P2X7 receptor. GW791343 is a positive allosteric modulator in rats and may not have the desired inhibitory effect in other species.[2][3][4]
-
Compound Integrity: Ensure the compound has been stored correctly under desiccating conditions to maintain its stability.[2]
-
Solubility: Inadequate dissolution can lead to a lower effective concentration. Ensure the compound is fully dissolved in your experimental buffer.
-
Assay Conditions: The inhibitory effect of GW791343 can be influenced by the buffer composition (e.g., NaCl vs. sucrose (B13894) buffer).[4] Review your assay protocol and consider optimizing buffer conditions.
Q3: My results are inconsistent between experiments. How can I improve reproducibility?
A3: Variability in results can arise from several sources. To improve reproducibility, we recommend the following:
-
Standardize Compound Preparation: Always prepare fresh stock solutions and working solutions on the day of the experiment.[5] Avoid multiple freeze-thaw cycles of stock solutions.[1]
-
Consistent Incubation Times: The pre-incubation time with GW791343 before adding the agonist is crucial. A pre-incubation time of 10 minutes followed by a 30-minute co-incubation with the agonist has been used in the literature.[6][7]
-
Cell Passage Number: Use cells within a consistent and low passage number range, as receptor expression levels can change with excessive passaging.
-
Control for Solvent Effects: Include a vehicle control (the solvent used to dissolve GW791343, e.g., DMSO) in all experiments to account for any effects of the solvent on the cells.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Unexpected potentiation of P2X7 receptor activity | You are using a rat-derived cell line or a rat recombinant receptor. | GW791343 is a positive allosteric modulator in rats.[2][3][4] Use a human cell line or a human recombinant P2X7 receptor to observe the negative allosteric modulation. |
| Low or no activity of the compound | The compound has degraded due to improper storage. | Store the compound under desiccating conditions.[2] For long-term storage, keep it at -20°C in a lyophilized form.[1] |
| The compound has precipitated out of solution. | Ensure the compound is fully dissolved. This compound is soluble in water up to 100 mM.[2] For in vivo studies, specific solvent mixtures are recommended.[5] | |
| High background signal in cell-based assays | The compound concentration is too high, causing off-target effects or cytotoxicity. | Perform a dose-response experiment to determine the optimal concentration range. Concentrations between 0.01 µM and 10 µM have been reported for in vitro assays.[6][7] |
| The solvent (e.g., DMSO) is causing cellular stress. | Ensure the final concentration of the solvent in the culture medium is low (typically ≤ 0.1%) and consistent across all wells. | |
| Inconsistent agonist response | The agonist (ATP or BzATP) has degraded. | Prepare fresh agonist solutions for each experiment. |
| The incubation time with the agonist is not optimal. | Optimize the agonist incubation time to achieve a robust and reproducible response before testing the effect of GW791343. |
Physicochemical and Biological Properties
| Property | Value | Reference |
| Molecular Weight | 483.81 g/mol | [2] |
| Purity | >98% | [2] |
| Form | Solid | [2] |
| Solubility | Soluble in water to 100 mM | [2] |
| Human P2X7 pIC50 | 6.9 - 7.2 | [2][6][7] |
| Rat P2X7 pIC50 (for binding inhibition) | 6.04 ± 0.10 | [4] |
Experimental Protocols
1. In Vitro Cell-Based Assay for P2X7 Receptor Antagonism (Human)
This protocol is adapted from studies using HEK293 cells expressing the human P2X7 receptor.[6][7]
-
Cell Seeding: Seed HEK293 cells expressing the human P2X7 receptor in a 96-well plate at a density that will result in a confluent monolayer on the day of the experiment.
-
Compound Preparation: Prepare a stock solution of this compound in water or DMSO. On the day of the experiment, prepare serial dilutions of the compound in the assay buffer.
-
Pre-incubation: Remove the cell culture medium and wash the cells with the assay buffer. Add the desired concentrations of GW791343 (e.g., 0.01 µM to 10 µM) to the wells and pre-incubate for 10 minutes at room temperature.[6][7]
-
Agonist Addition: Add the P2X7 receptor agonist (e.g., ATP or BzATP) to the wells at a concentration that elicits a submaximal response. Co-incubate for 30 minutes.[6][7]
-
Measurement of Receptor Activity: Measure P2X7 receptor activation. A common method is to measure the uptake of a fluorescent dye such as ethidium (B1194527) bromide, which enters the cells upon P2X7 receptor channel opening.
-
Data Analysis: Plot the agonist response as a function of GW791343 concentration to determine the IC50 value.
2. In Vivo Solution Preparation
For in vivo experiments, it is recommended to prepare fresh solutions on the day of use.[5]
-
Stock Solution: Prepare a concentrated stock solution of GW791343 in DMSO.
-
Working Solution Preparation (Example):
-
Add each solvent sequentially: 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[5]
-
To prepare 1 mL of working solution, start with the appropriate volume of the DMSO stock solution and add the other solvents, ensuring the solution is clear at each step.[5]
-
If precipitation occurs, gentle heating and/or sonication can be used to aid dissolution.[5]
-
Visualizations
Caption: Species-specific allosteric modulation of P2X7 by GW791343.
Caption: A logical workflow for troubleshooting experimental variability.
References
- 1. adooq.com [adooq.com]
- 2. GW791343, P2X7 allosteric modulator (CAS 1019779-04-4) | Abcam [abcam.com]
- 3. Negative and positive allosteric modulators of the P2X(7) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Negative and positive allosteric modulators of the P2X7 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
Preventing precipitation of GW791343 trihydrochloride in solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the precipitation of GW791343 trihydrochloride in solution.
Troubleshooting Guide: Preventing Precipitation
Precipitation of this compound can occur during stock solution preparation, dilution in aqueous buffers, or during long-term experiments. This guide provides a systematic approach to identify and resolve these issues.
Problem: Precipitate forms in the stock solution.
| Potential Cause | Recommended Solution(s) |
| Incomplete Dissolution | The compound may not be fully dissolved in the initial solvent. |
| - Gently warm the solution (e.g., in a 37°C water bath) and vortex or sonicate to aid dissolution.[1] | |
| - Visually inspect the solution against a light source to ensure no particulates are visible. | |
| Improper Storage | The stock solution was stored improperly, leading to decreased stability and precipitation. |
| - Store stock solutions at -20°C for up to one month or at -80°C for up to six months.[1] | |
| - Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. | |
| Solvent Evaporation | The solvent may have evaporated over time, increasing the concentration of the compound beyond its solubility limit. |
| - Ensure vials are tightly sealed. | |
| - For long-term storage, consider using vials with PTFE-lined caps. |
Problem: Precipitate forms upon dilution in aqueous media (e.g., cell culture medium, PBS).
| Potential Cause | Recommended Solution(s) |
| Poor Aqueous Solubility | This compound, like many small molecule inhibitors, is hydrophobic and has limited solubility in aqueous solutions. |
| - Perform a stepwise dilution. Create an intermediate dilution in a small volume of pre-warmed (37°C) aqueous medium before adding it to the final volume. | |
| - Ensure rapid mixing by vortexing or gentle inversion immediately after adding the compound to the aqueous medium. | |
| Interaction with Media Components | Components in the media, such as salts or proteins in serum, can interact with the compound and cause it to precipitate. |
| - Test the solubility of GW791343 in different media formulations (e.g., with and without serum). | |
| - Consider using a serum-free medium if compatible with your experimental setup. | |
| Temperature Shock | Adding a cold stock solution to warm media can cause the compound to precipitate. |
| - Allow the stock solution to equilibrate to room temperature before adding it to pre-warmed (37°C) media. | |
| pH Effects | The pH of the aqueous medium can affect the solubility of the compound. |
| - Ensure the pH of your final solution is within a range where the compound is known to be soluble. If this information is not available, a solubility test at different pH values may be necessary. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: Based on available data, Dimethyl Sulfoxide (DMSO) is a commonly used solvent for preparing high-concentration stock solutions of GW791343.[1]
Q2: What is the maximum recommended final concentration of DMSO in my cell culture medium?
A2: To avoid solvent-induced cytotoxicity, the final concentration of DMSO in your cell culture medium should typically be kept at or below 0.1% (v/v). However, the tolerance to DMSO can be cell-line dependent, and it is advisable to run a vehicle control to assess any potential effects on your cells.
Q3: I observed a precipitate in my stock solution vial. Can I still use it?
A3: It is recommended to try and redissolve the precipitate by gently warming the vial (e.g., in a 37°C water bath) and vortexing or sonicating.[1] If the precipitate does not fully dissolve, it is best to prepare a fresh stock solution to ensure accurate dosing in your experiments.
Q4: How can I determine the optimal solvent and concentration for my specific experiment?
A4: We recommend performing a small-scale solubility test. This will help you determine the apparent solubility of this compound in your specific experimental medium.
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of high-purity DMSO to achieve a 10 mM concentration.
-
Vortex the solution vigorously until the compound is completely dissolved. If necessary, gently warm the tube in a 37°C water bath for 5-10 minutes.
-
Visually inspect the solution to ensure it is clear and free of any particulates.
-
Aliquot the stock solution into single-use volumes and store at -20°C or -80°C.
Protocol 2: Solubility Test in Aqueous Medium
-
Prepare a 10 mM stock solution of this compound in DMSO as described in Protocol 1.
-
In separate sterile microcentrifuge tubes, prepare a series of dilutions of the stock solution in your target aqueous medium (e.g., cell culture medium). Aim for a range of final concentrations that you intend to use in your experiments.
-
To each tube, add the required volume of the 10 mM stock solution to the pre-warmed (37°C) aqueous medium.
-
Immediately after adding the stock solution, vortex each tube to ensure thorough mixing.
-
Incubate the tubes at 37°C for 1-2 hours, mimicking your experimental conditions.
-
Visually inspect each tube for any signs of precipitation. The highest concentration that remains clear is the apparent solubility under these conditions.
Quantitative Data Summary
The following table summarizes the known properties and recommended storage conditions for GW791343.
| Parameter | Value | Reference |
| Molecular Weight | 483.8 g/mol | [2] |
| pIC50 (human P2X7) | 6.9 - 7.2 | [3] |
| Stock Solution Storage | -20°C for 1 month; -80°C for 6 months | [1] |
Signaling Pathway and Experimental Workflow Diagrams
Caption: P2X7 Receptor Signaling Pathway with GW791343 Inhibition.
Caption: Troubleshooting Workflow for GW791343 Precipitation.
References
Long-term storage and stability of GW791343 trihydrochloride solutions
This technical support center provides guidance on the long-term storage and stability of GW791343 trihydrochloride solutions for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: How should I store the solid form of this compound?
A1: The solid form of this compound should be stored under desiccating conditions.[1] For long-term storage, temperatures of -20°C are recommended.[2] It can be shipped at ambient temperature.[1]
Q2: What is the recommended way to prepare and store stock solutions of this compound?
A2: It is recommended to prepare a concentrated stock solution in a suitable solvent like DMSO.[2] For long-term storage, aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -80°C for up to 6 months or -20°C for up to 1 month.[3] Storing under nitrogen is also recommended for solutions stored at -20°C.[3]
Q3: Can I store diluted, ready-to-use solutions of this compound?
A3: It is highly recommended to prepare working solutions for in vivo experiments freshly on the same day of use.[3] Long-term storage of diluted aqueous solutions is not recommended as the stability may be limited.[2]
Q4: In which solvents is this compound soluble?
A4: this compound is soluble in water up to 100 mM and also soluble in DMSO.[1][2] For in vivo studies, complex solvent systems are often used to achieve the desired concentration and stability.[3]
Q5: What is the difference between this compound and dihydrochloride (B599025)?
A5: The search results refer to both the trihydrochloride and dihydrochloride salts of GW791343.[3][4] From a practical standpoint regarding storage and handling, their stability and solubility characteristics are expected to be very similar. Both are salts of the same active compound.
Data Summary Tables
Table 1: Storage Conditions for this compound
| Form | Storage Temperature | Duration | Special Conditions |
| Solid | Room Temperature | Up to 12 months | Under desiccating conditions[1] |
| Solid | -20°C | Long-term | N/A[2] |
| Stock Solution | -80°C | Up to 6 months | Aliquot to avoid freeze-thaw[3] |
| Stock Solution | -20°C | Up to 1 month | Store under nitrogen, aliquot[3] |
| In Vivo Working Solution | N/A | N/A | Prepare fresh for same-day use[3] |
Table 2: Solubility of this compound
| Solvent | Maximum Concentration | Notes |
| Water | 100 mM | [1] |
| DMSO | Soluble | Often used for stock solutions[2] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2 mg/mL (4.47 mM) | For in vivo use[3] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2 mg/mL (4.47 mM) | For in vivo use[3] |
| 10% DMSO, 90% Corn Oil | ≥ 2 mg/mL (4.47 mM) | For in vivo use[3] |
Experimental Protocols & Workflows
Protocol 1: Preparation of a Stock Solution in DMSO
-
Weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of pure DMSO to achieve the desired concentration (e.g., 10 mM).
-
Vortex or sonicate briefly to ensure complete dissolution.
-
Aliquot the stock solution into single-use, light-protected tubes.
-
Store the aliquots at -20°C or -80°C as recommended.
Caption: Workflow for preparing a DMSO stock solution.
Protocol 2: Preparation of an In Vivo Formulation
This protocol is an example based on a common formulation.[3]
-
Start with a pre-made concentrated stock solution of GW791343 in DMSO (e.g., 20 mg/mL).
-
In a sterile tube, add 400 µL of PEG300.
-
To the PEG300, add 100 µL of the 20 mg/mL DMSO stock solution and mix thoroughly.
-
Add 50 µL of Tween-80 and mix again until the solution is homogeneous.
-
Add 450 µL of saline to reach a final volume of 1 mL. The final concentration will be 2 mg/mL.
-
This working solution should be prepared fresh before each experiment.
Caption: Example workflow for in vivo formulation.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Precipitation in stock solution upon storage | - Solvent evaporation- Exceeded solubility limit- Temperature fluctuations | - Ensure vials are tightly sealed.- Briefly warm the solution and sonicate to redissolve. If precipitation persists, the solution may be supersaturated.- Avoid repeated freeze-thaw cycles by using single-use aliquots. |
| Cloudiness or precipitation when preparing aqueous working solutions | - Poor solubility in the final aqueous buffer- Incorrect order of solvent addition | - Increase the percentage of co-solvents like DMSO or PEG300 if the experimental design allows.- Ensure the compound is fully dissolved in the organic solvent before adding the aqueous component. Add the aqueous solution slowly while vortexing.- Gentle warming and sonication can aid dissolution.[3] |
| Loss of compound activity over time | - Degradation of the compound in solution- Adsorption to plasticware | - Always use freshly prepared working solutions.[3]- Store stock solutions at -80°C for maximal stability.[3]- Consider using low-adhesion microcentrifuge tubes for storage. |
| Inconsistent experimental results | - Incomplete dissolution of the compound- Degradation of the compound in solution- Improper storage | - Visually inspect solutions for any particulate matter before use.- Prepare fresh solutions for each experiment from a properly stored stock aliquot.- Review and adhere strictly to the recommended storage conditions. |
Signaling Pathway
GW791343 is an allosteric modulator of the P2X7 receptor.[5][6] The P2X7 receptor is an ATP-gated ion channel. Its activation leads to various downstream cellular events.
References
- 1. GW791343, P2X7 allosteric modulator (CAS 1019779-04-4) | Abcam [abcam.com]
- 2. apexbt.com [apexbt.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. targetmol.cn [targetmol.cn]
- 5. medchemexpress.com [medchemexpress.com]
- 6. GW 791343 hydrochloride | CAS 309712-55-8 | GW791343 | Tocris Bioscience [tocris.com]
Minimizing cytotoxicity of GW791343 trihydrochloride in cell assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in minimizing the cytotoxicity of GW791343 trihydrochloride in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent, species-specific allosteric modulator of the P2X7 receptor. In human cells, it acts as a negative allosteric modulator, meaning it inhibits the receptor's function without directly competing with its natural ligand, ATP. In rat cells, it has been observed to act as a positive allosteric modulator. The P2X7 receptor is an ATP-gated ion channel, and its activation is linked to various downstream signaling pathways involved in inflammation and cell death.
Q2: At what concentrations is this compound typically used in cell assays?
Published studies primarily focus on its P2X7 receptor modulating activity. For these purposes, concentrations typically range from 0.01 µM to 30 µM, with incubation times often around 40 minutes. However, for longer-term experiments (24-48 hours), concentrations as low as 5 µM have been used. It is crucial to determine the optimal, non-toxic concentration for your specific cell line and experimental conditions.
Q3: Is this compound known to be cytotoxic?
There is limited publicly available data specifically detailing the cytotoxicity of this compound. As with any compound, cytotoxicity is dependent on the concentration, exposure duration, and the cell type used. Some P2X7 receptor antagonists have shown minimal cytotoxicity at concentrations up to 10 µM in certain cell lines. Conversely, inhibition of the P2X7 receptor by other antagonists has been shown to induce cytotoxicity in some cancer cell lines, highlighting the complex role of this receptor in cell survival. Therefore, it is essential to experimentally determine the cytotoxic profile of this compound in your specific cell model.
Q4: What are the potential off-target effects of this compound?
While GW791343 is characterized as a P2X7 receptor modulator, the possibility of off-target effects, especially at higher concentrations, cannot be ruled out. Some compounds designed as P2 receptor antagonists have been shown to have effects on cell signaling proteins independent of the P2X7 receptor. It is advisable to include appropriate controls to investigate potential off-target effects in your experiments.
Troubleshooting Guides
Issue 1: High Levels of Cell Death Observed After Treatment
If you observe significant cytotoxicity after treating your cells with this compound, consider the following troubleshooting steps:
Potential Cause & Suggested Solution
-
Concentration Too High: The concentration of GW791343 may be in a toxic range for your specific cell line.
-
Solution: Perform a dose-response curve to determine the IC50 (inhibitory concentration 50%) and a non-toxic working concentration. Start with a broad range of concentrations (e.g., 0.1 µM to 100 µM) and narrow it down based on the results of cell viability assays.
-
-
Prolonged Exposure: The incubation time may be too long, leading to cumulative toxicity.
-
Solution: Conduct a time-course experiment to assess cell viability at different time points (e.g., 24, 48, 72 hours) using a fixed, low concentration of the compound.
-
-
Solvent Toxicity: The solvent used to dissolve GW791343 (e.g., DMSO) may be causing cytotoxicity.
-
Solution: Run a vehicle control with the same concentration of the solvent used in your experimental wells. Ensure the final solvent concentration is low (typically <0.5%).
-
-
Cell Line Sensitivity: Your cell line may be particularly sensitive to P2X7 receptor modulation or the compound itself.
-
Solution: If possible, test the compound on a different cell line to see if the cytotoxic effect is cell-type specific.
-
Issue 2: Inconsistent or Unreliable Cytotoxicity Assay Results
For troubleshooting specific assays, please refer to the detailed protocols and troubleshooting tables in the "Experimental Protocols" section below. General guidance for improving assay consistency includes:
-
Ensure Homogeneous Cell Seeding: Uneven cell distribution can lead to high variability. Ensure a single-cell suspension before seeding and use appropriate pipetting techniques.
-
Optimize Reagent Concentrations and Incubation Times: Follow the specific recommendations for each assay and optimize them for your cell line.
-
Include Proper Controls: Always include untreated controls, vehicle controls, and positive controls for cytotoxicity.
-
Check for Interference: Some compounds can interfere with the chemistry of cytotoxicity assays (e.g., direct reduction of MTT). Run a cell-free control with the compound and the assay reagents to check for interference.
Quantitative Data Summary
As specific cytotoxicity data for this compound is limited, the following table provides a general framework for how to present your experimentally determined data.
| Assay Type | Cell Line | Incubation Time (hours) | IC50 (µM) | Maximum Non-toxic Concentration (µM) |
| MTT | e.g., HEK293 | 24 | Your Data | Your Data |
| 48 | Your Data | Your Data | ||
| 72 | Your Data | Your Data | ||
| LDH | e.g., HEK293 | 24 | Your Data | Your Data |
| 48 | Your Data | Your Data | ||
| 72 | Your Data | Your Data | ||
| Annexin V/PI | e.g., HEK293 | 24 | Your Data | Your Data |
| (% Apoptosis) | 48 | Your Data | Your Data | |
| 72 | Your Data | Your Data |
Experimental Protocols
MTT Cell Viability Assay
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
96-well clear flat-bottom plates
-
This compound stock solution
-
Cell culture medium (phenol red-free medium is recommended to reduce background)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of GW791343 in culture medium.
-
Remove the old medium and add the medium containing different concentrations of the compound. Include untreated and vehicle-only controls.
-
Incubate for the desired exposure time (e.g., 24, 48, 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm with a reference wavelength of 630 nm.
Troubleshooting MTT Assay
| Issue | Potential Cause | Solution |
| High Background | Contamination of reagents or medium. Phenol (B47542) red or serum interference. | Use fresh, sterile reagents. Use phenol red-free medium and reduce serum concentration during MTT incubation. |
| Low Signal | Insufficient cell number. Low metabolic activity of cells. | Optimize cell seeding density. Increase MTT incubation time. |
| Inconsistent Results | Uneven cell seeding. Incomplete formazan dissolution. | Ensure a homogenous cell suspension before seeding. Increase shaking time or gently pipette to dissolve crystals. |
LDH Cytotoxicity Assay
This assay measures the release of lactate (B86563) dehydrogenase (LDH) from damaged cells, an indicator of cytotoxicity.
Materials:
-
96-well clear flat-bottom plates
-
This compound stock solution
-
Cell culture medium
-
LDH cytotoxicity assay kit (follow manufacturer's instructions)
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate and allow them to adhere.
-
Treat cells with various concentrations of GW791343 and include appropriate controls (spontaneous release, maximum release, vehicle).
-
Incubate for the desired time.
-
Centrifuge the plate at 250 x g for 5 minutes.
-
Carefully transfer the supernatant to a new 96-well plate.
-
Add the LDH reaction mixture from the kit to each well.
-
Incubate for the time specified in the kit protocol (usually 30 minutes) at room temperature, protected from light.
-
Add the stop solution provided in the kit.
-
Measure the absorbance at the recommended wavelength (typically 490 nm).
Annexin V/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
6-well plates
-
GW7913443 trihydrochloride stock solution
-
Annexin V-FITC/PI apoptosis detection kit
-
Binding buffer (provided in the kit)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with GW791343 for the desired duration.
-
Harvest both adherent and floating cells.
-
Wash the cells with cold PBS.
-
Resuspend the cells in the provided binding buffer.
-
Add Annexin V-FITC and PI according to the kit's protocol.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within one hour.
Visualizations
Caption: Workflow for assessing the cytotoxicity of GW791343.
Caption: Simplified P2X7 receptor signaling pathway.
Caption: Troubleshooting decision tree for high cytotoxicity.
Technical Support Center: Interpreting Species-Dependent Results with GW791343 Trihydrochloride
This technical support center provides guidance for researchers, scientists, and drug development professionals working with GW791343 trihydrochloride. The information herein is designed to help interpret species-dependent experimental results, troubleshoot common issues, and provide a deeper understanding of the compound's mechanism of action.
Frequently Asked Questions (FAQs)
Q1: Why am I observing opposite effects of GW791343 in human and rat experimental systems?
A1: You are likely observing the known species-specific pharmacology of GW791343. This compound is a potent allosteric modulator of the P2X7 receptor, but its effect is dependent on the species from which the receptor originates. In humans, GW791343 acts as a negative allosteric modulator (antagonist) , inhibiting the receptor's function.[1][2] Conversely, in rats, it functions as a positive allosteric modulator (potentiator) , enhancing the receptor's response to agonists like ATP.[3]
Q2: What is the molecular basis for this species-dependent activity?
A2: The differing effects of GW791343 between human and rat P2X7 receptors have been pinpointed to a single amino acid difference in the receptor's extracellular domain. At position 95, the human P2X7 receptor has a phenylalanine residue, while the rat P2X7 receptor has a leucine (B10760876) at the same position.[4][5] This single amino acid change is the primary determinant for the compound's opposing pharmacological actions.[4][5]
Q3: I am not seeing any effect of GW791343 in my experiments. What could be the issue?
A3: There are several potential reasons for a lack of effect. Please refer to the Troubleshooting Guide below for a detailed breakdown of potential causes and solutions, including incorrect compound concentration, issues with the agonist, cell health, and assay conditions.
Q4: Can I use GW791343 in mouse models?
A4: While the effects on human and rat P2X7 receptors are well-documented, specific data on the activity of GW791343 on the mouse P2X7 receptor is less clear from the provided search results. It is crucial to empirically determine the effect of GW791343 on mouse P2X7 receptors in your experimental system before proceeding with in vivo studies.
Q5: What is the mechanism of action of GW791343?
A5: GW791343 is a non-competitive, allosteric modulator of the P2X7 receptor.[1][3] This means it does not bind to the same site as the endogenous agonist, ATP (the orthosteric site).[3] Instead, it binds to a different site on the receptor (an allosteric site) and, depending on the species, either prevents or enhances the conformational change required for receptor activation.[4][5]
Quantitative Data Summary
The following table summarizes the quantitative data for the activity of this compound on human and rat P2X7 receptors.
| Species | Receptor | Effect | Parameter | Value |
| Human | P2X7 | Negative Allosteric Modulator (Antagonist) | pIC50 | 6.9 - 7.2 |
| Rat | P2X7 | Positive Allosteric Modulator (Potentiator) | pIC50 (for inhibition of [3H]-compound-17 binding) | 6.04 ± 0.10[6] |
Note: A specific pEC50 for the potentiation of rat P2X7 by GW791343 was not available in the search results. The provided pIC50 for the rat receptor refers to its ability to inhibit the binding of another compound, which is similar to its potency at the human receptor, highlighting the complexity of its allosteric action.
Experimental Protocols
Ethidium (B1194527) Bromide Uptake Assay for P2X7 Receptor Activity
This protocol is a common method to assess P2X7 receptor activation, which leads to the formation of a large pore permeable to molecules like ethidium bromide.
Materials:
-
HEK293 cells expressing the recombinant human or rat P2X7 receptor
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Antibiotics (e.g., penicillin/streptomycin)
-
96-well black, clear-bottom cell culture plates
-
This compound
-
P2X7 receptor agonist (e.g., ATP or BzATP)
-
Ethidium Bromide (EtBr)
-
Assay Buffer (e.g., NaCl-based or Sucrose-based buffer)
-
Fluorescence plate reader
Procedure:
-
Cell Seeding:
-
Culture HEK293 cells expressing the P2X7 receptor of interest in DMEM supplemented with 10% FBS and antibiotics.
-
Seed the cells into a 96-well black, clear-bottom plate at a density that will result in a sub-confluent monolayer on the day of the assay.
-
Incubate the cells at 37°C in a 5% CO2 humidified incubator for 24-48 hours.
-
-
Compound Pre-incubation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and make serial dilutions in the assay buffer.
-
On the day of the assay, wash the cells gently with the assay buffer.
-
Add the desired concentrations of GW791343 (or vehicle control) to the wells.
-
Pre-incubate the plate for 10-40 minutes at room temperature or 37°C, depending on the specific protocol.[1]
-
-
Agonist and Dye Addition:
-
Prepare a solution containing the P2X7 agonist (e.g., ATP or BzATP) and ethidium bromide in the assay buffer. The final concentration of the agonist should be at or near its EC50 for the specific receptor.
-
Add this solution to the wells to initiate receptor activation and dye uptake.
-
-
Fluorescence Measurement:
-
Immediately place the plate in a fluorescence plate reader.
-
Measure the fluorescence intensity at an excitation wavelength of ~525 nm and an emission wavelength of ~605 nm.
-
Readings can be taken kinetically over a period of time (e.g., 30-60 minutes) or as an endpoint measurement.
-
-
Data Analysis:
-
Subtract the background fluorescence (wells with no agonist or no cells).
-
For antagonist activity (human P2X7), plot the inhibition of ethidium bromide uptake against the concentration of GW791343 to determine the IC50 value.
-
For potentiator activity (rat P2X7), plot the increase in ethidium bromide uptake in the presence of a fixed concentration of agonist against the concentration of GW791343.
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: P2X7 Receptor Signaling Pathway.
Caption: Ethidium Bromide Uptake Assay Workflow.
Caption: Troubleshooting Logic for Species-Dependent Effects.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Observing potentiation in a human cell line or inhibition in a rat cell line. | Misidentification of the species origin of the cell line or P2X7 receptor construct. | Verify the source and species of your cell line or the sequence of your expression vector. |
| Cross-contamination of cell cultures. | Use fresh, authenticated cell stocks and practice good cell culture technique to prevent cross-contamination. | |
| No effect of GW791343 is observed in either human or rat systems. | Incorrect concentration of GW791343. | Perform a dose-response curve for GW791343 to ensure the concentrations used are within the active range (e.g., 10 nM to 10 µM). |
| Inactive agonist. | Use a fresh, validated stock of ATP or BzATP. Ensure the agonist concentration is appropriate to elicit a submaximal response for potentiation studies or a robust response for inhibition studies. | |
| Low or no P2X7 receptor expression. | Verify P2X7 receptor expression in your cell line using techniques such as Western blot, qPCR, or flow cytometry. | |
| Poor cell health. | Ensure cells are healthy and not overly confluent. Stressed or dying cells can lead to inconsistent results. | |
| Inappropriate assay buffer. | The ionic composition of the assay buffer can influence P2X7 receptor activity. Some studies use a low-divalent cation sucrose (B13894) buffer to enhance responses. Test different buffer conditions if necessary. | |
| High background signal or agonist-independent effects. | Cell death or membrane permeabilization due to factors other than P2X7 activation. | Check for cytotoxicity of GW791343 or the vehicle at the concentrations used. Ensure cells are not overly stressed during the assay. |
| Assay interference. | Components in the assay buffer (e.g., high protein concentrations) may interfere with the compound or the detection method. Run appropriate controls to test for assay interference. |
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. adooq.com [adooq.com]
- 3. Negative and positive allosteric modulators of the P2X(7) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification of regions of the P2X(7) receptor that contribute to human and rat species differences in antagonist effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identification of regions of the P2X7 receptor that contribute to human and rat species differences in antagonist effects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Negative and positive allosteric modulators of the P2X7 receptor - PMC [pmc.ncbi.nlm.nih.gov]
Addressing slow reversal effects of GW791343 at human P2X7 receptor
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving GW791343 and the human P2X7 receptor.
Frequently Asked Questions (FAQs)
Q1: What is GW791343 and what is its primary mechanism of action at the human P2X7 receptor?
GW791343 is a potent, species-specific, negative allosteric modulator of the human P2X7 receptor.[1][2][3] It produces a non-competitive antagonist effect, meaning it does not compete with ATP for the same binding site.[4][5] At the rat P2X7 receptor, however, GW791343 acts as a positive allosteric modulator, increasing agonist responses.[3][4][5][6]
Q2: Why am I observing slow reversal of P2X7 receptor inhibition after washing out GW791343?
The slow reversal of inhibition is a known characteristic of GW791343 at the human P2X7 receptor.[1][2][5] While its dissociation rate is considered more rapid than some other antagonists like PPADS or compound-17, complete reversal can still take a significant amount of time.[5] One study noted that after 45 minutes of washout, the effects had reversed sufficiently.[1][2] This property is crucial to consider when designing washout experiments.
Q3: Is the inhibitory effect of GW791343 dependent on the agonist used (e.g., ATP vs. BzATP)?
GW791343 has been shown to be a non-competitive inhibitor of human P2X7 receptors, reducing responses to both ATP and the more potent agonist, 2′(3′)-O-(4-Benzoylbenzoyl)adenosine 5′-triphosphate (BzATP).[5] In sucrose (B13894) buffer, GW791343 can reduce the potency of BzATP and, depending on the concentration range and analysis method, could be misinterpreted as competitive.[5] However, at higher concentrations of BzATP, a clear reduction in the maximal response confirms its non-competitive nature.[5]
Q4: Can I use GW791343 in studies with rat P2X7 receptors?
Caution must be exercised when using GW791343 in rat models. Unlike its inhibitory effect on the human P2X7 receptor, GW791343 is a positive allosteric modulator of the rat P2X7 receptor, potentiating agonist-induced responses.[3][4][5][6] This species-specific activity is a critical factor to consider in experimental design and data interpretation.
Q5: What is the recommended solvent for GW791343 and how should I prepare my solutions?
It is recommended to prepare fresh solutions of GW791343 and use them promptly.[1] If precipitation occurs during preparation, heating and/or sonication can be used to aid dissolution.[1] Always refer to the manufacturer's specific instructions for the particular salt of GW791343 being used (e.g., dihydrochloride (B599025) or trihydrochloride).
Troubleshooting Guides
Issue 1: Inconsistent or No Inhibition of Human P2X7 Receptor Activity
Possible Cause 1: Incorrect Compound Handling or Degradation
-
Solution: Prepare fresh solutions of GW791343 for each experiment.[1] Avoid repeated freeze-thaw cycles. Store the stock solution as recommended by the manufacturer.
Possible Cause 2: Species of P2X7 Receptor
-
Solution: Confirm that you are using human P2X7 receptors or cells expressing the human recombinant receptor. GW791343 potentiates, rather than inhibits, the rat P2X7 receptor.[3][4][5][6]
Possible Cause 3: Inappropriate Assay Conditions
-
Solution: Ensure that the pre-incubation time with GW791343 is sufficient. A pre-incubation time of 40 minutes has been used in several studies.[1] The choice of assay buffer (e.g., NaCl vs. sucrose-based) can also influence the results.[5]
Issue 2: Difficulty in Observing Reversal of Inhibition After Washout
Possible Cause 1: Insufficient Washout Period
-
Solution: The reversal of GW791343's effect is known to be slow.[1][2][5] Extend the washout period, performing measurements at multiple time points (e.g., 15, 30, 45, 60 minutes) to characterize the reversal kinetics in your system. A 45-minute washout has been shown to be sufficient in some cases.[1][2]
Possible Cause 2: Incomplete Removal of the Compound
-
Solution: Ensure your washing procedure is thorough. Use a sufficient volume of fresh, warm buffer for each wash step and perform multiple washes.
Issue 3: Misinterpretation of the Mechanism of Antagonism (Competitive vs. Non-competitive)
Possible Cause 1: Limited Agonist Concentration Range
-
Solution: To confirm non-competitive antagonism, it is crucial to use a wide range of agonist concentrations, including those that elicit a maximal response.[5] A non-competitive antagonist will suppress the maximal response, which may not be apparent at lower agonist concentrations.
Possible Cause 2: Incorrect Data Analysis
-
Solution: While a Schild analysis can be performed, a slope close to 1 in a limited agonist range can be misleading.[5][7] It is essential to also analyze the effect of the antagonist on the maximal agonist response. A reduction in the Emax is indicative of non-competitive antagonism.
Quantitative Data Summary
| Parameter | Value | Species | Assay Conditions | Reference |
| pIC₅₀ | 6.9 - 7.2 | Human | Not specified | [1][2] |
| Normalized pIC₅₀ | ~6.8 | Human | BzATP-induced ethidium (B1194527) accumulation in sucrose buffer | [8] |
Experimental Protocols
Ethidium Accumulation Assay for P2X7 Receptor Activity
This assay measures the uptake of ethidium, a fluorescent dye, through the large pore formed upon P2X7 receptor activation.
Materials:
-
Cells expressing human P2X7 receptors (e.g., HEK293-hP2X7)
-
Assay buffer (e.g., NaCl-based or sucrose-based)
-
P2X7 receptor agonist (e.g., ATP or BzATP)
-
GW791343
-
Ethidium bromide
-
Fluorescence plate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate and culture overnight.
-
Compound Incubation: Pre-incubate the cells with various concentrations of GW791343 or vehicle for a specified time (e.g., 40 minutes).[1]
-
Agonist and Dye Addition: Add the P2X7 agonist along with ethidium bromide to the wells.
-
Measurement: Measure the fluorescence of the incorporated ethidium using a fluorescence plate reader at appropriate excitation and emission wavelengths (e.g., ~525 nm excitation, ~605 nm emission).[9]
-
Data Analysis: Determine the IC₅₀ value for GW791343 by plotting the inhibition of ethidium uptake against the inhibitor concentration.
Receptor Protection Studies to Determine Allosteric Modulation
This method helps to determine if an antagonist binds to the same site as an orthosteric ligand (like ATP) or to an allosteric site.
Procedure:
-
Incubate cells expressing human P2X7 receptors with a slowly-reversing orthosteric antagonist (e.g., PPADS) or a compound known to interact with the ATP binding site (e.g., decavanadate) for a defined period (e.g., 10 minutes).[5][10]
-
Add GW791343 and co-incubate for a further period (e.g., 40 minutes).[10]
-
Perform an extensive washout of both compounds over a 15-minute period.[10]
-
Measure agonist-stimulated ethidium accumulation as described above.
-
Interpretation: If GW791343 is an allosteric modulator, the orthosteric ligand will not "protect" the receptor from its binding, and the inhibitory effect of GW791343 will still be observed. Studies have shown that decavanadate (B1236424) has little effect on the receptor blockade produced by GW791343, supporting its action as a negative allosteric modulator.[5]
Visualizations
Caption: Signaling pathway of the human P2X7 receptor and the inhibitory effect of GW791343.
Caption: Experimental workflow for assessing the slow reversal kinetics of GW791343.
Caption: Troubleshooting logic for inconsistent inhibition by GW791343.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. GW791343 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. Negative and positive allosteric modulators of the P2X(7) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Negative and positive allosteric modulators of the P2X7 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of regions of the P2X(7) receptor that contribute to human and rat species differences in antagonist effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Glaxo Wellcome and Science - Global [pdg.cnb.uam.es]
- 8. Identification of regions of the P2X7 receptor that contribute to human and rat species differences in antagonist effects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Mechanism of action of species-selective P2X7 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing incubation time for GW791343 trihydrochloride treatment
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing incubation time for experiments involving GW791343 trihydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of action for this compound?
A1: GW79134 दीन is an allosteric modulator of the P2X7 receptor with species-specific activity. In human cells, it acts as a potent negative allosteric modulator, producing a non-competitive antagonist effect.[1][2][3] Conversely, in rat P2X7 receptors, it functions as a positive allosteric modulator, enhancing agonist responses.[2][3] It does not bind to the ATP binding site, but rather to a distinct allosteric site.[2][3]
Q2: What is a typical starting point for incubation time in in vitro cell-based assays?
A2: For short-term assays, such as measuring agonist-stimulated ethidium (B1194527) accumulation in HEK293 cells expressing human P2X7 receptors, a 40-minute incubation period is commonly used.[1][4][5] This is often broken down into a 10-minute pre-incubation with GW791343 followed by a 30-minute co-incubation with a P2X7 receptor agonist.[1][4]
Q3: Are longer incubation times ever necessary?
A3: Yes, for certain experimental goals, longer incubation times are required. For example, when studying the effect of GW791343 on ATP rhythm in SCN cells, incubations of 24 to 48 hours have been documented, with the media containing the compound being replaced every 4 hours.[1][6]
Q4: How does incubation time relate to the reversibility of GW791343's effects?
A4: GW791343 exhibits slow reversal effects at the human P2X7 receptor.[1][6] While its dissociation rate is more rapid than some other antagonists, complete reversal of its effects may take longer than the initial incubation period.[2] One study noted that after a 40-minute incubation, the antagonist effect had reversed sufficiently after a 45-minute washout period.[1][6]
Q5: What are the solubility and stability characteristics of this compound?
A5: this compound is soluble in water up to 100 mM. For in vivo studies, it can be dissolved in a vehicle typically consisting of DMSO, PEG300, Tween-80, and saline.[6] It is recommended to prepare fresh solutions for in vivo experiments and use them on the same day.[6] The product can be stored for up to 12 months under desiccating conditions.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Inconsistent or no effect of GW791343 | Incorrect Incubation Time: The incubation may be too short for the compound to effectively modulate the P2X7 receptor. | For short-term assays, ensure a pre-incubation period of at least 10 minutes before adding the agonist, with a total incubation time of around 40 minutes. For longer-term effects, consider extending the incubation to 24-48 hours, with periodic media changes. |
| Species-Specific Activity: The effect of GW791343 is species-dependent. Using a rat cell line will result in positive allosteric modulation, while a human cell line will show negative allosteric modulation. | Confirm the species of your experimental system and interpret the results accordingly. | |
| Compound Degradation: Improper storage or handling may lead to reduced activity. | Store the compound under desiccating conditions. Prepare fresh stock solutions and working solutions for each experiment. | |
| High background or off-target effects | Incubation Time is Too Long: Prolonged exposure may lead to non-specific effects or cellular stress. | Optimize the incubation time by performing a time-course experiment to determine the shortest duration required to achieve the desired effect. |
| Concentration is Too High: Excessive concentrations can lead to off-target binding. | Perform a dose-response curve to identify the optimal concentration with the highest specific activity and minimal off-target effects. | |
| Difficulty replicating results | Inconsistent Incubation Conditions: Variations in temperature or buffer composition can affect the compound's activity. | Standardize all incubation parameters, including temperature, buffer composition, and cell density. Ensure consistent timing for all experimental steps. |
| Washout Inefficiency: For experiments examining reversibility, the washout procedure may be insufficient. | Increase the number and duration of wash steps after incubation to ensure complete removal of the compound. |
Quantitative Data Summary
Table 1: In Vitro Experimental Parameters for this compound
| Cell Line | Receptor Species | Concentration Range | Incubation Time | Experimental Assay | Observed Effect | Reference |
| HEK293 | Human | 0.01 - 10 µM | 40 min | Ethidium accumulation | Non-competitive antagonism | [1][4] |
| HEK293 | Human | 3, 10, 30 µM | 40 min | Ethidium accumulation | Negative allosteric modulation | [1] |
| SCN Cells | Rat | 5 µM | 24 - 48 h | ATP release rhythm | Enhanced amplitude of ATP release | [1][6] |
| HEK293 | Rat | 10 µM | 10 min pre-incubation + 40 min incubation | ATP-stimulated ethidium accumulation | Positive allosteric modulation | [2] |
Experimental Protocols
Protocol 1: In Vitro Inhibition of Human P2X7 Receptor in HEK293 Cells
-
Cell Preparation: Plate HEK293 cells expressing the human P2X7 receptor in a suitable multi-well plate and grow to the desired confluency.
-
Compound Preparation: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO). Make serial dilutions to achieve the final desired concentrations (e.g., 0.01, 0.03, 0.1, 0.3, 1, 3, 10 µM).
-
Pre-incubation: Remove the culture medium from the cells and wash with assay buffer (e.g., NaCl or sucrose (B13894) buffer). Add the assay buffer containing the different concentrations of GW791343 to the respective wells.
-
Incubation: Incubate the plate for 10 minutes at room temperature.
-
Agonist Addition: Add the P2X7 receptor agonist (e.g., ATP or BzATP) and ethidium bromide to each well.
-
Co-incubation: Incubate the plate for an additional 30 minutes at room temperature.
-
Measurement: Measure the ethidium accumulation using a fluorescence plate reader.
-
Data Analysis: Analyze the data to determine the inhibitory effect of GW791343 on agonist-stimulated ethidium uptake.
Protocol 2: Long-Term Modulation of ATP Rhythm in SCN Cells
-
Cell Culture: Culture SCN cells from Wistar rats under a controlled 12-12 h light-dark cycle.
-
Treatment: Replace the culture medium with fresh medium containing 5 µM this compound.
-
Incubation: Incubate the cells for 24 to 48 hours.
-
Media Change: To ensure compound stability and nutrient supply, replace the medium with fresh drug-containing culture medium every 4 hours.
-
ATP Measurement: Measure the extracellular ATP concentration at 4-hour intervals throughout the incubation period using a suitable ATP assay kit.
-
Data Analysis: Analyze the data to determine the effect of GW791343 on the amplitude of the ATP release rhythm.
Visualizations
Caption: Negative allosteric modulation of human P2X7 receptor by GW791343.
Caption: Workflow for assessing GW791343 inhibition of human P2X7.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Negative and positive allosteric modulators of the P2X7 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Negative and positive allosteric modulators of the P2X(7) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.cn [medchemexpress.cn]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
Technical Support Center: Selecting Appropriate Concentrations of GW791343 for P2X7 Receptor Modulation
This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the appropriate use and concentration selection of GW791343. Below you will find frequently asked questions (FAQs), detailed experimental protocols, and troubleshooting advice to ensure the successful design and execution of your experiments involving this compound.
Frequently Asked Questions (FAQs)
Q1: Is GW791343 a P2X7 receptor agonist?
A1: This is a critical point of clarification. GW791343 is not a direct agonist of the P2X7 receptor. It is an allosteric modulator , meaning it binds to a site on the receptor distinct from the orthosteric site where the endogenous agonist, ATP, binds. Its effect is highly dependent on the species being studied.
-
On human P2X7 receptors , GW791343 acts as a negative allosteric modulator (NAM) . In this context, it functions as a non-competitive antagonist, reducing the receptor's response to ATP.[1][2]
-
On rat P2X7 receptors , GW791343 acts as a positive allosteric modulator (PAM) . It enhances the receptor's response to ATP, increasing both the potency and maximal effect of the agonist.[1][2][3]
This species-specific activity is a crucial consideration in experimental design and data interpretation.[4][5]
Q2: What is the underlying mechanism for the species-specific effects of GW791343?
A2: The differential activity of GW791343 between human and rat P2X7 receptors has been attributed to a single amino acid difference at position 95 in the receptor's extracellular domain. The human P2X7 receptor has a phenylalanine at this position, while the rat receptor has a leucine.[4][5] This single residue change is sufficient to switch the modulatory effect of GW791343 from negative to positive.
Q3: How do I select a concentration of GW791343 for my experiments with human P2X7 receptors?
A3: For experiments with human P2X7 receptors, you will be using GW791343 as a negative allosteric modulator (antagonist). The reported pIC50 value for GW791343 at the human P2X7 receptor is in the range of 6.9 to 7.2.[3][6] This corresponds to an IC50 (the concentration that causes 50% inhibition) in the range of approximately 63 nM to 126 nM.
To achieve complete antagonism, a concentration of 10 to 100 times the IC50 is typically used. Therefore, a concentration range of 1 µM to 10 µM should be sufficient to achieve maximal inhibition of the human P2X7 receptor.[6] It is always recommended to perform a concentration-response curve in your specific assay system to confirm the optimal concentration for inhibition.
Q4: How do I select a concentration of GW791343 for my experiments with rat P2X7 receptors?
A4: For experiments with rat P2X7 receptors, you will be using GW791343 as a positive allosteric modulator (potentiator). The goal is to enhance the response to the primary agonist, ATP. There is no single "pEC50" for a PAM, as its effect is dependent on the concentration of the orthosteric agonist present.
A common approach is to first determine the EC20 of ATP (the concentration of ATP that gives 20% of the maximal response) in your assay system. Then, in the presence of this fixed concentration of ATP, perform a concentration-response curve for GW791343 to determine the concentration that gives the desired level of potentiation. Published studies have effectively used concentrations in the range of 1 µM to 10 µM to potentiate rat P2X7 receptor activity.[7]
Quantitative Data Summary
The following table summarizes the key quantitative parameters for GW791343 activity.
| Parameter | Species | Value | Compound Activity |
| pIC50 | Human | 6.9 - 7.2[3][6] | Negative Allosteric Modulator (Antagonist) |
| IC50 | Human | ~63 - 126 nM | Negative Allosteric Modulator (Antagonist) |
| Effective Concentration | Rat | 1 - 10 µM[7] | Positive Allosteric Modulator (Potentiator) |
Key Signaling Pathways
The activation of the P2X7 receptor initiates several downstream signaling cascades. Understanding these pathways is crucial for designing functional assays and interpreting your results.
Caption: P2X7 receptor signaling pathways modulated by GW791343.
Experimental Protocols
Two common methods for assessing P2X7 receptor activation are calcium influx assays and dye uptake assays, which measure the formation of the receptor's characteristic large pore.
Protocol 1: Calcium Influx Assay
This assay measures the initial, rapid influx of calcium upon P2X7 receptor activation.
Caption: Experimental workflow for a P2X7 calcium influx assay.
Detailed Methodology:
-
Cell Seeding: Seed cells expressing the P2X7 receptor of the desired species into a 96-well, black, clear-bottom plate and culture overnight.
-
Dye Loading: Wash the cells with an appropriate assay buffer (e.g., HBSS with calcium). Load the cells with a calcium-sensitive dye (e.g., Fluo-4 AM) according to the manufacturer's instructions, typically for 30-60 minutes at 37°C.
-
Compound Incubation: Wash the cells to remove excess dye. Pre-incubate the cells with various concentrations of GW791343 or a vehicle control for 15-30 minutes.
-
Measurement: Place the plate in a fluorescence plate reader capable of kinetic reads and automated injections. Record a baseline fluorescence reading for several seconds.
-
Agonist Addition: Add a pre-determined concentration of ATP to stimulate calcium influx and immediately begin recording fluorescence intensity over time (e.g., every second for 1-2 minutes).
-
Data Analysis: Calculate the change in fluorescence in response to the agonist. For NAM activity (human P2X7), plot the inhibition of the calcium response against the GW791343 concentration to determine the IC50. For PAM activity (rat P2X7), compare the calcium response in the presence and absence of GW791343.
Protocol 2: Dye Uptake Assay (Pore Formation)
This assay measures the formation of the large, non-selective pore that is characteristic of prolonged P2X7 receptor activation, using a fluorescent dye like ethidium (B1194527) bromide (EtBr) that is normally cell-impermeable.[8]
Caption: Experimental workflow for a P2X7 dye uptake assay.
Detailed Methodology:
-
Cell Seeding: Seed P2X7-expressing cells in a 96-well plate and culture to desired confluency.
-
Compound Incubation: Pre-incubate the cells with various concentrations of GW791343 or a vehicle control for 15-30 minutes.
-
Dye and Agonist Addition: Add a solution containing both the fluorescent dye (e.g., 5-20 µM Ethidium Bromide) and the P2X7 agonist (e.g., a high concentration of ATP, such as 1-5 mM).
-
Incubation: Incubate the plate at 37°C for a period sufficient to allow for pore formation and dye uptake (e.g., 15-30 minutes).[9]
-
Measurement: Measure the fluorescence of the incorporated dye using a fluorescence plate reader (for EtBr, Excitation: ~525 nm, Emission: ~605 nm).[9]
-
Data Analysis: For NAM activity, determine the IC50 by plotting the inhibition of dye uptake against the GW791343 concentration. For PAM activity, compare the dye uptake in the presence and absence of GW791343.
Troubleshooting Guide
Issue: No observable effect of GW791343.
Caption: Troubleshooting flowchart for lack of GW791343 activity.
Issue: High background signal or inconsistent results.
-
Potential Cause: Cell health and density.
-
Recommended Solution: Ensure cells are healthy and within a consistent, low passage number range. Optimize cell seeding density to achieve a robust signal-to-noise ratio.
-
-
Potential Cause: Compound precipitation.
-
Recommended Solution: GW791343 is soluble in water up to 100 mM.[3] However, if using a different solvent for stock solutions (e.g., DMSO), ensure the final solvent concentration in the assay medium is low (typically <0.5%) to avoid artifacts. Prepare fresh dilutions from a stock solution for each experiment.
-
-
Potential Cause: Assay interference.
-
Recommended Solution: Test for autofluorescence of GW791343 at the wavelengths used in your assay. Run a control with the compound in the absence of cells to check for interference with the detection reagents.
-
Issue: Unexpected results when studying PAM activity (rat P2X7).
-
Potential Cause: ATP concentration is too high.
-
Recommended Solution: Positive allosteric modulation is most readily observed at sub-maximal (e.g., EC20-EC50) concentrations of the primary agonist. If the ATP concentration is saturating, the potentiating effect of GW791343 may be masked. Perform an ATP dose-response curve to accurately determine the EC20 for your system.
-
-
Potential Cause: Receptor desensitization.
-
Recommended Solution: While P2X7 is known for its slow desensitization, prolonged pre-incubation with both a PAM and an agonist could potentially lead to reduced signaling over time. Optimize incubation times to capture the potentiation effect before any significant desensitization occurs.
-
References
- 1. Negative and positive allosteric modulators of the P2X(7) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Negative and positive allosteric modulators of the P2X7 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. GW791343, P2X7 allosteric modulator (CAS 1019779-04-4) | Abcam [abcam.com]
- 4. GW791343 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. GW791343 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Mechanism of action of species-selective P2X7 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
Quality control and purity assessment of GW791343 trihydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with GW791343 trihydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective allosteric modulator of the P2X7 receptor.[1][2] It exhibits species-specific activity, acting as a negative allosteric modulator of the human P2X7 receptor (pIC50 = 6.9 - 7.2) and a positive allosteric modulator of the rat P2X7 receptor.[1][2] This means it does not directly compete with ATP for the binding site but rather binds to a different site on the receptor to modulate its function. In humans, it inhibits the receptor's response to ATP.[3]
Q2: What are the recommended storage conditions for this compound?
It is recommended to store this compound as a solid, desiccated at room temperature.[1] For long-term storage, some suppliers recommend -20°C.[2][4][5] Once dissolved in a solvent, it is advisable to prepare solutions fresh for each experiment. If short-term storage of a stock solution is necessary, it should be stored at -20°C or -80°C and used within a month.[6] Always refer to the Certificate of Analysis provided by the supplier for specific storage recommendations.
Q3: What is the purity of commercially available this compound?
Commercial suppliers typically offer this compound with a purity of ≥98% or ≥99% as determined by High-Performance Liquid Chromatography (HPLC).[1]
Q4: How do I dissolve this compound?
This compound is soluble in water (up to 100 mM) and DMSO.[7] Due to its hydrochloride salt form, it should readily dissolve in aqueous solutions. However, if you encounter solubility issues, please refer to the troubleshooting guide below. For in vivo studies, specific formulations using solvents like DMSO, PEG300, Tween-80, and saline have been reported.[2]
Quality Control and Purity Assessment
A comprehensive quality control process is essential to ensure the reliability and reproducibility of your experimental results. This involves confirming the identity and assessing the purity of your this compound sample.
Data Presentation: Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₂₀H₂₇Cl₃F₂N₄O | [8] |
| Molecular Weight | 483.81 g/mol | [8] |
| CAS Number | 309712-55-8 | [3][8] |
| Appearance | White to off-white solid | N/A |
| Purity (typical) | ≥98% or ≥99% (by HPLC) | [1] |
| Solubility | Water (up to 100 mM), DMSO | [7] |
Experimental Protocols for Quality Control
A. Proton Nuclear Magnetic Resonance (¹H-NMR) Spectroscopy
-
Objective: To confirm the chemical structure of GW791343.
-
Methodology:
-
Dissolve 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).
-
Acquire the ¹H-NMR spectrum using a 400 MHz or higher spectrometer.
-
Process the spectrum and compare the chemical shifts, splitting patterns, and integration values with the expected structure of GW791343.
-
-
Expected Results: The spectrum should show characteristic peaks for the aromatic protons, the piperazine (B1678402) ring protons, the methylene (B1212753) bridge protons, and the methyl group. The integration of these peaks should correspond to the number of protons in each part of the molecule. Online prediction tools can provide an estimated spectrum for comparison.[9][10][11][12][13]
B. Mass Spectrometry (MS)
-
Objective: To confirm the molecular weight of GW791343.
-
Methodology:
-
Prepare a dilute solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile (B52724)/water).
-
Infuse the solution into an electrospray ionization (ESI) mass spectrometer.
-
Acquire the mass spectrum in positive ion mode.
-
-
Expected Results: The spectrum should show a prominent peak corresponding to the protonated molecule [M+H]⁺ at m/z ≈ 375.19 (for the free base). Fragmentation patterns may show characteristic losses of the piperazine ring and other substructures.[1][14][15][16][17]
A. High-Performance Liquid Chromatography (HPLC)
-
Objective: To determine the purity of the GW791344 trihydrochloride sample.
-
Proposed Methodology:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water with an ion-pairing agent like trifluoroacetic acid (TFA) or formic acid. For example, a gradient of 10% to 90% acetonitrile in water (both containing 0.1% TFA) over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength determined by the UV absorbance spectrum of GW791343 (likely around 254 nm).
-
Sample Preparation: Dissolve a known concentration of the compound in the mobile phase.
-
-
Data Analysis: The purity is calculated as the percentage of the area of the main peak relative to the total area of all peaks in the chromatogram.
Troubleshooting Guides
Solubility and Solution Stability Issues
| Problem | Possible Cause | Troubleshooting Steps |
| Compound does not dissolve completely in aqueous buffer. | The pH of the buffer is too high, causing the free base to precipitate. | Lower the pH of the buffer slightly. As a trihydrochloride salt, GW791343 should be more soluble in acidic to neutral conditions. |
| The concentration is too high. | Try preparing a more dilute solution. | |
| The compound has precipitated out of a stock solution. | Gently warm the solution and sonicate to redissolve. Always inspect solutions for precipitation before use. | |
| Solution becomes cloudy over time. | The compound is aggregating or precipitating. | Prepare fresh solutions before each experiment. If using a buffer, ensure its components are compatible with the compound. Consider adding a low concentration of a non-ionic detergent like Tween-20 (e.g., 0.01%) to prevent aggregation, but first confirm this will not interfere with your assay.[18][19][20][21][22] |
| Inconsistent results between experiments. | Degradation of the compound in solution. | Prepare fresh solutions for each experiment. Avoid repeated freeze-thaw cycles of stock solutions. |
Experimental Issues
| Problem | Possible Cause | Troubleshooting Steps |
| No or low activity in a functional assay (e.g., ethidium (B1194527) bromide uptake). | Incorrect assay conditions. | Ensure the ATP concentration is sufficient to activate the P2X7 receptor. The cell line used must express a functional P2X7 receptor. |
| Degradation of the compound. | Use a freshly prepared solution of GW791343. | |
| Species-specific effects. | Confirm that you are using a cell line of the appropriate species for the expected effect (inhibition for human, potentiation for rat). | |
| High background signal in a fluorescence-based assay. | Autofluorescence of the compound. | Run a control with the compound alone (no cells or other assay components) to check for autofluorescence at the assay wavelengths. |
Visualizations
P2X7 Receptor Signaling Pathway
Caption: P2X7 receptor signaling pathway and the inhibitory role of GW791343.
Quality Control Experimental Workflow
Caption: Workflow for the quality control of this compound.
Troubleshooting Logic for Solubility Issues
Caption: Decision tree for troubleshooting solubility problems.
References
- 1. researchgate.net [researchgate.net]
- 2. apexbt.com [apexbt.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. GW791343 dihydrochloride - Immunomart [immunomart.com]
- 5. This compound - Immunomart [immunomart.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. This compound | C20H27Cl3F2N4O | CID 9848159 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. PROSPRE [prospre.ca]
- 10. docs.chemaxon.com [docs.chemaxon.com]
- 11. acdlabs.com [acdlabs.com]
- 12. Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning - PMC [pmc.ncbi.nlm.nih.gov]
- 13. NMR Prediction - ChemAxon's tool to predict Nuclear Magnetic Resonance spectra [cdb.ics.uci.edu]
- 14. Mass Fragmentation Characteristics of Piperazine Analogues [zpxb.xml-journal.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Mass spectrometric studies on small open-chain piperazine-containing ligands and their transition metal complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. Molecular dynamics simulations as a guide for modulating small molecule aggregation - PMC [pmc.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
- 21. Assay Interference by Aggregation - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Comparative Guide to GW791343 Trihydrochloride and Other P2X7 Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
The P2X7 receptor, an ATP-gated ion channel, has emerged as a significant therapeutic target for a spectrum of inflammatory disorders, neuropathic pain, and neurodegenerative diseases. Its activation triggers a cascade of downstream signaling events, leading to the release of pro-inflammatory cytokines such as IL-1β and IL-18. Consequently, the development of potent and selective P2X7 receptor antagonists is an area of intense research. This guide provides a comprehensive comparison of GW791343 trihydrochloride with other notable P2X7 receptor antagonists, supported by experimental data to aid researchers in selecting the appropriate tool compound for their studies.
Performance Comparison of P2X7 Receptor Antagonists
The efficacy of a P2X7 receptor antagonist is determined by several key parameters, including its potency (typically measured as IC50 or pIC50), selectivity for the P2X7 receptor over other P2X subtypes and other receptors, and its in vivo efficacy in relevant disease models. The following tables summarize the available quantitative data for this compound and a selection of other widely studied P2X7 receptor antagonists.
Table 1: In Vitro Potency of P2X7 Receptor Antagonists
| Compound | Human P2X7 (pIC50/pKi) | Rat P2X7 (pIC50/pKi) | Mouse P2X7 (pIC50) | Mechanism of Action |
| This compound | 6.9 - 7.2[1][2][3][4] | Positive Allosteric Modulator[1][3][4] | - | Negative Allosteric Modulator (Human)[1][2][3][4] |
| JNJ-47965567 | 8.3 (pIC50), 7.9 (pKi)[5][6][7] | 7.2 (pIC50), 8.7 (pKi)[5][7] | 7.5[5] | Selective Antagonist[5][8][6] |
| A-438079 | 6.9 (pIC50)[9] | 6.7 (pKi)[7] | ~7.0 (pIC50) | Competitive Antagonist[5] |
| AZD9056 | ~7.9 (IC50 = 11.2 nM) | - | 5.5 - 6.0 (IC50 = 1-3 µM) | Selective Antagonist |
| CE-224,535 | Potent (IC50 in nM range) | Weak Potency[7] | - | Selective Antagonist[3] |
Table 2: In Vivo Efficacy of P2X7 Receptor Antagonists
| Compound | Disease Model | Species | Key Findings |
| JNJ-47965567 | Neuropathic Pain[10][11] | Rat | Attenuated mechanical allodynia.[5] |
| Amphetamine-induced hyperactivity[10] | Rat | Reduced hyperactivity.[10] | |
| A-438079 | Neuropathic Pain (Chung model, vincristine-induced)[5] | Rat | Inhibited mechanical allodynia.[5] |
| Inflammatory Pain (Formalin model)[5] | Rat | Effective in reducing pain behavior.[5] | |
| Sepsis-induced lung injury[12] | Rat | Alleviated oxidative stress in the lung.[12] | |
| AZD9056 | Rheumatoid Arthritis[12][13] | Human | Phase II trials did not show significant efficacy.[13][14][15] |
| Crohn's Disease[15] | Human | Phase IIa study suggested potential for symptom improvement.[15] | |
| CE-224,535 | Rheumatoid Arthritis[1][16] | Human | Phase IIA study did not show efficacy compared to placebo.[1][16] |
P2X7 Receptor Signaling Pathway
Activation of the P2X7 receptor by extracellular ATP initiates a complex signaling cascade. Initially, it functions as a cation channel, leading to Na+ and Ca2+ influx and K+ efflux. Prolonged activation results in the formation of a large, non-selective pore, allowing the passage of molecules up to 900 Da. This cascade culminates in the activation of the NLRP3 inflammasome, leading to the processing and release of pro-inflammatory cytokines IL-1β and IL-18.[17][18][19]
Experimental Protocols
Accurate and reproducible experimental data are the cornerstone of drug discovery. This section provides detailed methodologies for key in vitro assays used to characterize P2X7 receptor antagonists.
Calcium Influx Assay
This assay measures the ability of an antagonist to inhibit the influx of calcium through the P2X7 receptor channel upon agonist stimulation.
Protocol:
-
Cell Culture: Seed cells stably or transiently expressing the P2X7 receptor (e.g., HEK293 or 1321N1 cells) into 96-well black-walled, clear-bottom plates and culture overnight.
-
Dye Loading: Wash the cells with an appropriate assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES). Load the cells with a calcium-sensitive fluorescent dye, such as Fluo-4 AM, according to the manufacturer's instructions, typically for 30-60 minutes at 37°C.
-
Antagonist Incubation: After washing to remove excess dye, pre-incubate the cells with various concentrations of the P2X7 receptor antagonist or vehicle control for a specified period (e.g., 15-30 minutes) at room temperature or 37°C.
-
Agonist Stimulation and Measurement: Place the plate in a fluorescence imaging plate reader (FLIPR). Add a P2X7 receptor agonist, such as BzATP or ATP, to the wells to stimulate calcium influx. Immediately begin recording fluorescence intensity over time.
-
Data Analysis: The increase in fluorescence intensity corresponds to the influx of intracellular calcium. The inhibitory effect of the antagonist is calculated as a percentage of the response in the absence of the antagonist. IC50 values are determined by fitting the concentration-response data to a four-parameter logistic equation.[20][21][22]
IL-1β Release Assay
This assay quantifies the ability of an antagonist to inhibit the release of the pro-inflammatory cytokine IL-1β from immune cells following P2X7 receptor activation.
Protocol:
-
Cell Preparation and Priming: Use primary human peripheral blood monocytes or a human monocytic cell line such as THP-1. Prime the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL for 3-4 hours) to induce the expression of pro-IL-1β.[23][24][25][26]
-
Antagonist Treatment: Wash the cells to remove the LPS-containing medium. Pre-incubate the primed cells with various concentrations of the P2X7 receptor antagonist or vehicle control for 30-60 minutes.[23]
-
Agonist Stimulation: Stimulate the cells with a P2X7 receptor agonist, such as ATP (1-5 mM) or BzATP (100-300 µM), for 30-60 minutes to induce the processing and release of mature IL-1β.[23]
-
Supernatant Collection: Centrifuge the cell plates to pellet the cells and carefully collect the supernatants.
-
Cytokine Quantification: Measure the concentration of IL-1β in the supernatants using a commercially available enzyme-linked immunosorbent assay (ELISA) kit, following the manufacturer's protocol.[24][25]
-
Data Analysis: The inhibitory effect of the antagonist is determined by comparing the amount of IL-1β released in the presence of the antagonist to the amount released in its absence. IC50 values are calculated from the concentration-response curve.
Radioligand Binding Assay
This assay directly measures the affinity of an antagonist for the P2X7 receptor by competing with a radiolabeled ligand for binding to the receptor.
Protocol:
-
Membrane Preparation: Prepare cell membranes from cells overexpressing the P2X7 receptor. This typically involves cell lysis, homogenization, and centrifugation to isolate the membrane fraction.[27]
-
Binding Reaction: In a multi-well plate, incubate the prepared membranes with a fixed concentration of a suitable radiolabeled P2X7 receptor antagonist (e.g., [3H]-A-804598 or another suitable radioligand) and a range of concentrations of the unlabeled test antagonist.[28][29][30]
-
Incubation: Allow the binding reaction to reach equilibrium, typically by incubating for a specific time (e.g., 60 minutes) at a controlled temperature (e.g., room temperature).[27]
-
Separation of Bound and Free Ligand: Rapidly separate the membrane-bound radioligand from the unbound radioligand by vacuum filtration through a glass fiber filter. The membranes and the bound radioligand are trapped on the filter, while the unbound radioligand passes through.
-
Quantification of Radioactivity: Wash the filters to remove any remaining unbound radioligand. The amount of radioactivity retained on the filters is then quantified using a scintillation counter.
-
Data Analysis: Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled P2X7 receptor antagonist. Specific binding is calculated by subtracting the non-specific binding from the total binding. The inhibition constant (Ki) of the test antagonist is then calculated from the IC50 value (the concentration of antagonist that inhibits 50% of the specific binding of the radioligand) using the Cheng-Prusoff equation.[27]
Conclusion
The selection of a P2X7 receptor antagonist for research purposes is a critical decision that depends on the specific experimental goals. This compound exhibits interesting species-specific activity, acting as a negative allosteric modulator at the human P2X7 receptor and a positive allosteric modulator at the rat receptor. This makes it a valuable tool for studying the allosteric modulation of the P2X7 receptor. In contrast, compounds like JNJ-47965567 and A-438079 have demonstrated broad antagonist activity across species and have shown efficacy in various in vivo models of pain and inflammation. The clinical development of some P2X7 antagonists, such as AZD9056 and CE-224,535, has been challenging, highlighting the complexities of translating preclinical findings to human diseases. This guide provides a foundational comparison to aid researchers in navigating the landscape of P2X7 receptor antagonists and selecting the most appropriate compound to advance their scientific investigations.
References
- 1. Efficacy and safety of CE-224,535, an antagonist of P2X7 receptor, in treatment of patients with rheumatoid arthritis inadequately controlled by methotrexate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. d-nb.info [d-nb.info]
- 3. Optimization of the physicochemical and pharmacokinetic attributes in a 6-azauracil series of P2X7 receptor antagonists leading to the discovery of the clinical candidate CE-224,535 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mammalian P2X7 receptor pharmacology: comparison of recombinant mouse, rat and human P2X7 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Selective P2X7 receptor antagonists for chronic inflammation and pain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Chronic cough relief by allosteric modulation of P2X3 without taste disturbance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Pharmacological characterization of a novel centrally permeable P2X7 receptor antagonist: JNJ-47965567 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. P2X7 receptor as a key player in pathological pain: insights into Neuropathic, inflammatory, and cancer pain - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Targeting the P2X7 receptor in rheumatoid arthritis: biological rationale for P2X7 antagonism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Clinical evaluation of the efficacy of the P2X7 purinergic receptor antagonist AZD9056 on the signs and symptoms of rheumatoid arthritis in patients with active disease despite treatment with methotrexate or sulphasalazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. P2X7 Receptor Orchestrates Multiple Signalling Pathways Triggering Inflammation, Autophagy and Metabolic/Trophic Responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. iris.unife.it [iris.unife.it]
- 19. Structural and Functional Basis for Understanding the Biological Significance of P2X7 Receptor | MDPI [mdpi.com]
- 20. benchchem.com [benchchem.com]
- 21. research-repository.griffith.edu.au [research-repository.griffith.edu.au]
- 22. moleculardevices.com [moleculardevices.com]
- 23. Activation of endothelial NO synthase and P2X7 receptor modification mediates the cholinergic control of ATP-induced interleukin-1β release by mononuclear phagocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Temporal Interleukin-1β Secretion from Primary Human Peripheral Blood Monocytes by P2X7-independent and P2X7-dependent Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. Pharmacological characterization of ATP- and LPS-induced IL-1beta release in human monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. giffordbioscience.com [giffordbioscience.com]
- 28. Negative and positive allosteric modulators of the P2X(7) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. scite.ai [scite.ai]
- 30. Radioligand binding assays and their analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to P2X7 Receptor Inhibitors: GW791343 vs. A-438079
For researchers, scientists, and drug development professionals, the selection of a suitable P2X7 receptor antagonist is a critical decision in experimental design. This guide provides an objective comparison of two widely used P2X7 inhibitors, GW791343 and A-438079, supported by experimental data to aid in the selection process.
The P2X7 receptor, an ATP-gated ion channel, plays a significant role in inflammation, neurodegeneration, and immune responses.[1][2] Its activation triggers a cascade of intracellular signaling events, making it a key therapeutic target.[2][3] This guide focuses on two prominent antagonists, GW791343 and A-438079, detailing their inhibitory mechanisms, potency, and the experimental protocols used to characterize them.
Data Presentation: Quantitative Comparison of Inhibitors
The following table summarizes the key quantitative data for GW791343 and A-438079, facilitating a direct comparison of their performance as P2X7 receptor inhibitors.
| Parameter | GW791343 | A-438079 |
| Mechanism of Action | Negative Allosteric Modulator[4][5] | Competitive Antagonist[1][6] |
| Target | P2X7 Receptor[4][7] | P2X7 Receptor[1][8] |
| Human P2X7 IC50 | pIC50: 6.9-7.2[4][7][9] | 300 nM[1][10] (pIC50: ~6.5) |
| Rat P2X7 IC50 | Positive Allosteric Modulator[5][11] | 100 nM[1][10] (pIC50: ~7.0) |
| Selectivity | Species-specific activity[4][12] | Selective against other P2X receptors (P2X2, P2X3, P2X4) at concentrations up to 10 µM[1] |
P2X7 Receptor Signaling and Inhibition
Activation of the P2X7 receptor by extracellular ATP initiates the opening of a non-selective cation channel, leading to an influx of Ca²⁺ and Na⁺ and an efflux of K⁺.[3][13] This initial ion flux can trigger downstream signaling pathways, including the activation of the NLRP3 inflammasome, leading to the release of pro-inflammatory cytokines like IL-1β.[13][14] Prolonged activation can lead to the formation of a larger, non-selective pore, permeable to molecules up to 900 Da.[13][15] GW791343 acts as a negative allosteric modulator, binding to a site distinct from the ATP binding site to inhibit receptor function in humans.[4][5] In contrast, A-438079 is a competitive antagonist, directly competing with ATP for binding to the receptor.[1][6]
Caption: P2X7 signaling and points of inhibition.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparison of GW791343 and A-438079.
Calcium Influx Assay
This assay measures the inhibition of agonist-induced intracellular calcium concentration changes.
-
Cell Culture: Human astrocytoma cells (e.g., 1321N1) or HEK293 cells stably expressing the recombinant human or rat P2X7 receptor are cultured to confluence.[1][8][16]
-
Cell Plating: Cells are plated onto poly-D-lysine-coated 96-well plates the day before the experiment.[16]
-
Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.
-
Compound Incubation: Cells are pre-incubated with various concentrations of the test compound (GW791343 or A-438079) or vehicle for a specified period (e.g., 15-30 minutes).[17]
-
Agonist Stimulation: A P2X7 receptor agonist, such as ATP or BzATP, is added to the wells to stimulate calcium influx.[16][17]
-
Fluorescence Measurement: Changes in intracellular calcium concentrations are recorded immediately after agonist addition using a fluorescence plate reader.[1][16]
-
Data Analysis: The IC50 value is determined by plotting the percentage of inhibition of the agonist-induced calcium influx against the concentration of the inhibitor.
Dye Uptake Assay (Pore Formation Assay)
This assay assesses the ability of the inhibitors to block the formation of the large, non-selective pore associated with P2X7 receptor activation.
-
Cell Culture: Cells expressing the P2X7 receptor (e.g., THP-1 monocytes) are used.[1]
-
Compound Incubation: Cells are pre-incubated with different concentrations of GW791343 or A-438079.
-
Dye and Agonist Addition: A fluorescent dye that is normally membrane-impermeant, such as ethidium (B1194527) bromide or YO-PRO-1, is added to the cells along with a P2X7 agonist (e.g., BzATP).[4][8]
-
Measurement: The uptake of the dye, indicating pore formation, is measured over time using a fluorescence plate reader or flow cytometry.[18]
-
Data Analysis: The inhibitory effect of the compounds on dye uptake is quantified to determine their potency in blocking pore formation.
Caption: Workflow for P2X7 inhibition assays.
Conclusion
Both GW791343 and A-438079 are effective inhibitors of the human P2X7 receptor, but they operate through distinct mechanisms. GW791343 is a negative allosteric modulator with species-specific effects, acting as a positive modulator on the rat P2X7 receptor.[4][5][11] A-438079 is a competitive antagonist that shows selectivity for P2X7 over other P2X subtypes.[1][6] The choice between these two compounds will depend on the specific research question, the species being studied, and the desired mechanism of inhibition. The provided data and experimental protocols offer a foundation for making an informed decision for your research needs.
References
- 1. apexbt.com [apexbt.com]
- 2. P2X7 Receptor Orchestrates Multiple Signalling Pathways Triggering Inflammation, Autophagy and Metabolic/Trophic Responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. iris.unife.it [iris.unife.it]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Negative and positive allosteric modulators of the P2X(7) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A438079 | P2X7 inhibitor | Probechem Biochemicals [probechem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. selleckchem.com [selleckchem.com]
- 9. adooq.com [adooq.com]
- 10. apexbt.com [apexbt.com]
- 11. GW791343, P2X7 allosteric modulator (CAS 1019779-04-4) | Abcam [abcam.com]
- 12. Identification of regions of the P2X7 receptor that contribute to human and rat species differences in antagonist effects - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The Role of Purinergic P2X7 Receptor in Inflammation and Cancer: Novel Molecular Insights and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. medchemexpress.com [medchemexpress.com]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
A Comparative Analysis of GW791343 and AZD9056 in Neuroinflammation Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two prominent P2X7 receptor antagonists, GW791343 and AZD9056, in the context of neuroinflammation research. The P2X7 receptor, an ATP-gated ion channel, is a key player in the inflammatory cascade within the central nervous system, making it a critical target for therapeutic intervention in a range of neurological disorders. This document summarizes their mechanisms of action, presents available experimental data, and outlines relevant research protocols to aid in the selection and application of these compounds in preclinical studies.
Executive Summary
Both GW791343 and AZD9056 target the P2X7 receptor to modulate neuroinflammatory responses. However, they exhibit distinct pharmacological profiles. A crucial differentiator is the species-specific action of GW791343, which acts as a negative allosteric modulator (antagonist) at the human P2X7 receptor but as a positive allosteric modulator (potentiator) at the rat P2X7 receptor.[1] In contrast, AZD9056 is a selective P2X7 receptor antagonist across species, though its clinical development for rheumatoid arthritis was discontinued. This guide provides a framework for understanding their respective utilities in neuroinflammation models.
Mechanism of Action and Signaling Pathway
The P2X7 receptor is predominantly expressed on microglia, the resident immune cells of the brain. Its activation by high concentrations of extracellular ATP, often released during cellular stress or injury, triggers a cascade of inflammatory events. This includes the activation of the NLRP3 inflammasome, leading to the processing and release of pro-inflammatory cytokines such as Interleukin-1β (IL-1β) and IL-18.[2][3] Both GW791343 (in human systems) and AZD9056 inhibit this pathway by blocking the P2X7 receptor, thereby reducing the downstream inflammatory response.
Below is a diagram illustrating the P2X7 receptor signaling pathway in microglia and the points of intervention for these antagonists.
Comparative Performance Data
The following tables summarize the available quantitative data for GW791343 and AZD9056. It is important to note that a direct head-to-head study in a standardized neuroinflammation model is not available in the public domain. Therefore, the data presented are compiled from separate studies and should be interpreted with caution.
Table 1: In Vitro Potency
| Compound | Target | Assay | Cell Type | Potency | Reference |
| GW791343 | Human P2X7R | Antagonism | Recombinant | pIC50: 6.9-7.2 | [4] |
| AZD9056 | Mouse P2X7R | Inhibition of BzATP-induced currents | BV2 microglia | IC50: 1-3 µM | [5][6] |
Table 2: Effects on Cytokine Release
| Compound | Model | Cell Type | Cytokine | Effect | Reference |
| GW791343 | Not specified in neuroinflammation context | Human Microglia | IL-1α, IL-1β | Data on direct inhibition of cytokine release by GW791343 in human microglia is limited in the searched literature. However, its antagonism of the P2X7R suggests it would inhibit ATP-induced release. | [7] |
| AZD9056 | Not specified in neuroinflammation context | Human Microglia | IL-1α, IL-1β | While not providing a specific IC50, studies indicate AZD9056 inhibits ATP-induced IL-1β release. | [8] |
Experimental Protocols
In Vitro Microglia Activation Assay
This protocol describes a general method for assessing the anti-inflammatory effects of P2X7 receptor antagonists on cultured microglia.
Objective: To determine the efficacy of GW791343 or AZD9056 in inhibiting lipopolysaccharide (LPS) and ATP-induced pro-inflammatory cytokine release from microglial cells.
Materials:
-
Primary microglia or a microglial cell line (e.g., BV2)
-
Cell culture medium (e.g., DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin/Streptomycin
-
Lipopolysaccharide (LPS) from E. coli
-
Adenosine triphosphate (ATP) or BzATP
-
GW791343 or AZD9056
-
ELISA kits for IL-1β, TNF-α, and IL-6
-
Cell viability assay (e.g., MTT or LDH)
Procedure:
-
Cell Culture: Plate microglia in 96-well plates at a suitable density and allow them to adhere overnight.
-
Priming: Prime the cells with LPS (e.g., 1 µg/mL) for 3-4 hours to induce the expression of pro-IL-1β.[9]
-
Compound Treatment: Pre-incubate the cells with varying concentrations of GW791343 or AZD9056 for 30-60 minutes.
-
P2X7R Activation: Stimulate the cells with a P2X7R agonist such as ATP (e.g., 1-5 mM) or BzATP (e.g., 100-300 µM) for 30-60 minutes to induce inflammasome activation and cytokine release.
-
Supernatant Collection: Centrifuge the plates and collect the supernatants for cytokine analysis.
-
Cytokine Measurement: Quantify the levels of IL-1β, TNF-α, and IL-6 in the supernatants using ELISA kits according to the manufacturer's instructions.
-
Cell Viability: Assess cell viability in the remaining cells to ensure that the observed effects on cytokine release are not due to cytotoxicity.
In Vivo LPS-Induced Neuroinflammation Model
This protocol outlines a general procedure for inducing neuroinflammation in rodents to evaluate the in vivo efficacy of P2X7 receptor antagonists.
Objective: To assess the ability of GW791343 or AZD9056 to reduce neuroinflammatory markers in a rodent model of systemic inflammation.
Animals:
-
Mice (e.g., C57BL/6) or Wistar rats. Note the species-specific activity of GW791343; for antagonistic effects, a species other than rat should be considered, or a humanized P2X7R mouse model.
Materials:
-
Lipopolysaccharide (LPS) from E. coli
-
GW791343 or AZD9056
-
Sterile saline
-
Anesthesia
-
Tissue homogenization buffer
-
ELISA kits for IL-1β, TNF-α, and IL-6
-
Antibodies for immunohistochemistry (e.g., Iba1 for microglia)
Procedure:
-
Acclimation: Acclimate animals to the housing conditions for at least one week before the experiment.
-
Compound Administration: Administer GW791343 or AZD9056 via an appropriate route (e.g., intraperitoneal injection, oral gavage) at a predetermined dose and time before LPS challenge.
-
LPS Challenge: Induce systemic inflammation by administering a single intraperitoneal injection of LPS (e.g., 0.5-5 mg/kg).[10][11]
-
Tissue Collection: At a specific time point after LPS injection (e.g., 4-24 hours), euthanize the animals and collect brain tissue (e.g., hippocampus, cortex) and blood.
-
Tissue Processing: Homogenize brain tissue for cytokine analysis or fix for immunohistochemistry.
-
Cytokine Measurement: Measure the levels of IL-1β, TNF-α, and IL-6 in brain homogenates and serum using ELISA.
-
Immunohistochemistry: Perform immunohistochemical staining on brain sections to assess microglial activation (e.g., using Iba1 staining).
Discussion and Conclusion
GW791343 and AZD9056 are both valuable tools for investigating the role of the P2X7 receptor in neuroinflammation. The primary consideration for researchers is the species-specific activity of GW791343. Its antagonistic action on the human P2X7 receptor makes it a relevant tool for studies using human cells or humanized animal models. However, its positive allosteric modulatory effect on the rat P2X7 receptor necessitates careful consideration of the experimental model and may offer unique opportunities to study the consequences of P2X7 receptor potentiation.
AZD9056 offers a more straightforward profile as a selective P2X7 receptor antagonist across commonly used preclinical species. While its clinical development for other inflammatory conditions has faced challenges, it remains a useful pharmacological tool for preclinical neuroinflammation research.
The choice between GW791343 and AZD9056 will ultimately depend on the specific research question, the experimental model being used, and the desired pharmacological effect. This guide provides the foundational information to make an informed decision and to design robust experiments to further elucidate the role of the P2X7 receptor in the pathophysiology of neurological disorders.
References
- 1. GW791343 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. Interleukin-1β has trophic effects in microglia and its release is mediated by P2X7R pore - PMC [pmc.ncbi.nlm.nih.gov]
- 3. S-EPMC4929731 - Interleukin-1β has trophic effects in microglia and its release is mediated by P2X7R pore. - OmicsDI [omicsdi.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. P2X7 receptor modulation of beta-amyloid- and LPS-induced cytokine secretion from human macrophages and microglia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ADP and AMP induce interleukin-1beta release from microglial cells through activation of ATP-primed P2X7 receptor channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Lipopolysaccharide-induced microglial activation induces learning and memory deficits without neuronal cell death in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Peripheral administration of lipopolysaccharide induces activation of microglial cells in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
JNJ-47965567: A Centrally Permeable P2X7 Antagonist as an Alternative to GW791343 trihydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of JNJ-47965567 and GW791343 trihydrochloride, two antagonists of the P2X7 receptor, a key player in neuroinflammation and various CNS disorders. While both compounds target the P2X7 receptor, they exhibit distinct pharmacological profiles. This document summarizes their performance based on available experimental data, details relevant experimental protocols, and visualizes key pathways and workflows to aid researchers in selecting the appropriate tool for their studies.
Executive Summary
JNJ-47965567 is a potent, selective, and centrally permeable P2X7 receptor antagonist with high affinity for both human and rat receptors.[1][2][3] In contrast, this compound acts as a negative allosteric modulator of the human P2X7 receptor and, notably, as a positive allosteric modulator at the rat P2X7 receptor, highlighting significant species-specific differences.[4][5] This makes JNJ-47965567 a potentially more straightforward tool for translational studies involving rodent models.
Comparative Data
The following tables summarize the available quantitative data for JNJ-47965567 and this compound. It is important to note that this data is compiled from separate studies, and experimental conditions may have varied.
Table 1: In Vitro Potency and Affinity
| Compound | Target | Species | Assay Type | Parameter | Value | Reference |
| JNJ-47965567 | P2X7 Receptor | Human | Radioligand Binding | pKi | 7.9 ± 0.07 | [1] |
| P2X7 Receptor | Rat | Radioligand Binding | pKi | 8.7 ± 0.07 | [1] | |
| P2X7 Receptor | Human | IL-1β Release (Blood) | pIC50 | 6.7 ± 0.07 | [1] | |
| P2X7 Receptor | Human | IL-1β Release (Monocytes) | pIC50 | 7.5 ± 0.07 | [1] | |
| P2X7 Receptor | Rat | IL-1β Release (Microglia) | pIC50 | 7.1 ± 0.1 | [1] | |
| P2X7 Receptor | Human | Calcium Flux | pIC50 | 8.3 | ||
| P2X7 Receptor | Mouse | Calcium Flux | pIC50 | 7.5 | ||
| P2X7 Receptor | Rat | Calcium Flux | pIC50 | 7.2 | ||
| This compound | P2X7 Receptor | Human | Functional Antagonism | pIC50 | 6.9 - 7.2 | [6] |
| P2X7 Receptor | Rat | Positive Allosteric Modulator | - | - | [4][5] |
Table 2: Key Pharmacological Properties
| Property | JNJ-47965567 | This compound | Reference |
| Mechanism of Action | Competitive Antagonist | Negative Allosteric Modulator (Human) | [6][7] |
| Central Nervous System Permeability | Yes | Not explicitly stated | [1][2] |
| Species Selectivity | Potent at human, rat, and mouse receptors | Negative modulator at human, positive modulator at rat | [4][5] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental procedures discussed, the following diagrams are provided in Graphviz DOT language.
Caption: P2X7 receptor signaling and points of inhibition.
Caption: Workflow for IL-1β release inhibition assay.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key experiments used to characterize P2X7 receptor antagonists.
Radioligand Binding Assay (for Affinity Determination)
Objective: To determine the binding affinity (Ki) of a test compound for the P2X7 receptor.
Materials:
-
Membrane preparations from cells expressing the recombinant human or rat P2X7 receptor (e.g., 1321N1 cells).[1]
-
Radioligand, e.g., [³H]A-804598.[1]
-
Test compound (JNJ-47965567 or GW791343).
-
Assay buffer.
-
Scintillation fluid and counter.
Procedure:
-
Incubate the cell membrane preparations with a fixed concentration of the radioligand and varying concentrations of the test compound.
-
Allow the binding to reach equilibrium.
-
Separate the bound and free radioligand by rapid filtration.
-
Quantify the amount of bound radioactivity using a scintillation counter.
-
Non-specific binding is determined in the presence of a high concentration of a non-labeled P2X7 antagonist.
-
Calculate the specific binding and determine the IC50 of the test compound.
-
Convert the IC50 to a Ki value using the Cheng-Prusoff equation.
IL-1β Release Assay (for Functional Potency)
Objective: To measure the ability of an antagonist to inhibit agonist-induced IL-1β release from immune cells.[8]
Materials:
-
Human peripheral blood mononuclear cells (PBMCs), human monocytes, or rat primary microglia.[1]
-
Lipopolysaccharide (LPS).
-
P2X7 receptor agonist (e.g., ATP or BzATP).
-
Test compound (JNJ-47965567 or GW791343).
-
Cell culture medium.
-
Commercially available IL-1β ELISA kit.
Procedure:
-
Prime the cells with LPS for several hours to induce the expression of pro-IL-1β.
-
Wash the cells to remove the LPS.
-
Pre-incubate the cells with varying concentrations of the test compound for 30-60 minutes.
-
Stimulate the cells with a P2X7 agonist for 1-2 hours.
-
Collect the cell culture supernatant.
-
Measure the concentration of secreted IL-1β in the supernatant using an ELISA kit according to the manufacturer's instructions.
-
Calculate the percentage inhibition of IL-1β release for each concentration of the test compound and determine the IC50 value.
Calcium Influx Assay
Objective: To measure the inhibition of agonist-induced intracellular calcium increase.
Materials:
-
HEK293 cells stably expressing the human, rat, or mouse P2X7 receptor.[9]
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
P2X7 receptor agonist (e.g., ATP or BzATP).
-
Test compound (JNJ-47965567 or GW791343).
-
Assay buffer.
-
Fluorescence plate reader.
Procedure:
-
Load the cells with the calcium-sensitive dye.
-
Pre-incubate the cells with varying concentrations of the test compound.
-
Add the P2X7 agonist to stimulate the receptor.
-
Immediately measure the change in fluorescence intensity over time using a fluorescence plate reader.
-
Calculate the percentage inhibition of the calcium influx at each antagonist concentration and determine the IC50 value.
Conclusion
JNJ-47965567 presents a valuable alternative to this compound for researchers studying the P2X7 receptor, particularly in preclinical models. Its high affinity and potency at both human and rodent P2X7 receptors, combined with its central nervous system permeability, make it a suitable tool for in vivo studies aiming for clinical translation. The species-specific effects of this compound, acting as a negative allosteric modulator in humans but a positive one in rats, necessitate careful consideration of the experimental system and may complicate the interpretation of results from rodent models. Researchers should select the compound that best fits their specific research question and experimental design, paying close attention to the pharmacological differences highlighted in this guide.
References
- 1. Pharmacological characterization of a novel centrally permeable P2X7 receptor antagonist: JNJ-47965567 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological characterization of a novel centrally permeable P2X7 receptor antagonist: JNJ-47965567 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Identification of regions of the P2X7 receptor that contribute to human and rat species differences in antagonist effects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. The P2X7 receptor antagonist JNJ-47965567 administered thrice weekly from disease onset does not alter progression of amyotrophic lateral sclerosis in SOD1G93A mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Critical Evaluation of P2X7 Receptor Antagonists in Selected Seizure Models - PMC [pmc.ncbi.nlm.nih.gov]
Validating the antagonistic effect of GW791343 trihydrochloride in vitro
Factual Clarification: Initial research indicates that GW791343 trihydrochloride is a potent and selective antagonist of the P2X7 receptor.[1][2][3][4][5] As such, it is not a suitable tool for studying the G-protein coupled receptor 39 (GPR39). This guide will, therefore, focus on the principles and methodologies for validating bona fide GPR39 antagonists, using known examples from the scientific literature.
GPR39, a G-protein coupled receptor, is activated by zinc ions (Zn2+) and is implicated in a variety of physiological processes, making it a target of interest for drug discovery.[6][7][8] Validating the antagonistic activity of novel compounds at this receptor is a critical step in their development. This guide provides a comparative framework for researchers to assess the in vitro performance of GPR39 antagonists.
Comparative Potency of GPR39 Antagonists
The primary measure of a receptor antagonist's potency is its half-maximal inhibitory concentration (IC50), which quantifies the concentration of the antagonist required to inhibit 50% of the receptor's response to an agonist. The following table summarizes the in vitro potency of a known GPR39 antagonist.
| Compound | Target | Assay Type | Agonist | IC50 (nM) | Source |
| Z1780628919 | Human GPR39 | Calcium Mobilization | TC-G 1008 | Not specified | ProbeChem[9] |
Note: Specific IC50 values for Z1780628919 are not publicly available in the provided search results, but it is described as a GPR39 antagonist that inhibits the effects of the GPR39 agonist TC-G-1008.[9]
Experimental Protocol: In Vitro Validation of GPR39 Antagonism using a Calcium Mobilization Assay
GPR39 is known to couple to Gαq proteins, which, upon receptor activation, leads to an increase in intracellular calcium concentration.[8] A calcium mobilization assay is therefore a direct and reliable method to assess the antagonistic activity of test compounds.
Objective: To determine the IC50 of a test compound in inhibiting GPR39 agonist-induced intracellular calcium mobilization in a stable cell line expressing human GPR39.
Materials:
-
HEK293 cells stably expressing human GPR39 (or other suitable host cell line)
-
Cell culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Pluronic F-127
-
Test antagonist compound
-
96- or 384-well black, clear-bottom microplates
-
Fluorescent plate reader with automated injection capabilities (e.g., FLIPR, FlexStation)
Procedure:
-
Cell Culture: Culture the GPR39-expressing HEK293 cells in T75 flasks until they reach 80-90% confluency.
-
Cell Plating: Harvest the cells and seed them into the microplates at a density of 40,000-80,000 cells per well. Incubate overnight at 37°C in a 5% CO2 humidified incubator.
-
Dye Loading: Prepare the Fluo-4 AM loading solution in assay buffer. Aspirate the culture medium from the cell plate and add the dye-loading solution to each well. Incubate for 60 minutes at 37°C.
-
Compound Preparation: Prepare serial dilutions of the test antagonist compound in assay buffer. Also, prepare the GPR39 agonist at a concentration that elicits a submaximal response (e.g., EC80).
-
Antagonist Incubation: Wash the cells with assay buffer to remove excess dye. Add the various concentrations of the test antagonist to the wells and incubate for a specified period (e.g., 15-30 minutes) at room temperature.
-
Calcium Measurement: Place the microplate into the fluorescent plate reader. Measure the baseline fluorescence for a short period. Then, using the automated injector, add the GPR39 agonist to all wells and continue to record the fluorescence signal for 1-2 minutes.
-
Data Analysis: The increase in fluorescence intensity upon agonist addition corresponds to the intracellular calcium concentration. Determine the peak fluorescence response for each well. Plot the agonist response against the concentration of the antagonist. Fit the data to a four-parameter logistic equation to determine the IC50 value of the antagonist.
Visualizing GPR39 Signaling and Experimental Workflow
To better understand the underlying mechanisms and experimental design, the following diagrams illustrate the GPR39 signaling pathway and the workflow for its antagonist validation.
Caption: GPR39 signaling pathway and antagonist mechanism of action.
Caption: Experimental workflow for GPR39 antagonist validation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Negative and positive allosteric modulators of the P2X7 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Negative and positive allosteric modulators of the P2X(7) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. GW791343, P2X7 allosteric modulator (CAS 1019779-04-4) | Abcam [abcam.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. The Zinc-Sensing Receptor GPR39 in Physiology and as a Pharmacological Target - PMC [pmc.ncbi.nlm.nih.gov]
- 8. alzdiscovery.org [alzdiscovery.org]
- 9. GPR39 (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]
Determining Competitive vs. Non-Competitive Inhibition of GW791343: A Schild Analysis Comparison Guide
For Immediate Release
This guide provides researchers, scientists, and drug development professionals with a comprehensive comparison of Schild analysis methodologies to determine whether a compound, such as GW791343, acts as a competitive or non-competitive inhibitor. While GW791343 has been identified as a non-competitive antagonist of the human P2X7 receptor, this guide will use it as a case study to illustrate the application and interpretation of Schild analysis.
Introduction to GW791343 and the P2X7 Receptor
GW791343 is a potent and species-specific modulator of the P2X7 receptor, an ATP-gated ion channel involved in inflammation and immune responses.[1][2][3] At the human P2X7 receptor, GW791343 functions as a negative allosteric modulator, resulting in non-competitive antagonism.[2][4][5] Conversely, it acts as a positive allosteric modulator at the rat P2X7 receptor.[3][4][6] This differential activity makes it a valuable tool for studying P2X7 receptor pharmacology.
Non-competitive antagonists, like GW791343 at the human P2X7 receptor, bind to an allosteric site distinct from the agonist binding site, thereby preventing or reducing the conformational change required for receptor activation. This mode of inhibition is characterized by a reduction in the maximal response of the agonist, which cannot be overcome by increasing the agonist concentration.
Schild Analysis: The Gold Standard for Quantifying Antagonism
Schild analysis is a cornerstone of classical pharmacology used to classify and quantify the interaction of an antagonist with a receptor. It involves measuring the dose-response curve of an agonist in the presence of increasing concentrations of an antagonist. The key output of a Schild analysis is the Schild plot, which can definitively distinguish between competitive and non-competitive antagonism.
Key Parameters in Schild Analysis:
-
Dose Ratio (DR): The ratio of the agonist concentration required to produce a given response in the presence and absence of the antagonist.
-
pA2: The negative logarithm of the molar concentration of an antagonist that produces a dose ratio of 2. For a competitive antagonist, the pA2 is theoretically equal to its pKb (the negative logarithm of the antagonist's equilibrium dissociation constant).
-
Schild Plot Slope: A plot of log(DR-1) versus the logarithm of the antagonist concentration. For a simple, reversible competitive antagonist, this plot should be linear with a slope of 1.
Distinguishing Competitive vs. Non-Competitive Inhibition with Schild Analysis
| Feature | Competitive Antagonism | Non-Competitive Antagonism (e.g., GW791343) |
| Mechanism | Antagonist binds reversibly to the same site as the agonist. | Antagonist binds to an allosteric site, altering receptor conformation. |
| Agonist Dose-Response Curve | Parallel rightward shift with no change in maximal response. | Depression of the maximal response, with or without a rightward shift. |
| Schild Plot | Linear with a slope of unity (1.0). | Non-linear, or if linear, the slope deviates significantly from 1.0. |
| pA2 Value | A reliable measure of antagonist affinity (pKb). | Apparent pA2 may be calculated, but it is not a true measure of affinity. |
Experimental Protocol for Schild Analysis of a P2X7 Receptor Antagonist
This protocol outlines a typical workflow for performing a Schild analysis on a P2X7 receptor antagonist using a functional assay, such as agonist-stimulated ethidium (B1194527) accumulation.
1. Cell Culture and Seeding:
- HEK293 cells stably expressing the human recombinant P2X7 receptor are cultured under standard conditions (e.g., 37°C, 5% CO2).
- Cells are seeded into 96-well plates and grown to confluence.
2. Assay Buffer Preparation:
- Prepare appropriate assay buffers. For P2X7 receptor assays, both sucrose-based and NaCl-based buffers are often used to assess the influence of ionic conditions.[5]
3. Antagonist Incubation:
- The cell culture medium is replaced with the assay buffer containing varying concentrations of the antagonist (e.g., GW791343).
- A vehicle control (buffer without antagonist) is also included.
- Cells are pre-incubated with the antagonist for a defined period (e.g., 40 minutes) to allow for binding equilibrium to be reached.[2]
4. Agonist Stimulation and Signal Detection:
- An agonist of the P2X7 receptor, such as ATP or the more potent BzATP, is added at a range of concentrations to generate a full dose-response curve.
- Ethidium bromide is included in the agonist solution. Activation of the P2X7 receptor will lead to the formation of a large pore, allowing ethidium to enter the cell and intercalate with DNA, resulting in a fluorescent signal.
- Fluorescence is measured using a plate reader at appropriate excitation and emission wavelengths.
5. Data Analysis:
- Agonist dose-response curves are plotted for each antagonist concentration.
- The EC50 values (the concentration of agonist that produces 50% of the maximal response) are determined for each curve.
- Dose ratios are calculated by dividing the EC50 of the agonist in the presence of the antagonist by the EC50 of the agonist in the absence of the antagonist.
- A Schild plot is constructed by plotting log(Dose Ratio - 1) against the log of the antagonist concentration.
- Linear regression is used to determine the slope of the Schild plot and the pA2 value (the x-intercept).
Visualizing the Workflow and Signaling Pathway
Interpreting the Data: A Case Study with P2X7 Antagonists
Quantitative Data for P2X7 Receptor Modulators:
| Compound | Receptor | Mode of Action | pIC50 / pA2 | Schild Plot Slope |
| GW791343 | Human P2X7 | Negative Allosteric Modulator (Non-competitive) | 6.9 - 7.2 | Not applicable (non-linear relationship)[5] |
| Compound-17 | Human P2X7 | Negative Allosteric Modulator (Non-competitive) | ~7.5 | Not applicable (non-linear relationship)[4] |
| Decavanadate (B1236424) | Rat P2X7 | Competitive Antagonist | ~4.5 | ~1.0[1] |
| AZ11645373 | Human P2X7 | Non-competitive Antagonist | ~7.8 | Slope deviates from 1.0[1] |
Conclusion
Schild analysis remains an indispensable tool in pharmacology for the characterization of receptor antagonists. The case of GW791343 at the human P2X7 receptor highlights the hallmarks of non-competitive antagonism: a reduction in the maximal agonist response and a non-linear Schild plot relationship. By following a rigorous experimental protocol and carefully analyzing the resulting data, researchers can definitively classify the mode of action of novel drug candidates, providing crucial insights for drug development programs.
References
- 1. Mechanism of action of species-selective P2X7 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. GW791343 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. Negative and positive allosteric modulators of the P2X(7) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Negative and positive allosteric modulators of the P2X7 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of regions of the P2X7 receptor that contribute to human and rat species differences in antagonist effects - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling Target Engagement: A Comparative Guide to Radioligand Binding Assays for the P2X7 Receptor Modulator GW791343
For researchers, scientists, and drug development professionals, confirming target engagement is a critical step in the validation of novel therapeutics. This guide provides a comprehensive comparison of radioligand binding assays to characterize the interaction of GW791343 with its target, the P2X7 receptor. We present supporting experimental data for GW791343 and its alternatives, detailed experimental protocols, and visualizations of the experimental workflow and the associated signaling pathway.
GW791343 is a well-characterized allosteric modulator of the P2X7 receptor, an ATP-gated ion channel implicated in inflammation and neuropathic pain.[1][2][3] Notably, GW791343 exhibits species-specific effects, acting as a negative allosteric modulator of the human P2X7 receptor and a positive allosteric modulator of the rat P2X7 receptor.[4][5] Radioligand binding assays are indispensable tools to quantify the affinity of compounds like GW791343 for their target receptor.
Comparative Analysis of P2X7 Receptor Modulators
To provide a comprehensive understanding of GW791343's binding characteristics, this section compares its binding affinity with other known P2X7 receptor modulators. The data, summarized in the table below, is derived from various radioligand binding and functional assays.
| Compound | Action | Species | Assay Type | Measured Affinity |
| GW791343 | Negative Allosteric Modulator | Human | Functional (Ethidium accumulation) | pIC50: 6.9-7.2[6] |
| AZ11645373 | Non-competitive Antagonist | Human | Functional (Calcium mobilization) | K_B: 15 nM |
| Human | Functional (IL-1β release) | IC50: 90 nM[7] | ||
| Rat | Ineffective (>10,000 nM) | |||
| A-740003 | Competitive Antagonist | Human | Functional | IC50: 40 nM[5][8] |
| Rat | Functional | IC50: 18 nM[5][8] | ||
| JNJ-47965567 | Non-competitive Antagonist | Human | Radioligand Binding | pKi: 7.9[8] |
| Rat | Radioligand Binding | pKi: 8.7[8] |
Table 1: Comparative Binding Affinities of P2X7 Receptor Modulators. This table summarizes the reported binding affinities of GW791343 and other selected P2X7 receptor modulators. The diverse actions and species selectivities highlight the complex pharmacology of the P2X7 receptor.
Experimental Protocols
A competition radioligand binding assay is a robust method to determine the binding affinity of an unlabeled test compound, such as GW791343, by measuring its ability to displace a radiolabeled ligand from the target receptor.
Protocol: Competition Radioligand Binding Assay for P2X7 Receptor
1. Materials:
-
Receptor Source: Cell membranes prepared from HEK293 cells stably expressing the human P2X7 receptor.
-
Radioligand: [³H]Compound-17 (a known P2X7 receptor antagonist). The concentration should be approximately at its K_d value for the receptor.
-
Test Compound: GW791343.
-
Non-specific Binding Control: A high concentration of a known P2X7 receptor antagonist (e.g., 10 µM A-740003).
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Scintillation Cocktail.
-
96-well plates and filter mats (e.g., GF/C filters pre-soaked in 0.3% polyethyleneimine).
2. Membrane Preparation:
-
Culture HEK293 cells expressing the human P2X7 receptor to confluency.
-
Harvest the cells and homogenize them in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM EDTA, pH 7.4) containing protease inhibitors.
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and large debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
Wash the membrane pellet with fresh lysis buffer and repeat the high-speed centrifugation.
-
Resuspend the final membrane pellet in assay buffer and determine the protein concentration using a suitable method (e.g., BCA assay).
-
Store the membrane aliquots at -80°C until use.
3. Assay Procedure:
-
In a 96-well plate, set up the following in triplicate:
-
Total Binding: 50 µL of radioligand + 50 µL of assay buffer + 150 µL of membrane suspension.
-
Non-specific Binding (NSB): 50 µL of radioligand + 50 µL of non-specific binding control + 150 µL of membrane suspension.
-
Competition: 50 µL of radioligand + 50 µL of varying concentrations of GW791343 + 150 µL of membrane suspension.
-
-
Incubate the plate at a specified temperature (e.g., 30°C) for a predetermined time to reach equilibrium (e.g., 60 minutes) with gentle agitation.[9]
-
Terminate the binding reaction by rapid filtration through the pre-soaked filter mats using a cell harvester.
-
Quickly wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Dry the filter mats.
-
Add scintillation cocktail to each filter and count the radioactivity using a scintillation counter.
4. Data Analysis:
-
Calculate the specific binding by subtracting the average counts per minute (CPM) of the NSB wells from the CPM of all other wells.
-
Plot the percentage of specific binding against the logarithm of the concentration of GW791343.
-
Determine the IC50 value (the concentration of GW791343 that inhibits 50% of the specific binding of the radioligand) by fitting the data to a sigmoidal dose-response curve.
-
Calculate the inhibition constant (Ki) for GW791343 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Visualizing the Process and Pathway
To further clarify the experimental process and the biological context, the following diagrams illustrate the radioligand binding assay workflow and the P2X7 receptor signaling pathway.
Caption: Workflow of a competition radioligand binding assay.
Caption: Simplified P2X7 receptor signaling pathway.
This guide provides a foundational understanding of the techniques used to confirm the target engagement of GW791343. The provided protocols and comparative data serve as a valuable resource for researchers investigating the pharmacology of the P2X7 receptor and developing novel modulators for therapeutic intervention.
References
- 1. P2X7 Receptor Orchestrates Multiple Signalling Pathways Triggering Inflammation, Autophagy and Metabolic/Trophic Responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Mapping the Allosteric Action of Antagonists A740003 and A438079 Reveals a Role for the Left Flipper in Ligand Sensitivity at P2X7 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Role of Purinergic P2X7 Receptor in Inflammation and Cancer: Novel Molecular Insights and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Characterization of a selective and potent antagonist of human P2X7 receptors, AZ11645373 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. giffordbioscience.com [giffordbioscience.com]
Tale of Two Receptors: Unraveling the Species-Specific Efficacy of GW791343 on Human and Rodent P2X7
For Immediate Release
A comprehensive analysis of the allosteric modulator GW791343 reveals a stark divergence in its activity between human and rodent P2X7 receptors. This guide provides researchers, scientists, and drug development professionals with a detailed comparison of its efficacy, supported by experimental data and protocols, to inform preclinical study design and interpretation.
GW791343, a potent allosteric modulator of the P2X7 receptor, exhibits a fascinating and critical species-specific mechanism of action. While it acts as a negative allosteric modulator (NAM) in human cells, thereby inhibiting receptor function, it paradoxically functions as a positive allosteric modulator (PAM) in rodent cells, enhancing the receptor's response to agonists.[1][2][3][4] This differential activity underscores the importance of careful cross-species pharmacological evaluation in drug development pipelines targeting the P2X7 receptor, a key player in inflammation and neurological diseases.
Quantitative Comparison of GW791343 Efficacy
The functional consequence of GW791343 binding to the P2X7 receptor is opposite in human versus rat cells. In human P2X7 receptors, GW791343 acts as a non-competitive antagonist, reducing the maximal response to agonists.[1][5] Conversely, in rat P2X7 receptors, its predominant effect is the potentiation of agonist-induced responses.[1][3]
| Species | Cell Type (expressing recombinant receptor) | Effect of GW791343 | Quantitative Measure | Agonist | Reference |
| Human | HEK293 | Negative Allosteric Modulator (Antagonist) | pIC₅₀ = 6.9 - 7.2 | ATP / BzATP | [2][5] |
| Rat | HEK293 | Positive Allosteric Modulator (Potentiator) | Increases agonist potency and efficacy | ATP / BzATP | [1][2][6] |
Note: While the positive allosteric effect on the rat P2X7 receptor is well-documented, a specific quantitative measure of the agonist potency shift (e.g., EC₅₀ fold-change) was not explicitly detailed in the reviewed literature. The effect is described as an increase in both the potency and maximal effect of agonists like ATP and BzATP.[2][6]
The Molecular Basis of Species-Specificity
The contrasting effects of GW791343 between human and rat P2X7 receptors have been pinpointed to a single amino acid difference in the extracellular domain.[7] At position 95, the human P2X7 receptor possesses a phenylalanine residue, whereas the rat receptor has a leucine (B10760876) at the equivalent position.[8][9] This subtle change in the allosteric binding site is the primary determinant of whether GW791343 inhibits or enhances receptor function.
Experimental Protocols
The following is a detailed methodology for the key experimental assay used to determine the efficacy of GW791343.
Ethidium (B1194527) Accumulation Assay for P2X7 Receptor Activity
This assay measures the formation of the P2X7 receptor pore, which is permeable to large organic cations like ethidium.
Objective: To quantify the inhibitory (human P2X7) or potentiating (rat P2X7) effect of GW791343 on agonist-stimulated ethidium uptake.
Materials:
-
HEK293 cells stably or transiently expressing either human or rat recombinant P2X7 receptors.
-
Cell culture medium (e.g., DMEM) with appropriate supplements.
-
Assay Buffer: Can be NaCl-based or sucrose-based buffer.
-
GW791343 dihydrochloride
-
P2X7 Receptor Agonist: ATP or BzATP (2',3'-O-(4-Benzoylbenzoyl)adenosine-5'-triphosphate).
-
Ethidium bromide solution.
-
96-well black, clear-bottom microplates.
-
Fluorescence microplate reader.
Procedure:
-
Cell Seeding: Seed the recombinant HEK293 cells into 96-well microplates at an appropriate density and allow them to adhere overnight.
-
Compound Pre-incubation:
-
Prepare serial dilutions of GW791343 in the assay buffer.
-
Wash the cells with the assay buffer.
-
Add the different concentrations of GW791343 to the wells. For antagonist determination, a range of concentrations (e.g., 0.01 µM to 30 µM) is used.[5]
-
Incubate the plate for a defined period (e.g., 40 minutes) at room temperature.[5]
-
-
Agonist and Dye Addition:
-
Prepare a solution containing the P2X7 agonist (e.g., ATP or BzATP at a concentration that elicits a submaximal response, such as EC₈₀) and ethidium bromide in the assay buffer.
-
Add this solution to the wells containing the cells and GW791343.
-
-
Fluorescence Measurement:
-
Immediately place the microplate into a fluorescence plate reader.
-
Measure the fluorescence intensity at appropriate excitation and emission wavelengths for ethidium (e.g., ~525 nm excitation and ~605 nm emission) over time.
-
-
Data Analysis:
-
For Human P2X7 (Inhibition): Plot the fluorescence signal against the concentration of GW791343. Fit the data to a four-parameter logistic equation to determine the IC₅₀, which can then be converted to a pIC₅₀ value.
-
For Rat P2X7 (Potentiation): Compare the agonist dose-response curve in the absence and presence of different concentrations of GW791343. Analyze the leftward shift in the EC₅₀ and any increase in the maximal response to quantify the positive allosteric modulation.
-
Visualizing the Mechanism and Workflow
To better illustrate the concepts discussed, the following diagrams have been generated.
Caption: Differential allosteric modulation of P2X7 by GW791343.
Caption: Experimental workflow for the ethidium accumulation assay.
References
- 1. Negative and positive allosteric modulators of the P2X7 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. GW791343, P2X7 allosteric modulator (CAS 1019779-04-4) | Abcam [abcam.com]
- 3. Negative and positive allosteric modulators of the P2X(7) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. Mechanism of action of species-selective P2X7 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 8. GW791343 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 9. GW791343 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
Unraveling the Species-Specific Advantages of GW791343 as a P2X7 Modulator
For Immediate Release
In the intricate world of pharmacology, the pursuit of species-specific modulators is paramount for translating preclinical research into viable clinical therapeutics. GW791343 has emerged as a significant tool for researchers studying the P2X7 receptor, a key player in inflammation and immune responses. This guide provides a comprehensive comparison of GW791343 with other P2X7 modulators, highlighting its unique species-specific advantages, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.
The P2X7 receptor, an ATP-gated ion channel, is a critical target in a variety of pathological conditions, including chronic pain, neuroinflammatory disorders, and certain cancers. However, significant pharmacological differences exist between P2X7 orthologs across different species, posing a challenge for drug development. GW791343 exhibits a remarkable and advantageous species-specific profile, acting as a negative allosteric modulator of the human P2X7 receptor and a positive allosteric modulator of the rat P2X7 receptor.[1][2][3][4][5][6] This distinct dual activity makes it an invaluable probe for dissecting the complex roles of the P2X7 receptor in different preclinical models.
Comparative Analysis of P2X7 Modulators
To contextualize the unique properties of GW791343, the following table summarizes its performance against other well-characterized P2X7 receptor modulators. The data, presented as pIC50 or IC50 values, quantifies the potency of these compounds in inhibiting (or modulating) P2X7 receptor function in human, rat, and mouse models.
| Compound | Species | pIC50 / IC50 | Modality | Reference(s) |
| GW791343 | Human | pIC50: 6.9 - 7.2 | Negative Allosteric Modulator | [2][6][7] |
| Rat | - | Positive Allosteric Modulator | [1][2][3][4][5] | |
| A-740003 | Human | IC50: 40 nM | Antagonist | [8][9][10][11][12] |
| Rat | IC50: 18 nM | Antagonist | [8][9][10][11][12] | |
| Mouse | Lower Potency vs Human/Rat | Antagonist | [8] | |
| AZ11645373 | Human | KB: 5 - 20 nM, IC50: 90 nM (IL-1β) | Non-competitive Antagonist | [1][2] |
| Rat | >500-fold less potent than human | Antagonist | [2] | |
| JNJ-47965567 | Human | pKi: 7.9, pIC50: 6.7 (blood), 7.5 (monocytes) | Antagonist | [3][7][13][14] |
| Rat | pKi: 8.7, pIC50: 7.1 (microglia) | Antagonist | [3][7][13][14] | |
| Mouse | pIC50: 7.5 | Antagonist | [13][15] | |
| CE-224,535 | Human | Potent Antagonist | Antagonist | [16][17][18] |
| Rat | Low oral bioavailability | Antagonist | [16][17][18] |
Delving into the Experimental Evidence: Detailed Protocols
The characterization of P2X7 modulators relies on a suite of robust in vitro assays. Below are detailed protocols for three key experiments used to evaluate the activity of compounds like GW791343.
Calcium Influx Assay
This assay measures the ability of a compound to modulate the influx of calcium ions through the P2X7 receptor channel upon agonist stimulation.
Materials:
-
Cells expressing the P2X7 receptor (e.g., HEK293-hP2X7 or HEK293-rP2X7)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with Ca²⁺ and Mg²⁺)
-
P2X7 receptor agonist (e.g., ATP or BzATP)
-
Test compounds (e.g., GW791343)
-
96-well black, clear-bottom microplates
-
Fluorescence plate reader
Procedure:
-
Cell Seeding: Seed the P2X7-expressing cells into 96-well plates and culture overnight to allow for attachment.
-
Dye Loading: Wash the cells with assay buffer and then incubate with Fluo-4 AM solution in the dark at 37°C for 1 hour.
-
Compound Incubation: Wash the cells to remove excess dye and then pre-incubate with various concentrations of the test compound (or vehicle control) for a specified period (e.g., 30 minutes) at 37°C.
-
Agonist Stimulation and Measurement: Place the plate in a fluorescence plate reader. Record baseline fluorescence, then add the P2X7 agonist and immediately begin recording fluorescence intensity over time.
-
Data Analysis: Calculate the change in fluorescence in response to the agonist. Plot the percentage of inhibition against the compound concentration to determine the IC50 value.
Ethidium (B1194527) Bromide Uptake Assay (Pore Formation Assay)
Prolonged activation of the P2X7 receptor leads to the formation of a large pore, which can be measured by the uptake of fluorescent dyes like ethidium bromide.
Materials:
-
Cells expressing the P2X7 receptor
-
Ethidium bromide (EtBr)
-
Assay buffer
-
P2X7 receptor agonist (e.g., ATP or BzATP)
-
Test compounds
-
96-well plates
-
Fluorescence plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate and culture overnight.
-
Compound Incubation: Pre-incubate cells with various concentrations of the test compound or vehicle.
-
Agonist and Dye Addition: Add a solution containing both the P2X7 agonist and ethidium bromide to the wells.
-
Incubation: Incubate the plate at 37°C for 15-30 minutes.
-
Measurement: Measure the fluorescence of the incorporated EtBr using a fluorescence plate reader (Excitation: ~525 nm, Emission: ~605 nm).
-
Data Analysis: Determine the IC50 value by plotting the inhibition of dye uptake against the inhibitor concentration.
Interleukin-1β (IL-1β) Release Assay
P2X7 receptor activation in immune cells is a key step in the processing and release of the pro-inflammatory cytokine IL-1β.
Materials:
-
Immune cells (e.g., human THP-1 monocytes or rat primary microglia)
-
Lipopolysaccharide (LPS)
-
P2X7 receptor agonist (e.g., ATP)
-
Test compounds
-
Cell culture medium
-
IL-1β ELISA kit
Procedure:
-
Cell Priming: Prime the cells with LPS (e.g., 1 µg/mL for 4 hours) to induce the expression of pro-IL-1β.[13]
-
Compound Incubation: Pre-incubate the primed cells with various concentrations of the test compound.
-
P2X7 Activation: Stimulate the cells with a P2X7 agonist (e.g., 5 mM ATP) for 30-60 minutes.[7]
-
Supernatant Collection: Centrifuge the cell plates and carefully collect the supernatant.
-
ELISA: Quantify the amount of released IL-1β in the supernatant using a commercial ELISA kit according to the manufacturer's protocol.[7][13]
-
Data Analysis: Calculate the percentage of inhibition of IL-1β release for each compound concentration and determine the IC50 value.
Visualizing the Molecular Mechanisms and Experimental Processes
To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate the P2X7 signaling pathway and a typical experimental workflow for modulator characterization.
Caption: P2X7 receptor signaling pathway and modulation by GW791343.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Protocol for Evaluating In Vivo the Activation of the P2RX7 Immunomodulator - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Real-time Live-cell Flow Cytometry to Investigate Calcium Influx, Pore Formation, and Phagocytosis by P2X7 Receptors in Adult Neural Progenitor Cells [jove.com]
- 5. researchgate.net [researchgate.net]
- 6. Activation of endothelial NO synthase and P2X7 receptor modification mediates the cholinergic control of ATP-induced interleukin-1β release by mononuclear phagocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. research-repository.griffith.edu.au [research-repository.griffith.edu.au]
- 10. researchgate.net [researchgate.net]
- 11. Pharmacological characterization of a novel centrally permeable P2X7 receptor antagonist: JNJ-47965567 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Identification of a novel P2X7 antagonist using structure-based virtual screening [frontiersin.org]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. jneurosci.org [jneurosci.org]
- 16. researchgate.net [researchgate.net]
- 17. Experimental Characterization and Mathematical Modeling of P2X7 Receptor Channel Gating - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Frontiers | ATP-Induced IL-1β Specific Secretion: True Under Stringent Conditions [frontiersin.org]
GW791343: A Comparative Analysis of its Cross-reactivity with P2X Receptors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the pharmacological activity of GW791343 across the P2X family of ligand-gated ion channels. GW791343 is a potent allosteric modulator of the P2X7 receptor, exhibiting pronounced species-specific effects. While its interaction with the P2X7 receptor is well-documented, data regarding its cross-reactivity with other P2X subtypes (P2X1-6) is limited in publicly available literature, suggesting a high degree of selectivity.
Executive Summary
Comparative Activity of GW791343 at P2X Receptors
The following table summarizes the known activity of GW791343 at the human P2X7 receptor. Due to the lack of available quantitative data for other P2X receptor subtypes, their corresponding entries are marked as "Not Reported."
| Receptor Subtype | Species | Mode of Action | Potency (pIC50) | Reference |
| P2X7 | Human | Negative Allosteric Modulator | 6.9 - 7.2 | [2][4] |
| P2X7 | Rat | Positive Allosteric Modulator | Potentiates ATP response | [1][3] |
| P2X1 | Not Reported | Not Reported | Not Reported | |
| P2X2 | Not Reported | Not Reported | Not Reported | |
| P2X3 | Not Reported | Not Reported | Not Reported | |
| P2X4 | Not Reported | Not Reported | Not Reported | |
| P2X5 | Not Reported | Not Reported | Not Reported | |
| P2X6 | Not Reported | Not Reported | Not Reported |
P2X7 Receptor Signaling Pathway
The activation of the P2X7 receptor by ATP initiates a cascade of downstream signaling events. As an allosteric modulator, GW791343 influences the receptor's response to ATP, either inhibiting (in humans) or enhancing (in rats) these pathways.
Caption: P2X7 receptor signaling cascade initiated by ATP binding and modulated by GW791343.
Experimental Protocols for Assessing Cross-reactivity
To determine the selectivity profile of a compound like GW791343 across the P2X receptor family, a series of standardized in vitro assays are typically employed. These assays measure the compound's ability to modulate the activity of each P2X subtype in response to an agonist, usually ATP.
Electrophysiology (Patch-Clamp)
-
Objective: To directly measure the ion channel activity of each P2X receptor subtype in the presence of GW791343.
-
Methodology:
-
HEK293 cells are transiently or stably transfected to express a specific human P2X receptor subtype (P2X1-7).
-
Whole-cell patch-clamp recordings are performed on individual cells.
-
A baseline current is established in response to a specific concentration of ATP.
-
Cells are pre-incubated with varying concentrations of GW791343, followed by co-application with ATP.
-
The inhibition or potentiation of the ATP-induced current by GW791343 is measured.
-
Concentration-response curves are generated to determine the IC50 (for antagonists) or EC50 (for potentiators).
-
Calcium Imaging Assays
-
Objective: To measure changes in intracellular calcium concentration ([Ca²⁺]i) as a downstream indicator of P2X receptor activation.
-
Methodology:
-
Cells expressing the P2X receptor of interest are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Baseline fluorescence is recorded.
-
Cells are pre-incubated with GW791343 at various concentrations.
-
ATP is added to stimulate the receptors, and the change in fluorescence intensity is monitored using a fluorescence plate reader or microscope.
-
The modulatory effect of GW791343 on the ATP-induced calcium influx is quantified.
-
Ethidium (B1194527) Bromide Uptake Assay (for P2X7)
-
Objective: To assess the formation of the large-conductance pore characteristic of P2X7 receptor activation.
-
Methodology:
-
Cells expressing the P2X7 receptor are incubated in a low-ionic strength solution.
-
Ethidium bromide, a fluorescent dye that enters the cell through the P2X7 pore, is added to the medium.
-
Cells are pre-incubated with GW791343.
-
The P2X7 receptor is activated with a potent agonist like BzATP.
-
The increase in intracellular fluorescence, corresponding to ethidium bromide uptake, is measured over time.
-
The inhibitory effect of GW791343 on dye uptake is determined.[1]
-
Experimental Workflow for Selectivity Screening
The following diagram illustrates a typical workflow for screening a compound for cross-reactivity against the P2X receptor family.
Caption: A generalized workflow for determining the selectivity of a compound against P2X receptors.
Conclusion
References
- 1. Negative and positive allosteric modulators of the P2X(7) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. GW791343, P2X7 allosteric modulator (CAS 1019779-04-4) | Abcam [abcam.com]
- 3. Mechanism of action of species-selective P2X7 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
Literature review of P2X7 receptor antagonists in clinical trials
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of P2X7 receptor antagonists that have undergone clinical trials. It summarizes key quantitative data, outlines experimental methodologies, and visualizes the core signaling pathway to support further research and development in this therapeutic area.
The P2X7 receptor (P2X7R), an ATP-gated ion channel, has emerged as a compelling therapeutic target for a range of inflammatory and neurological disorders. Its activation by high concentrations of extracellular ATP, a danger signal released during cellular stress and injury, triggers a cascade of downstream events, including the processing and release of potent pro-inflammatory cytokines such as interleukin-1β (IL-1β) and interleukin-18 (IL-18). Consequently, the development of P2X7R antagonists has been a significant focus of pharmaceutical research. This guide reviews the clinical trial landscape of several key P2X7R antagonists, presenting a comparative analysis of their performance.
Comparative Efficacy and Safety of P2X7R Antagonists in Clinical Trials
Several P2X7R antagonists have advanced to clinical trials for various indications, primarily focused on inflammatory conditions and mood disorders. The following table summarizes the key quantitative data from these trials.
| Antagonist | Indication | Phase | Dosage | Key Efficacy Results | Key Safety and Tolerability Findings |
| CE-224,535 | Rheumatoid Arthritis (inadequate response to methotrexate) | IIa | 500 mg twice daily | No significant difference in ACR20 response rate compared to placebo (34.0% vs. 36.2%). No significant improvements in ACR50/70, DAS28-3(CRP), or HAQ-DI.[1][2] | Generally well-tolerated. Most common adverse events were nausea (11.3% vs. 4.3% placebo) and diarrhea (7.5% vs. 4.3% placebo). Serious adverse events were infrequent (3.8% vs. 2.1% placebo) and not considered treatment-related.[1][2] |
| AZD9056 | Rheumatoid Arthritis (on methotrexate (B535133) or sulphasalazine) | IIa & IIb | 50, 100, 200, 400 mg once daily | Phase IIa (400 mg/day) showed a higher ACR20 response vs. placebo (65% vs. 27%).[3][4][5][6] However, the larger Phase IIb study showed no clinically or statistically significant effect on ACR20 at any dose compared to placebo at 6 months.[3][4][5][6] | Well-tolerated at all doses up to 400 mg/day.[3][4][5][6] |
| JNJ-54175446 | Major Depressive Disorder (MDD) | II | 50 mg/day | Did not demonstrate a direct antidepressant effect. However, it was suggested to have mood-stabilizing properties by blunting the acute mood improvement following total sleep deprivation.[7][8] | Safe and well-tolerated. The most common adverse events were headache, nausea, dysgeusia, and vomiting. No serious or persistent adverse events were reported.[7] |
| JNJ-55308942 | Bipolar Depression | II | Once daily | A Phase II trial to evaluate the efficacy, safety, and tolerability in bipolar depression has been completed.[3][9][10][11][12] Preclinical data showed efficacy in models of anhedonia.[13][14] | Earlier studies in individuals with bipolar disorder found the treatment to be generally well-tolerated, with most side effects being mild to moderate.[10] |
| GSK1482160 | Healthy Volunteers (First-in-human study) | I | Single doses up to 1 g | Demonstrated target engagement by inhibiting ex vivo IL-1β production.[15] Development was discontinued (B1498344) based on simulations from a PK/PD model.[15] | No major safety or tolerability concerns were identified. One case of asymptomatic accelerated idioventricular rhythm was reported at the highest dose.[15] |
P2X7 Receptor Signaling Pathway
The activation of the P2X7 receptor by extracellular ATP initiates a complex signaling cascade. The following diagram illustrates the key events, from receptor activation to the release of pro-inflammatory cytokines.
Experimental Protocols
Detailed experimental protocols from the clinical trials are often not fully publicly available. However, based on the published literature and clinical trial registrations, the following outlines the general methodologies employed.
Clinical Trial Design and Patient Population
The clinical trials for P2X7R antagonists have predominantly followed a randomized, double-blind, placebo-controlled design.[1][2][3][4][5][6][7][8]
-
Rheumatoid Arthritis (CE-224,535 and AZD9056):
-
Inclusion Criteria: Adult patients (≥18 years) with a diagnosis of active rheumatoid arthritis (RA) according to the American College of Rheumatology (ACR) 1987 revised criteria, and an inadequate response to a stable dose of methotrexate (MTX) or sulphasalazine.[1][2][4][5] Active disease was typically defined by a minimum number of tender and swollen joints.
-
Exclusion Criteria: Included a diagnosis of other inflammatory arthritides.
-
Treatment: Patients were randomized to receive the P2X7R antagonist or a matching placebo, while continuing their background MTX or sulphasalazine therapy.[1][2][4][5]
-
Primary Endpoint: The primary efficacy endpoint was the ACR20 response rate at a specified time point (e.g., 12 weeks or 6 months), which represents a 20% improvement in tender and swollen joint counts and at least a 20% improvement in three of the following five criteria: patient's assessment of pain, patient's global assessment of disease activity, physician's global assessment of disease activity, patient's self-assessed disability, and an acute-phase reactant (e.g., C-reactive protein).[1][2][4][5]
-
-
Major Depressive Disorder (JNJ-54175446):
-
Inclusion Criteria: Adult patients (18-64 years) diagnosed with MDD without psychotic features, who were either medication-free or had received a stable dose of a selective serotonin (B10506) reuptake inhibitor (SSRI).[7]
-
Treatment: Patients were randomized to receive JNJ-54175446 or placebo. Some studies included a total sleep deprivation challenge to induce acute mood changes.[7][8]
-
Primary Endpoint: Assessment of depressive symptoms using standardized rating scales such as the Hamilton Depression Rating Scale (HDRS) or the Quick Inventory of Depressive Symptomatology (QIDS).[8]
-
Pharmacodynamic Assessments: Ex Vivo IL-1β Release Assay
A key pharmacodynamic measure to confirm target engagement of P2X7R antagonists is the ex vivo measurement of IL-1β release from peripheral blood mononuclear cells (PBMCs).
-
General Workflow:
-
Blood Collection: Whole blood samples are collected from study participants at baseline and various time points after drug administration.
-
PBMC Isolation: PBMCs are isolated from the whole blood using density gradient centrifugation (e.g., using Ficoll-Paque).
-
Cell Priming: The isolated PBMCs are "primed" in culture with a Toll-like receptor (TLR) agonist, typically lipopolysaccharide (LPS), for several hours. This step is necessary to induce the transcription and translation of pro-IL-1β.
-
P2X7R Stimulation: The primed cells are then stimulated with a P2X7R agonist, such as ATP or the more potent and stable analog, 2'(3')-O-(4-Benzoylbenzoyl)adenosine-5'-triphosphate (BzATP), in the presence or absence of the P2X7R antagonist.
-
Cytokine Quantification: After a short incubation period, the cell culture supernatant is collected, and the concentration of released IL-1β is quantified using a sensitive immunoassay, such as an enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: The inhibitory effect of the P2X7R antagonist is determined by comparing the amount of IL-1β released in the presence of the antagonist to the amount released with the agonist alone.
-
This guide provides a comparative overview of P2X7 receptor antagonists in clinical development. While the initial clinical results in rheumatoid arthritis have been disappointing, the exploration of these antagonists in other indications, particularly those with a strong neuroinflammatory component, continues. The detailed understanding of the P2X7R signaling pathway and the application of robust pharmacodynamic assays will be crucial for the future success of this therapeutic strategy.
References
- 1. ClinicalTrials.gov [clinicaltrials.gov]
- 2. Efficacy and safety of CE-224,535, an antagonist of P2X7 receptor, in treatment of patients with rheumatoid arthritis inadequately controlled by methotrexate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ClinicalTrials.gov [clinicaltrials.gov]
- 4. ard.bmj.com [ard.bmj.com]
- 5. Clinical evaluation of the efficacy of the P2X7 purinergic receptor antagonist AZD9056 on the signs and symptoms of rheumatoid arthritis in patients with active disease despite treatment with methotrexate or sulphasalazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. news-medical.net [news-medical.net]
- 8. Characterization of the central nervous system penetrant and selective purine P2X7 receptor antagonist JNJ-54175446 in patients with major depressive disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A Study of JNJ-55308942 in the Treatment of Bipolar Depression [ctv.veeva.com]
- 10. JNJ-55308942 for Bipolar Depression · Info for Participants · Phase Phase 2 Clinical Trial 2025 | Power | Power [withpower.com]
- 11. JNJ-55308942 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 12. go.drugbank.com [go.drugbank.com]
- 13. P2X7 receptor antagonism prevents IL-1β release from salivary epithelial cells and reduces inflammation in a mouse model of autoimmune exocrinopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. An Improved Method for P2X7R Antagonist Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ClinicalTrials.gov [clinicaltrials.gov]
A Head-to-Head Comparison of P2X7 Receptor Antagonists: GW791343 and Brilliant Blue G
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of two prominent P2X7 receptor antagonists: GW791343 and Brilliant Blue G. The P2X7 receptor, an ATP-gated ion channel, is a key player in inflammatory and neurological pathways, making its modulation a significant area of research for therapeutic development. This document summarizes their performance, outlines experimental methodologies, and visualizes key biological and experimental processes.
Quantitative Performance Data
The following tables summarize the key quantitative parameters for GW791343 and Brilliant Blue G, focusing on their potency and selectivity as P2X7 receptor antagonists.
Table 1: Potency Against P2X7 Receptors
| Compound | Species | Potency (pIC50) | Potency (IC50) | Mechanism of Action |
| GW791343 | Human | 6.9 - 7.2[1] | - | Negative Allosteric Modulator[1][2] |
| Rat | - | - | Positive Allosteric Modulator[2] | |
| Brilliant Blue G | Human | - | 200 nM[3][4] | Non-competitive Antagonist[3][4] |
| Rat | - | 10 nM[3][4] | Non-competitive Antagonist[3][4] |
Table 2: Selectivity Profile of Brilliant Blue G
| P2X Receptor Subtype | Species | Potency (IC50) |
| P2X4 | Human | 3.2 µM[3][4] |
| Rat | >10 µM[3][4] | |
| Other P2X Receptors | - | 2 to >30 µM[3] |
Mechanism of Action
GW791343 is a potent allosteric modulator of the P2X7 receptor with pronounced species-specific effects. In humans, it acts as a negative allosteric modulator , non-competitively inhibiting receptor function.[1][2] This means it binds to a site on the receptor distinct from the ATP binding site, inducing a conformational change that reduces the receptor's activity.[2] In contrast, GW791343 acts as a positive allosteric modulator at the rat P2X7 receptor, enhancing the effects of ATP.[2] This species-dependent activity is largely attributed to a single amino acid difference at position 95 of the receptor.[5][6][7]
Brilliant Blue G (BBG) , a triphenylmethane (B1682552) dye, functions as a potent, non-competitive antagonist of both human and rat P2X7 receptors.[3][4] Similar to GW791343, it does not compete with ATP for its binding site.[4] BBG exhibits over 1000-fold selectivity for the P2X7 receptor over the P2X4 receptor.[3]
Signaling Pathways
The P2X7 receptor, upon activation by extracellular ATP, initiates a cascade of downstream signaling events. Both GW791343 and Brilliant Blue G, by inhibiting this receptor, can modulate these pathways.
Experimental Protocols
The inhibitory activity of GW791343 and Brilliant Blue G on the P2X7 receptor is typically assessed using in vitro cell-based assays. Common methods include measuring changes in intracellular calcium concentration or the uptake of fluorescent dyes.
Ethidium (B1194527) Bromide Uptake Assay
This assay is frequently used to determine the potency of P2X7 receptor antagonists.[2] Activation of the P2X7 receptor leads to the formation of a large pore in the cell membrane, allowing the passage of molecules up to 900 Da, such as ethidium bromide.
Protocol:
-
Cell Culture: HEK293 cells stably expressing the human or rat P2X7 receptor are cultured to confluence in 96-well plates.
-
Compound Incubation: Cells are pre-incubated with varying concentrations of the antagonist (e.g., GW791343 or Brilliant Blue G) for a specified period (e.g., 15-40 minutes) at 37°C.[1][8]
-
Agonist and Dye Addition: A solution containing a P2X7 receptor agonist (e.g., ATP or BzATP) and ethidium bromide is added to the wells.
-
Fluorescence Measurement: The fluorescence of intracellular ethidium bromide is measured over time using a fluorescence plate reader.
-
Data Analysis: The increase in fluorescence is indicative of P2X7 receptor activation. The inhibitory effect of the antagonist is calculated, and the IC50 or pIC50 value is determined by fitting the data to a dose-response curve.
Calcium Influx Assay
This assay measures the increase in intracellular calcium concentration following P2X7 receptor activation.
Protocol:
-
Cell Preparation: Cells expressing the P2X7 receptor are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Indo-1 AM).[9][10]
-
Antagonist Pre-incubation: The cells are then incubated with different concentrations of the test compound.
-
Agonist Stimulation: A P2X7 receptor agonist is added to the cells to stimulate calcium influx.
-
Fluorescence Detection: The change in fluorescence intensity, corresponding to the change in intracellular calcium, is monitored using a fluorescence plate reader or flow cytometer.[9][11]
-
IC50 Determination: The concentration-response curve for the antagonist is generated to calculate the IC50 value.[10]
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for screening and characterizing P2X7 receptor antagonists.
Conclusion
Both GW791343 and Brilliant Blue G are valuable tools for studying the P2X7 receptor. GW791343's unique species-selectivity makes it particularly useful for comparative studies between human and rodent models. Brilliant Blue G, while also a potent antagonist, offers broad applicability across these species with high selectivity over other P2X receptors. The choice between these compounds will depend on the specific research question, the species being studied, and the experimental assays employed. This guide provides the foundational data and methodologies to aid researchers in making an informed decision for their P2X7 receptor-focused investigations.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Negative and positive allosteric modulators of the P2X(7) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Brilliant Blue G, noncompetitive P2X7 antagonist (CAS 6104-58-1) | Abcam [abcam.com]
- 4. Brilliant blue G selectively blocks ATP-gated rat P2X(7) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identification of regions of the P2X7 receptor that contribute to human and rat species differences in antagonist effects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanism of action of species-selective P2X7 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. An Improved Method for P2X7R Antagonist Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bu.edu [bu.edu]
- 10. benchchem.com [benchchem.com]
- 11. A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating the Central Nervous System Penetrance of GW791343: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative evaluation of the central nervous system (CNS) penetrance of GW791343, a P2X7 receptor modulator. Due to the limited publicly available CNS penetrance data for GW791343, this document focuses on comparing its known properties with those of alternative, brain-penetrant P2X7 antagonists. This approach offers a valuable framework for researchers evaluating the potential of GW791343 for neurological disease research and for drug development professionals seeking to understand the characteristics of CNS-penetrant compounds in this class.
Executive Summary
This guide contrasts the known information about GW791343 with data from two CNS-penetrant P2X7 antagonists, JNJ-54175446 and JNJ-54166060. These comparators provide a benchmark for the desired pharmacokinetic properties of a centrally acting P2X7 modulator. The subsequent sections detail the available data, outline key experimental protocols for assessing CNS penetrance, and provide visual representations of relevant biological pathways and experimental workflows.
Data Presentation: Comparative Analysis of P2X7 Antagonists
The following table summarizes the available CNS penetrance and related pharmacokinetic data for GW791343 and its comparators. The absence of data for GW791343 is a significant finding and is noted accordingly.
| Parameter | GW791343 | JNJ-54175446 | JNJ-54166060 | CE-224535 |
| Mechanism of Action | P2X7 Allosteric Modulator[1][2] | P2X7 Antagonist[3][4] | P2X7 Antagonist[4] | P2X7 Antagonist[5] |
| Species Specificity | Human: Negative ModulatorRat: Positive Modulator[2][6] | Active at rodent and human P2X7[4] | Active at rodent and human P2X7[4] | Not specified |
| Brain-to-Plasma Ratio | Data not publicly available | ~1.1 in rat[3] | ~3 in rat[4] | Data not publicly available |
| Unbound Brain (CSF) vs. Unbound Plasma Concentration | Data not publicly available | Comparable in humans[3][7] | Similar free plasma and free brain concentrations after correction[4] | Data not publicly available |
| Clinical Development for CNS Indications | Preclinical research tool | Phase II for Major Depressive Disorder[8] | Preclinical | Phase II for Rheumatoid Arthritis (not a CNS indication)[9] |
Experimental Protocols
The assessment of CNS penetrance is a critical step in the development of drugs targeting the brain. Below are detailed methodologies for key experiments used to determine the brain distribution of novel compounds.
In Situ Brain Perfusion
The in situ brain perfusion technique is a robust method for determining the rate and extent of drug transport across the blood-brain barrier under controlled conditions.[1][10][11]
Objective: To measure the unidirectional influx of a compound across the BBB.
Methodology:
-
Animal Preparation: Anesthetize a rodent (typically a rat) and expose the common carotid artery.
-
Catheterization: Ligate the external carotid artery and insert a catheter retrogradely into the common carotid artery.
-
Perfusion: Perfuse a buffered physiological saline solution containing the test compound at a constant rate. The perfusion pressure is monitored to ensure physiological relevance.
-
Sample Collection: After a short perfusion period (typically 30-60 seconds), stop the perfusion and decapitate the animal.
-
Brain Homogenization: Rapidly dissect the brain, weigh it, and homogenize the tissue.
-
Quantification: Analyze the concentration of the test compound in the brain homogenate and the perfusion fluid using a validated analytical method (e.g., LC-MS/MS).[12]
-
Calculation: The brain uptake clearance (Kin) is calculated, providing a measure of the BBB permeability.
In Vivo Microdialysis
In vivo microdialysis is a powerful technique for measuring the unbound, pharmacologically active concentrations of a drug in the extracellular fluid (ECF) of the brain in freely moving animals.[13][14]
Objective: To determine the time-course of unbound drug concentrations in the brain ECF.
Methodology:
-
Probe Implantation: Surgically implant a microdialysis probe into a specific brain region of interest in an anesthetized rodent.
-
Recovery Period: Allow the animal to recover from surgery for at least 24 hours.
-
Perfusion: On the day of the experiment, connect the probe to a microinfusion pump and perfuse with an artificial cerebrospinal fluid (aCSF) at a slow, constant flow rate (e.g., 1-2 µL/min).
-
Drug Administration: Administer the test compound to the animal via a relevant route (e.g., intravenous, oral).
-
Dialysate Collection: Collect dialysate samples at regular intervals.
-
Analysis: Analyze the concentration of the drug in the dialysate samples using a highly sensitive analytical method (e.g., UPLC-MS/MS).
-
In Vitro Recovery: Determine the in vitro recovery of the probe to correct the measured dialysate concentrations for the diffusion efficiency across the probe membrane.
-
Data Analysis: Plot the unbound brain ECF concentration versus time to determine key pharmacokinetic parameters such as Cmax, Tmax, and AUC.
Mandatory Visualizations
P2X7 Receptor Signaling Pathway
The following diagram illustrates the signaling cascade initiated by the activation of the P2X7 receptor, a key mechanism in neuroinflammation.
Caption: P2X7 receptor signaling cascade leading to neuroinflammation.
Experimental Workflow for CNS Penetrance Evaluation
This diagram outlines a typical workflow for assessing the CNS penetrance of a novel compound.
Caption: A generalized workflow for the evaluation of CNS drug penetrance.
References
- 1. In Situ Brain Perfusion Technique | Springer Nature Experiments [experiments.springernature.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Recent Advances in CNS P2X7 Physiology and Pharmacology: Focus on Neuropsychiatric Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. P2X7 Receptors Amplify CNS Damage in Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. | BioWorld [bioworld.com]
- 8. drughunter.com [drughunter.com]
- 9. Efficacy and safety of CE-224,535, an antagonist of P2X7 receptor, in treatment of patients with rheumatoid arthritis inadequately controlled by methotrexate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. journals.physiology.org [journals.physiology.org]
- 11. An in situ brain perfusion technique to study cerebrovascular transport in the rat: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 12. Development of a new UPLC-MSMS method for the determination of temozolomide in mice: application to plasma pharmacokinetics and brain distribution study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. In Vivo Microdialysis Method to Collect Large Extracellular Proteins from Brain Interstitial Fluid with High-molecular Weight Cut-off Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cerebral microdialysis in clinical studies of drugs: pharmacokinetic applications - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking GW791343 Against Newly Developed P2X7 Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The P2X7 receptor, an ATP-gated ion channel, is a key player in inflammation and immune responses, making it a prime target for therapeutic intervention in a host of diseases, including neurodegenerative disorders, chronic pain, and autoimmune conditions. For years, GW791343 has served as a benchmark tool for studying the human P2X7 receptor. However, the landscape of P2X7 inhibitors is rapidly evolving, with several new compounds demonstrating distinct pharmacological profiles. This guide provides an objective comparison of GW791343 against a selection of these recently developed inhibitors, supported by experimental data to aid researchers in selecting the most appropriate tool for their studies.
P2X7 Receptor Signaling Pathway
The activation of the P2X7 receptor by high concentrations of extracellular ATP initiates a cascade of downstream signaling events. This includes the rapid influx of Na⁺ and Ca²⁺, and the efflux of K⁺, leading to membrane depolarization. Prolonged activation results in the formation of a large, non-selective pore, allowing the passage of molecules up to 900 Da. This pore formation is a hallmark of P2X7 activation and leads to the activation of the NLRP3 inflammasome, subsequent caspase-1 activation, and the processing and release of pro-inflammatory cytokines IL-1β and IL-18.
Comparative Analysis of P2X7 Inhibitors
The following table summarizes the potency of GW791343 and newly developed P2X7 inhibitors against human and rat P2X7 receptors. Potency is expressed as IC50 (the concentration of an inhibitor where the response is reduced by half) or pIC50/pKi (the negative logarithm of the IC50 or binding affinity).
| Inhibitor | Human P2X7 IC50/pIC50/pKi | Rat P2X7 IC50/pIC50/pKi | Mechanism of Action | Key Features |
| GW791343 | pIC50: 6.9-7.2[1][2] | Positive Allosteric Modulator[2] | Negative Allosteric Modulator[1] | Species-specific activity; non-competitive antagonist at human P2X7.[1][3] |
| A-740003 | 40 nM[4][5] | 18 nM[4][5] | Competitive Antagonist[5] | Potent at both human and rat receptors; reduces neuropathic pain in vivo.[4][5] |
| A-438079 | 100-300 nM (pIC50: 6.9)[6][7][8] | 321 nM[9] | Competitive Antagonist[7] | Selective over other P2X receptors.[7] |
| JNJ-47965567 | pIC50: 8.3 / pKi: 7.9[10][11] | pIC50: 7.2 / pKi: 8.7[10][12] | Selective Antagonist[10] | Brain penetrant; reduces IL-1β release in vivo.[10][11] |
| GP-25 | 8.7 µM[13] | 24.4 µM[13] | Orthosteric Antagonist[13] | Identified through virtual screening.[13] |
Experimental Protocols
The characterization of P2X7 inhibitors typically involves a series of in vitro assays to determine their potency, selectivity, and mechanism of action. Below are detailed methodologies for key experiments.
General Experimental Workflow for P2X7 Inhibitor Screening
1. Calcium Influx Assay
This assay measures the ability of an antagonist to inhibit the agonist-induced increase in intracellular calcium concentration ([Ca²⁺]i).
-
Cell Culture: HEK293 or 1321N1 cells stably expressing human or rat P2X7 receptors are seeded in 96- or 384-well black-walled, clear-bottom plates and cultured overnight.
-
Dye Loading: The culture medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a physiological salt solution for 1 hour at 37°C.
-
Compound Incubation: After washing to remove excess dye, cells are pre-incubated with varying concentrations of the test inhibitor or vehicle control for a specified period (e.g., 15-30 minutes).
-
Agonist Stimulation and Measurement: The plate is placed in a fluorescence plate reader (e.g., FLIPR). Baseline fluorescence is recorded before the addition of a P2X7 agonist (e.g., BzATP). The change in fluorescence, corresponding to the increase in [Ca²⁺]i, is monitored over time.
-
Data Analysis: The agonist-induced increase in fluorescence in the presence of the inhibitor is normalized to the response with vehicle control. IC50 values are determined by fitting the concentration-response data to a four-parameter logistic equation.
2. Pore Formation Assay (YO-PRO-1 or Ethidium Bromide Uptake)
This assay assesses the inhibitor's ability to block the formation of the large pore associated with sustained P2X7 activation.
-
Cell Culture: Cells expressing P2X7 are cultured as described for the calcium influx assay.
-
Compound Incubation: Cells are pre-incubated with the test inhibitor or vehicle.
-
Agonist and Dye Addition: A solution containing the P2X7 agonist and a fluorescent dye that can enter the cell through the P2X7 pore (e.g., YO-PRO-1 or ethidium bromide) is added to the wells.
-
Fluorescence Measurement: The plate is incubated at 37°C, and the increase in intracellular fluorescence due to dye uptake is measured over time using a fluorescence plate reader.
-
Data Analysis: The rate of dye uptake or the fluorescence intensity at a specific time point is used to quantify pore formation. IC50 values are calculated from the concentration-response curves.
3. IL-1β Release Assay
This functional assay measures the downstream consequence of P2X7 activation in immune cells.
-
Cell Culture and Priming: Monocytic cell lines (e.g., THP-1) or primary macrophages are seeded and primed with lipopolysaccharide (LPS) for several hours to induce the expression of pro-IL-1β.
-
Inhibitor Treatment: The primed cells are then treated with the P2X7 inhibitor or vehicle.
-
P2X7 Activation: After the inhibitor pre-incubation, cells are stimulated with a P2X7 agonist (e.g., ATP or BzATP) for a defined period to induce inflammasome activation and IL-1β release.
-
Quantification of IL-1β: The cell culture supernatant is collected, and the concentration of secreted IL-1β is quantified using an enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: The amount of IL-1β released in the presence of the inhibitor is compared to the vehicle control to determine the percent inhibition and calculate the IC50.
Concluding Remarks
The selection of a P2X7 inhibitor should be guided by the specific research question and experimental model. GW791343 remains a valuable tool, particularly for its well-characterized negative allosteric modulatory effect on the human P2X7 receptor. However, its species-specific activity, acting as a positive allosteric modulator on the rat receptor, necessitates careful consideration when translating findings across species.
The newer generation of inhibitors, such as A-740003 and JNJ-47965567, offer high potency at both human and rat P2X7 receptors, with JNJ-47965567 also demonstrating brain penetrance, making it suitable for in vivo studies of central nervous system disorders. The continued development of novel P2X7 antagonists, including those identified through computational approaches like GP-25, promises to provide an expanded toolkit for dissecting the multifaceted roles of the P2X7 receptor in health and disease. Researchers are encouraged to consider the detailed pharmacological profiles presented in this guide to make an informed decision on the most appropriate inhibitor for their experimental needs.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. GW791343, P2X7 allosteric modulator (CAS 1019779-04-4) | Abcam [abcam.com]
- 3. Mechanism of action of species-selective P2X7 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A 740003 | Purinergic (P2X) Receptors | Tocris Bioscience [tocris.com]
- 5. A-740003 [N-(1-{[(cyanoimino)(5-quinolinylamino) methyl]amino}-2,2-dimethylpropyl)-2-(3,4-dimethoxyphenyl)acetamide], a novel and selective P2X7 receptor antagonist, dose-dependently reduces neuropathic pain in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. apexbt.com [apexbt.com]
- 8. A438079 | P2X7 inhibitor | Probechem Biochemicals [probechem.com]
- 9. selleckchem.com [selleckchem.com]
- 10. JNJ 47965567 | Purinergic (P2X) Receptors | Tocris Bioscience [tocris.com]
- 11. Pharmacological characterization of a novel centrally permeable P2X7 receptor antagonist: JNJ-47965567 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Disposal of GW791343 Trihydrochloride: A Guide to Safe and Compliant Practices
For researchers, scientists, and drug development professionals handling GW791343 trihydrochloride, a potent P2X7 receptor modulator, ensuring its proper disposal is a critical component of laboratory safety and environmental responsibility. While specific disposal instructions from a manufacturer's Safety Data Sheet (SDS) are paramount, this guide provides a framework for the safe handling and disposal of this research-grade chemical compound, emphasizing adherence to regulatory standards.
Core Principles of Chemical Waste Disposal
The disposal of any chemical, including this compound, is governed by stringent local, state, and federal regulations. The primary goal is to mitigate potential hazards to human health and the environment. Therefore, it is crucial to treat all research chemicals as hazardous waste unless explicitly stated otherwise by a certified safety professional or the manufacturer's SDS.
Immediate Safety and Handling for Disposal
Before proceeding with disposal, ensure that all personnel are equipped with appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat. All handling of the compound for disposal purposes should be conducted in a well-ventilated area, preferably within a chemical fume hood.
Disposal Protocol: A Step-by-Step Approach
In the absence of a specific SDS for this compound, the following general procedure should be followed in consultation with your institution's Environmental Health and Safety (EHS) department and a licensed chemical waste disposal company.
-
Consult the Safety Data Sheet (SDS): The SDS is the most critical document for chemical handling and disposal. If you have access to the SDS for this compound from your supplier, locate "Section 13: Disposal Considerations." This section will provide the most accurate and specific guidance.
-
Contact a Licensed Waste Disposal Company: Professional chemical waste handlers are equipped to manage the disposal of specialized research compounds. They can provide specific instructions on packaging, labeling, and transportation, ensuring compliance with all regulatory requirements.
-
Segregation and Storage:
-
Do not mix this compound with other chemical waste unless explicitly instructed to do so by a qualified professional.
-
Store the waste in a designated, well-ventilated, and secure area, away from incompatible materials.
-
The storage container must be chemically resistant, properly sealed to prevent leaks, and clearly labeled as hazardous waste, indicating the full chemical name: "this compound."
-
-
Packaging for Disposal:
-
Use robust, leak-proof containers provided or approved by your licensed waste disposal service.
-
Ensure the container is appropriate for the physical state of the waste (solid or in solution).
-
Properly label the container with the chemical name, concentration (if in solution), and any known hazards.
-
Quantitative Data Summary
As no specific quantitative data for the disposal of this compound is publicly available, the following table provides general guidelines for chemical waste handling that should be adapted based on site-specific regulations and the advice of your EHS department.
| Parameter | General Guideline |
| Container Type | Chemically resistant, sealed, and approved by a licensed waste disposal company. |
| Labeling | Must include full chemical name, "Hazardous Waste," and any relevant hazard symbols. |
| Storage Location | Designated, secure, and well-ventilated hazardous waste accumulation area. |
| Regulatory Compliance | Adherence to all local, state, and federal regulations for hazardous waste disposal is mandatory. |
Decision-Making Workflow for Chemical Disposal
The following diagram illustrates the logical steps to be taken when preparing for the disposal of a research chemical like this compound.
Safeguarding Researchers: A Comprehensive Guide to Handling GW791343 Trihydrochloride
For researchers and scientists in the fast-paced world of drug development, ensuring personal and environmental safety is paramount, especially when working with potent compounds like GW791343 trihydrochloride. This guide provides essential, immediate safety and logistical information, including detailed operational and disposal plans, to foster a secure laboratory environment. Adherence to these protocols is critical to minimize exposure risk and ensure compliant handling of this potent research chemical.
Immediate Safety and Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is non-negotiable. The following table summarizes the required PPE for various procedures. It is imperative to always consult the specific Safety Data Sheet (SDS) for this compound before commencing any work.
| Activity | Required Personal Protective Equipment (PPE) |
| Receiving & Storage | - Nitrile Gloves- Lab Coat- Safety Glasses with Side Shields |
| Weighing & Aliquoting (Solid) | - Double Nitrile Gloves- Disposable Gown (solid front, back closure)- Safety Goggles or Face Shield- N95 or higher-rated Respirator (fit-tested) |
| Solution Preparation & Handling | - Double Nitrile Gloves- Disposable Gown- Safety Goggles |
| Waste Disposal | - Double Nitrile Gloves- Disposable Gown- Safety Goggles |
| Spill Cleanup | - Double Nitrile Gloves (consider heavier duty)- Disposable Gown- Safety Goggles or Face Shield- N95 or higher-rated Respirator |
Note: Information is based on best practices for handling potent cytotoxic compounds. The specific SDS for this compound must be consulted for definitive requirements.
Operational Plan: From Receipt to Disposal
A meticulous, step-by-step approach is crucial for safely managing this compound throughout its lifecycle in the laboratory.
Receiving and Inspection
-
Upon receipt, visually inspect the outer packaging for any signs of damage.
-
If the package is compromised, treat it as a potential spill and follow the spill cleanup protocol.
-
Don appropriate PPE (nitrile gloves, lab coat, safety glasses) before handling the primary container.
-
Verify that the container is properly labeled and sealed.
Storage
-
Store this compound in a designated, clearly labeled, and secure location.
-
Access to the storage area should be restricted to authorized personnel.
-
Keep the container tightly closed in a dry and well-ventilated place.
-
Refer to the product datasheet for specific storage temperature requirements.
Handling and Preparation
-
All handling of solid this compound must be conducted within a certified chemical fume hood, a Class II Biological Safety Cabinet (BSC), or a glove box to minimize inhalation exposure.
-
Before weighing, decontaminate the work surface.
-
Use dedicated equipment (spatulas, weigh boats) for handling the compound. If not possible, thoroughly decontaminate equipment after use.
-
When preparing solutions, add the solvent to the solid slowly to avoid aerosolization.
Spill Management
-
In the event of a spill, evacuate the immediate area and alert colleagues.
-
Don the appropriate PPE for spill cleanup.
-
For solid spills, gently cover with absorbent material to avoid raising dust.
-
For liquid spills, absorb with an inert material.
-
Collect all contaminated materials into a designated hazardous waste container.
-
Decontaminate the spill area according to your institution's established procedures.
Disposal Plan: Ensuring Environmental Safety
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
-
Waste Segregation: All materials that have come into contact with this compound must be disposed of as hazardous waste. This includes:
-
Unused or expired compound.
-
Contaminated PPE (gloves, gowns, etc.).
-
Contaminated lab supplies (vials, pipette tips, weigh boats).
-
Solutions containing the compound.
-
-
Waste Containers: Use clearly labeled, leak-proof containers designated for hazardous chemical waste.
-
Disposal Route: Hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) office. Do not dispose of this compound down the drain or in the regular trash. Incineration by a licensed facility is the preferred method for the destruction of potent pharmaceutical compounds.
Experimental Protocol: Preparation of a 10 mM Stock Solution
This protocol outlines the steps for safely preparing a 10 mM stock solution of this compound (Molecular Weight to be confirmed from the specific lot's Certificate of Analysis).
-
Preparation:
-
Don all required PPE for handling solid compounds.
-
Prepare the workspace within a chemical fume hood or other containment device.
-
Calculate the required mass of this compound and the volume of solvent (e.g., DMSO or water, based on solubility data).
-
-
Weighing:
-
Place a tared weigh boat on an analytical balance inside the containment device.
-
Carefully weigh the desired amount of this compound.
-
-
Solubilization:
-
Transfer the weighed compound to an appropriate-sized vial.
-
Add the calculated volume of solvent to the vial.
-
Cap the vial securely and vortex or sonicate until the compound is fully dissolved.
-
-
Labeling and Storage:
-
Clearly label the vial with the compound name, concentration, solvent, date of preparation, and your initials.
-
Store the stock solution at the recommended temperature, protected from light if necessary.
-
-
Cleanup:
-
Dispose of all contaminated materials as hazardous waste.
-
Decontaminate the work area and any equipment used.
-
Safe Handling Workflow
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
